molecular formula C11H22N2O3 B576276 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine CAS No. 178311-49-4

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Cat. No.: B576276
CAS No.: 178311-49-4
M. Wt: 230.308
InChI Key: ORALTMSVXDQECZ-UHFFFAOYSA-N
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Description

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, also known as 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
BenchChem offers high-quality 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-hydroxyethyl(methyl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORALTMSVXDQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-BOC-3-[(2-Hydroxyethyl)methylamino]-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine , a strategic building block for medicinal chemistry programs targeting kinase inhibitors (e.g., JAK family) and GPCR modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a critical intermediate for introducing a solubilizing, metabolically stable polar motif into drug candidates. It functions as a constrained bioisostere of N-methyl-N-(2-hydroxyethyl)amine, leveraging the azetidine ring to reduce conformational entropy and improve ligand-target binding affinity.

PropertySpecification
IUPAC Name tert-Butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate
Common Name 1-BOC-3-(N-methyl-N-hydroxyethylamino)azetidine
CAS Number Custom Synthesis Target (Derived from CAS 398489-26-4)
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
LogP (Predicted) ~0.8 (Lipophilicity optimized for oral bioavailability)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Carbonyl, 2x Tertiary Amines, Hydroxyl)
Physical State Viscous Colorless Oil (typically)
Structural Significance

The azetidine ring (4-membered nitrogen heterocycle) creates a unique vector for the side chain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs.

  • Pucker Angle: ~30°, creating a distinct spatial projection.

  • Basicity Modulation: The pKa of the exocyclic amine is modulated by the electron-withdrawing N-Boc group (and later the aryl/heteroaryl core), often resulting in improved membrane permeability compared to more basic analogs.

Synthetic Pathway: Reductive Amination[7][10]

The most robust route to this intermediate is the reductive amination of 1-Boc-3-azetidinone with 2-(methylamino)ethanol . This method avoids the formation of quaternary ammonium byproducts common in direct alkylation strategies.

Reaction Scheme (DOT Visualization)

SynthesisScheme cluster_conditions Reaction Conditions SM1 1-Boc-3-azetidinone (CAS 398489-26-4) Intermediate Imine / Iminium Intermediate SM1->Intermediate DCE, AcOH (cat.) RT, 30 min SM2 N-Methylethanolamine (CAS 109-83-1) SM2->Intermediate Product 1-BOC-3-[(2-hydroxyethyl) methylamino]-azetidine Intermediate->Product NaBH(OAc)3 RT, 16h Text Solvent: 1,2-Dichloroethane (DCE) Reductant: Sodium triacetoxyborohydride Quench: Sat. NaHCO3

Figure 1: One-pot reductive amination strategy for the synthesis of the target azetidine.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine.

Reagents:

  • 1-Boc-3-azetidinone (SM1): 10.0 g (58.4 mmol)

  • 2-(Methylamino)ethanol (SM2): 4.82 g (64.2 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB): 18.5 g (87.6 mmol, 1.5 equiv)

  • Acetic Acid (AcOH): 0.33 mL (1 mol%)

  • 1,2-Dichloroethane (DCE): 200 mL (0.3 M concentration)

Procedure:

  • Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve SM1 (10.0 g) in DCE (200 mL). Add SM2 (4.82 g) followed by catalytic AcOH. Stir at room temperature (20–25 °C) for 30–60 minutes under a nitrogen atmosphere.

    • Why? Pre-mixing allows the equilibrium formation of the iminium ion before the reducing agent is introduced, minimizing direct reduction of the ketone to the alcohol (1-Boc-3-hydroxyazetidine).

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add STAB portion-wise over 15 minutes.

    • Why? STAB is a mild reducing agent that selectively reduces imines/iminiums over ketones/aldehydes. Portion-wise addition controls the exotherm and hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or KMnO4) or LCMS.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, eluent: 0–10% MeOH in DCM with 1% NH4OH).

Applications in Drug Discovery[1][11][12][13][14][15]

This specific azetidine derivative is a high-value scaffold for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility Enhancement

The pendant 2-hydroxyethyl group acts as a polar "anchor," significantly increasing aqueous solubility compared to a simple methyl or ethyl group. This is critical for oral drugs where low solubility limits bioavailability (BCS Class II/IV).

Metabolic Stability (The "Azetidine Switch")

Replacing a piperidine or pyrrolidine ring with an azetidine often reduces the rate of oxidative metabolism (N-dealkylation). The strained ring alters the geometry of the nitrogen lone pair, making it less accessible to Cytochrome P450 enzymes.

Kinase Inhibitor Design (JAK/TYK2)

In Janus Kinase (JAK) inhibitors, the azetidine ring often serves as a linker that projects the polar tail into the solvent-exposed region of the ATP-binding pocket.

  • Example: Analogous motifs are found in next-generation JAK1/JAK3 inhibitors where the azetidine replaces the piperidine of Tofacitinib to alter selectivity profiles.

Quality Control & Analytics

To ensure the integrity of the building block before use in subsequent coupling reactions (e.g., Boc-deprotection or SNAr), the following analytical criteria must be met.

QC Decision Tree (DOT Visualization)

QC_Workflow Sample Crude Product NMR 1H NMR (CDCl3) Sample->NMR LCMS LCMS (ESI+) Sample->LCMS Decision1 Diagnostic Peaks Present? NMR->Decision1 Decision2 M+H = 231.3? LCMS->Decision2 Pass RELEASE for Synthesis Decision1->Pass Yes Fail Repurify / Reprocess Decision1->Fail No (Check for Alcohol impurity) Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality control workflow for validating the synthesized intermediate.

Diagnostic NMR Signals (CDCl3, 400 MHz)
  • Boc Group: δ 1.44 (s, 9H).

  • Azetidine Ring:

    • δ 3.9–4.1 (m, 2H, C2/C4 protons).

    • δ 3.7–3.8 (m, 2H, C2/C4 protons).

    • δ 3.2–3.3 (m, 1H, C3 methine).

  • Side Chain:

    • δ 2.25 (s, 3H, N-Methyl).

    • δ 2.55 (t, 2H, N-CH2).

    • δ 3.60 (t, 2H, CH2-OH).

References

  • Azetidines in Drug Discovery Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2][3] Source: Future Medicinal Chemistry (PubMed).[1] URL:[Link]

  • Reagent Specification: N-Methylethanolamine Title: 2-(Methylamino)ethanol Properties and Safety.[4] Source: PubChem.[4][5][6] URL:[Link]

Sources

Technical Monograph: tert-Butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Azetidine Scaffold for Medicinal Chemistry

Executive Summary

This technical guide profiles tert-butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate (CAS: 178311-50-7), a high-value intermediate in modern drug discovery. As a conformationally restricted diamine scaffold, this molecule offers a strategic advantage over traditional piperidine or pyrrolidine linkers by lowering lipophilicity (LogP) and altering vector orientation in the binding pocket. This guide details its physicochemical properties, a validated synthesis protocol via reductive amination, and its application as a bifunctional building block for PROTACs and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Compound Name: tert-Butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate CAS Registry Number: 178311-50-7 Synonyms: 1-Boc-3-[(2-hydroxyethyl)methylamino]azetidine; N-Boc-3-(N-methyl-N-hydroxyethylamino)azetidine

PropertyValueNote
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to solidify upon cooling
Calculated LogP 0.2 – 0.8Highly dependent on pH
pKa (Basic N) ~8.5 (Estimated)Tertiary amine center
Solubility Soluble in DCM, MeOH, DMSOSparingly soluble in water
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon

Structural Analysis: The molecule features three distinct functional zones:

  • Azetidine Core: A strained 4-membered ring that reduces the number of rotatable bonds compared to linear alkyl chains.

  • Boc-Protected Nitrogen: Allows for orthogonal chemistry; stable to basic conditions but cleavable by acid (TFA/HCl).

  • Amino-Alcohol Tail: The N-methyl-N-hydroxyethyl side chain provides a "handle" for further derivatization (alkylation, oxidation, or halogenation).

Validated Synthesis Protocol

Methodology: Reductive Amination Reaction Type: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).

This protocol is preferred over direct hydrogenation or NaBH₃CN due to STAB's mild nature, which minimizes the risk of reducing the ketone to an alcohol before the imine is formed.

Reagents Required[1][2][3][4][5][6][7]
  • Precursor A: tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) [CAS: 398489-26-4][8]

  • Precursor B: 2-(Methylamino)ethanol [CAS: 109-83-1]

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) - Catalytic amount to activate the imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add 2-(methylamino)ethanol (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium formation of the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Remove the ice bath and stir at RT for 12–16 hours.

  • Monitoring:

    • Check via LC-MS or TLC (Stain: Ninhydrin or KMnO₄).

    • Success Criterion: Disappearance of the ketone starting material (m/z ~171 minus tBu) and appearance of the product mass (m/z 217 [M+H]⁺).

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract the aqueous layer 3x with DCM.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9]

  • Purification:

    • The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Synthesis Workflow & Retrosynthesis (Visualized)

The following diagram illustrates the synthesis pathway and the subsequent divergence points for medicinal chemistry applications.

G Start 1-Boc-3-azetidinone (CAS: 398489-26-4) Intermediate Iminium Ion (Transient) Start->Intermediate AcOH, DCE, RT Amine 2-(Methylamino)ethanol (CAS: 109-83-1) Amine->Intermediate Product TARGET MOLECULE (CAS: 178311-50-7) Intermediate->Product NaBH(OAc)3 Reductive Amination RouteA Route A: N-Deprotection (TFA/DCM) Product->RouteA Acidic Cleavage RouteB Route B: O-Functionalization (Mesylation/Tosylation) Product->RouteB Activation FinalA Secondary Amine Core (Linker Attachment) RouteA->FinalA FinalB Alkyl Halide/Leaving Group (For Nucleophilic Attack) RouteB->FinalB

Figure 1: Synthesis workflow via reductive amination and downstream utility pathways.

Medicinal Chemistry Applications

This scaffold is particularly valuable when "escaping flatland" in drug design.

A. Lipophilicity Modulation

Replacing a cyclohexyl or piperidinyl linker with the azetidine core typically lowers LogP by 1.0–1.5 units due to the increased polarity of the strained amine and the reduction in carbon count. This improves aqueous solubility and reduces non-specific binding.

B. Vector Orientation

The sp³ character of the azetidine ring creates a distinct exit vector (approx. 109°) compared to the planar aromatic rings.

  • Application: In kinase inhibitors, the N-Boc group is removed (Route A in Fig 1), and the resulting amine is coupled to the hinge-binding motif. The hydroxyethyl tail extends into the solvent front or interacts with ribose-pocket residues.

C. PROTAC Linker Design

The hydroxyl group on the tail is a prime site for attaching PEG chains or alkyl linkers (Route B in Fig 1).

  • Protocol: Convert the hydroxyl to a mesylate (MsCl, Et₃N) or tosylate, then displace with a linker amine or thiol. This creates a "branched" PROTAC anchor.

Handling, Stability & Safety

Self-Validating Safety Checks:

  • Boc Stability: The molecule is stable to basic workups (NaOH, NaHCO₃). Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.

  • Thermal Stability: Azetidines are strained rings.[1] Do not heat above 80°C for prolonged periods, as ring-opening polymerization may occur.

  • Storage: The tertiary amine is susceptible to N-oxidation over time. Store under nitrogen/argon at -20°C for long-term banking.

Hazard Identification:

  • Skin/Eye Irritant: Treat as a standard organic irritant.

  • Inhalation: Use a fume hood; amine precursors have low vapor pressure but potent odors.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22594530, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Retrieved from [Link]

    • Note: Used for physicochemical property verific
  • Note: Source for the ketone precursor properties and general reductive amin
  • Note: Verification of CAS 178311-50-7 and commercial availability.
  • Lowe, D. (2018). Azetidines in Medicinal Chemistry.[1] In the Pipeline (Science.org).

    • Contextual Reference: General utility of azetidine scaffolds in lowering LogP.

Sources

Chemical and physical properties of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Azetidine Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

In the modern landscape of medicinal chemistry, the "Escape from Flatland" initiative has prioritized sp³-rich scaffolds over traditional planar aromatics to improve solubility and metabolic stability. 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine represents a high-value pharmacophore building block. It combines the conformational rigidity of the strained azetidine ring with a flexible, bifunctional amino-alcohol tail. This guide details the chemical properties, synthetic pathways, and strategic applications of this compound as a tool for modulating lipophilicity (LogD) and tuning vector alignment in fragment-based drug design (FBDD).

Molecular Identity & Structural Analysis

This compound functions as a "masked" secondary amine and primary alcohol, protected by a tert-butoxycarbonyl (Boc) group to allow orthogonal functionalization.

PropertySpecification
IUPAC Name tert-butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate
Common Name 1-Boc-3-(N-methyl-N-hydroxyethylamino)azetidine
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
CAS Number Not widely indexed; derived from CAS 398489-26-4 (Ketone precursor)
SMILES CN(CCO)C1CN(C1)C(=O)OC(C)(C)C
Stereochemistry Achiral (Plane of symmetry through N-C3-N axis)
Structural Conformation

Unlike the chair conformation of piperidines, the azetidine ring exists in a puckered conformation (butterfly motion) with an energy barrier of ~1.3 kcal/mol. The C3-substituent prefers the equatorial orientation to minimize 1,3-diaxial-like repulsive interactions, positioning the hydroxyethyl tail for optimal solvent interaction.

Physicochemical Profile

The incorporation of the azetidine ring typically lowers the lipophilicity (LogP) by 1.0–1.5 units compared to its cyclohexyl or piperidinyl analogs, a critical factor in improving oral bioavailability.

ParameterValue (Predicted)Implications for Drug Design
cLogP 0.2 – 0.5Highly favorable for CNS penetration and oral absorption.
TPSA ~50 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).
pKa (Tertiary Amine) 8.5 – 9.0Predominantly ionized at physiological pH (7.4), improving solubility.
H-Bond Donors 1 (OH)Provides a handle for specific receptor interactions.
H-Bond Acceptors 4Facilitates water solubility.

Synthetic Accessibility & Protocols

The most robust route to this scaffold is the Reductive Amination of 1-Boc-3-azetidinone. This method is preferred over nucleophilic displacement (Sₙ2) on 3-iodo-azetidines due to cleaner impurity profiles and higher yields.

Core Synthesis Protocol (Reductive Amination)

Reagents:

  • Substrate: 1-Boc-3-azetidinone (1.0 eq)

  • Amine: 2-(Methylamino)ethanol (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Charge a dry reaction vessel with 1-Boc-3-azetidinone dissolved in DCE (0.2 M). Add 2-(methylamino)ethanol and acetic acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise to prevent localized exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). The product is moderately polar; ensure thorough extraction.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Expert Insight: STAB is chosen over NaBH₄ because it is less basic and reduces the iminium ion selectively without reducing the ketone or the Boc group.

Reactivity & Functionalization Map

This scaffold serves as a divergent intermediate. The primary alcohol and the Boc-protected amine allow for orthogonal chemical manipulation.

Diagram 1: Reactivity & Divergent Synthesis

G Core 1-BOC-3-[(2-hydroxyethyl) methylamino]-azetidine Deprotection Azetidine Free Base (TFA/DCM) Core->Deprotection Acidic Cleavage Oxidation Aldehyde/Acid (Swern/Jones) Core->Oxidation Alcohol Ox. Activation Mesylate/Tosylate (MsCl/TsCl) Core->Activation Activation Cyclization Bicyclic Azetidines (Intramolecular) Activation->Cyclization Base

Caption: Divergent synthetic pathways starting from the core scaffold. The molecule allows selective modification of the N-terminus or C-terminus.

Key Transformations
  • N-Boc Deprotection: Treatment with TFA/DCM (1:4) or HCl/Dioxane (4M) quantitatively yields the azetidine salt. Note: The tertiary amine at C3 will also protonate; neutralization requires careful pH adjustment.

  • Alcohol Activation: The primary alcohol is easily converted to a leaving group (Mesylate, Tosylate) or replaced by halogens (Appel reaction), enabling Sₙ2 coupling with aryl nucleophiles.

  • Oxidation: Swern oxidation yields the aldehyde, which is unstable and prone to polymerization or racemization; immediate use in Wittig or reductive amination reactions is recommended.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for Boc-protected amino-alcohols .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids (unless intended for deprotection).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis of 3-Substituted Azetidines

    • Title: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (2012).[1]

    • URL:[Link]

  • Azetidine Scaffolds in Drug Design

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2][3][4][5][6]

    • Source: Future Medicinal Chemistry (2026).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[7]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Boc-Protection Stability Data

    • Title: Boc-Protected Amino Groups - Stability and Cleavage.[8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Novel Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing saturated heterocycles, have garnered significant attention in medicinal chemistry.[1][2][3] Their inherent ring strain and conformational rigidity offer a unique three-dimensional profile, which can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability when incorporated into drug candidates.[3][4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these novel azetidine-containing molecules due to its stability under various conditions and the relative ease of its removal.[5] However, the very features that make azetidines attractive also present challenges in their structural confirmation. This guide provides a comprehensive overview of the methodologies and rationale behind the definitive structure elucidation of novel Boc-protected azetidines.

Pillar I: The Spectroscopic Keystone - Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and Boc-protected azetidines are no exception. A multi-dimensional approach, combining ¹H, ¹³C, and various 2D NMR techniques, is essential for unambiguous assignment.

¹H NMR: Unraveling Proton Environments

The proton NMR spectrum provides the initial and most detailed picture of the azetidine core and its substituents.

  • Boc Group Signature: A characteristic sharp singlet integrating to nine protons is observed, typically in the range of δ 1.4-1.5 ppm. This is a primary indicator of a successful Boc protection.

  • Azetidine Ring Protons: The protons on the four-membered ring exhibit distinct chemical shifts and coupling patterns that are highly sensitive to the substitution pattern and stereochemistry.

    • CH₂ Protons: In unsubstituted or symmetrically substituted azetidines, the methylene protons often appear as triplets. However, in asymmetrically substituted azetidines, these protons can become diastereotopic, leading to more complex multiplets.[6] For instance, the diastereotopic methylene protons of a 3-substituted azetidine can appear as two distinct doublets.[6]

    • CH Protons: Protons at substituted positions will show multiplicities dependent on their neighboring protons.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.

  • Boc Carbonyl: The carbonyl carbon of the Boc group typically resonates around δ 155-156 ppm.

  • Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group is observed around δ 79-80 ppm.

  • Azetidine Ring Carbons: The chemical shifts of the azetidine ring carbons are influenced by the nitrogen atom and any substituents. They generally appear in the range of δ 40-65 ppm.[6]

2D NMR Techniques: Establishing Connectivity

For complex or novel azetidine structures, 2D NMR is indispensable for confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. This is crucial for assigning protons on the azetidine ring and its substituents.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for establishing the connectivity of quaternary carbons and linking different fragments of the molecule, such as confirming the attachment of the Boc group to the azetidine nitrogen.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry.

Experimental Protocol: A Standardized NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected azetidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[7]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and obtain initial structural information.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. If stereochemistry is , a NOESY or ROESY experiment is warranted.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve Purified Compound in Deuterated Solvent H1 ¹H NMR Prep->H1 Initial Assessment C13 ¹³C NMR H1->C13 Assign Assign Signals H1->Assign TwoD 2D NMR (COSY, HSQC, HMBC) C13->TwoD For Complex Structures C13->Assign NOESY NOESY/ROESY (if needed) TwoD->NOESY Stereochemical Questions TwoD->Assign NOESY->Assign Connect Establish Connectivity Assign->Connect Stereo Determine Stereochemistry Connect->Stereo Structure Propose Structure Stereo->Structure

Pillar II: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a rapid and highly sensitive technique used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is ideal for confirming the molecular weight of the parent molecule. Boc-protected azetidines will typically be observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a novel compound.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments provide valuable information about the fragmentation pathways of the molecule, which can be used to confirm the presence of key structural motifs. For Boc-protected azetidines, characteristic fragmentation patterns include:

  • Loss of the Boc group: A neutral loss of 100.0528 u (C₅H₈O₂) is a hallmark of a Boc-protected amine.[8]

  • Loss of isobutylene: A neutral loss of 56.0626 u (C₄H₈) from the Boc group is also commonly observed.[8]

  • Formation of the tert-butyl cation: A fragment at m/z 57.0704 is indicative of the tert-butyl portion of the Boc group.[8][9]

It is important to note that under certain MS conditions, Boc-protected amines can undergo a McLafferty rearrangement, which can sometimes make the molecular ion difficult to detect.[10][11][12]

Experimental Protocol: A Typical MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. If further structural information is needed, perform an MS/MS experiment on the molecular ion peak.

MS_Fragmentation Parent {[M+H]⁺ | Boc-Protected Azetidine} LossBoc {[M-100+H]⁺ | Deprotected Azetidine} Parent->LossBoc Loss of C₅H₈O₂ LossIso {[M-56+H]⁺} Parent->LossIso Loss of C₄H₈ tBu {m/z 57 | tert-Butyl Cation} Parent->tBu Fragmentation

Pillar III: X-ray Crystallography - The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry.[13][14][15] This technique is considered the "gold standard" for structural elucidation.[13]

The Crystallization Challenge

The primary hurdle for this technique is growing high-quality single crystals. This often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

Information Gained from a Crystal Structure
  • Connectivity: Confirms the bonding arrangement of all atoms in the molecule.

  • Bond Lengths and Angles: Provides precise measurements of the molecular geometry.

  • Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state.

  • Stereochemistry: Unambiguously determines the relative and absolute configuration of all chiral centers.

  • Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: Grow single crystals of the Boc-protected azetidine suitable for diffraction (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data as it is rotated in an X-ray beam.[13]

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which a molecular model is built and refined to yield the final crystal structure.[13]

Xray_Workflow cluster_crystal Crystallization cluster_diffraction Diffraction cluster_structure Structure Determination Purify Purified Compound Grow Grow Single Crystals Purify->Grow Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Model Solve->Refine Final Final 3D Structure Refine->Final

Data Summary and Integration

A robust structural elucidation relies on the convergence of data from multiple analytical techniques. The following table summarizes the key data points obtained from each method.

Technique Key Information Provided Typical Values/Observations for Boc-Azetidines
¹H NMR Proton environment, coupling, stereochemistryBoc singlet: δ 1.4-1.5 ppm; Azetidine protons: δ 2.0-4.5 ppm
¹³C NMR Carbon skeletonBoc C=O: δ ~155 ppm; Boc C(CH₃)₃: δ ~80 ppm; Azetidine carbons: δ 40-65 ppm
HRMS Elemental compositionMass accuracy < 5 ppm
MS/MS Fragmentation patternsNeutral loss of 100 u (Boc) or 56 u (isobutylene); Fragment at m/z 57
X-ray Absolute 3D structure, stereochemistryUnambiguous bond connectivity and stereochemical assignment

Conclusion: A Self-Validating Approach

The structure elucidation of novel Boc-protected azetidines is a multi-faceted process that demands a logical and synergistic application of modern analytical techniques. By integrating the detailed connectivity information from NMR with the molecular formula from HRMS and, when possible, the definitive 3D structure from X-ray crystallography, researchers can confidently and unequivocally determine the structure of these important synthetic building blocks. This rigorous, self-validating approach is fundamental to ensuring the scientific integrity of subsequent research and development efforts in the pharmaceutical industry.

References

  • Parisi, G., Capitanelli, E., Pierro, A., Romanazzi, G., Clarkson, G. J., Degennaro, L., & Luisi, R. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(78), 15588-15591. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2599. [Link]

  • Wolf, C., & Tumma, S. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(5), 659-669. [Link]

  • Wolf, C., & Tumma, S. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. [Link]

  • ResearchGate. (n.d.). Novel Syntheses of Azetidines and Azetidinones. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Sakurada, T., Zama, K., Ikegami, T., & Seto, Y. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 32(2), 318-324. [Link]

  • Petruševska, M., Pašalić, A., Raić-Malić, S., & Peršurić, Ž. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Tye, H., Mueller, S. G., Prestle, J., Scheuerer, S., Schindler, M., Nosse, B., ... & Moeller, C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1618-1624. [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Lee, S. Y., Laleau, B., & Shair, M. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp 3)–H Arylation. Journal of the American Chemical Society, 139(30), 10216-10219. [Link]

  • Ahmed, S. E., Al-Masoudi, W. A., & Al-Shemary, R. K. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Parisi, G., Capitanelli, E., Pierro, A., Romanazzi, G., Clarkson, G. J., Degennaro, L., & Luisi, R. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(78), 15588-15591. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Eastern Analytical Symposium & Exposition. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition. [Link]

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  • Smith, A. D., & O'Donovan, D. H. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic letters, 17(1), 138-141. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to the Solubility Profile of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of a potential drug candidate is a paramount physicochemical property that dictates its downstream success.[1][] Poor solubility can severely impede a compound's bioavailability, leading to suboptimal therapeutic efficacy and potential development termination.[3] This guide provides a comprehensive technical overview of the solubility characteristics of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, a heterocyclic compound featuring a BOC-protected amine, a substituted azetidine ring, and a hydroxyl group.

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is a composite of the physicochemical properties of its distinct structural features: the tert-butyloxycarbonyl (BOC) protecting group, the azetidine ring, the tertiary amine, and the terminal hydroxyl group.

  • The BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is widely employed in organic synthesis to protect amine functionalities.[4] While effective, the BOC group is inherently lipophilic, which can decrease aqueous solubility.[5] The bulky tert-butyl moiety can also influence the crystal lattice energy of the solid form, further impacting solubility.

  • The Azetidine Ring: Azetidine is a four-membered saturated heterocycle containing a nitrogen atom.[6] The presence of the nitrogen atom can contribute to polarity and potential hydrogen bonding with protic solvents, which would generally favor solubility in polar solvents.

  • The Tertiary Amine and Hydroxyl Group: The presence of a tertiary amine and a terminal hydroxyl group introduces polarity and the capacity for hydrogen bonding.[7][8] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, which typically enhances solubility in aqueous media. The tertiary amine can be protonated at acidic pH, forming a more soluble salt.

Based on this structural analysis, it is anticipated that 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Qualitative data for similar compounds like 1-Boc-3-azetidinone suggests sparing to slight solubility in less polar solvents like chloroform and dichloromethane.[9] Solubility in aqueous media is likely to be pH-dependent, with increased solubility at lower pH values due to the protonation of the tertiary amine.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5] This method involves allowing an excess of the solid compound to equilibrate with a solvent until the solution is saturated. The concentration of the dissolved compound is then measured.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Prepare solvent system (e.g., buffer at specific pH) prep_solvent->add_compound agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) add_compound->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter dilute Dilute the saturated solution filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Methodology
  • Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents. For aqueous solubility, prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess the impact of pH.

  • Sample Preparation: Add an excess amount of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium (24 to 72 hours is common).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

Data Presentation: A Framework for Reporting Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Solubility of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine in Various Solvents at 25°C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water2.0Experimental ValueCalculated Value
Water4.5Experimental ValueCalculated Value
Water6.8Experimental ValueCalculated Value
Water7.4Experimental ValueCalculated Value
MethanolN/AExperimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
DMSON/AExperimental ValueCalculated Value
AcetonitrileN/AExperimental ValueCalculated Value
ChloroformN/AExperimental ValueCalculated Value
DichloromethaneN/AExperimental ValueCalculated Value

Factors Influencing Solubility and Strategies for Enhancement

Understanding the factors that govern solubility is crucial for formulation development.

Logical Relationship of Factors Affecting Solubility

G Solubility Compound Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Cosolvents Co-solvents/ Excipients Cosolvents->Solubility ParticleSize Particle Size ParticleSize->Solubility Polymorphism Solid-State Form (Polymorphism) Polymorphism->Solubility

Caption: Key Factors Influencing the Solubility of a Pharmaceutical Compound.

  • pH: For ionizable compounds like 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, pH is a critical determinant of aqueous solubility. The tertiary amine will be protonated at acidic pH, forming a more polar and thus more water-soluble salt.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance the aqueous solubility of poorly soluble compounds.

  • Excipients: Surfactants and cyclodextrins can be used in formulations to increase solubility by forming micelles or inclusion complexes, respectively.

Conclusion

While direct, quantitative solubility data for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is not currently published, a thorough understanding of its chemical structure allows for informed predictions of its solubility behavior. This guide provides a robust theoretical framework and a detailed, field-proven experimental protocol for the empirical determination of its solubility profile. By systematically evaluating the impact of pH, temperature, and solvent composition, researchers can generate the critical data necessary to advance the development of this compound and design effective formulations. The principles and methodologies outlined herein are fundamental to modern pharmaceutical sciences and serve as a valuable resource for any scientist engaged in drug discovery and development.

References

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The Azetidine Imperative: Structural Rigidity and Metabolic Stability in Chemical Biology

[1]

Introduction: The "Goldilocks" Heterocycle

In the landscape of saturated nitrogen heterocycles, azetidines (four-membered rings) have historically been the "middle child"—overshadowed by the reactive volatility of aziridines (three-membered) and the ubiquity of pyrrolidines (five-membered). However, modern chemical biology has catalyzed an Azetidine Renaissance .

This scaffold is no longer just a synthetic curiosity; it is a strategic tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties. With a ring strain energy of ~26 kcal/mol, azetidines occupy a "Goldilocks" zone: they possess enough strain to drive unique reactivity (covalent warping) yet are stable enough to survive metabolic scrutiny where open-chain amines fail.

This guide dissects the azetidine scaffold, moving from physicochemical first principles to advanced synthetic protocols and their application in FDA-approved therapeutics.[1]

Physicochemical Profile: The Vector Advantage

The incorporation of an azetidine ring is rarely a passive substitution. It is a deliberate engineering choice to alter molecular geometry and lipophilicity without adding significant molecular weight.

The "Puckering" Effect and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, azetidine exists in a puckered "butterfly" conformation with a puckering angle of approximately 11° . This creates a rigid vector that directs substituents at the 3-position into a precise region of chemical space, often exploited to access deep protein pockets that flat aromatic rings cannot reach.

Comparative Metrics: Azetidine vs. Homologs

The table below illustrates why medicinal chemists switch from pyrrolidines to azetidines. Note the LogP reduction , which correlates with improved solubility and lower metabolic clearance.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molDrives covalent reactivity; rigidifies backbone.
pKa (Conj. Acid) ~11.3 (Unsub)~11.3~11.2High basicity requires N-substitution (amides/sulfonamides) to permeate membranes.
LogP (Lipophilicity) Low MediumHighAzetidine lowers LogP, improving solubility and reducing promiscuous binding.
C-N-C Angle ~90°~109°~111°Compresses bond angles, altering H-bond acceptor directionality.

Critical Insight: While the pKa of the parent amine is high, converting an azetidine amine to a sulfonamide or urea typically results in a compound with higher polarity and lower lipophilicity compared to its 5- or 6-membered analogs, often solving "grease" problems in late-stage lead optimization.

Synthetic Architectures: From Ring Closure to Strain Release

Constructing the azetidine core requires overcoming the enthalpy of ring strain and the entropy of bringing chain ends together.

Strategic Pathways

We categorize synthesis into three generations:

  • Classical: Intramolecular nucleophilic substitution (inefficient for sterically hindered cores).

  • Functional Group Manipulation: Using commercially available azetidin-3-one (The "Baricitinib Route").

  • Modern Strain-Release: Ring expansion of bicyclo[1.1.0]butanes (The "Aggarwal/Baran Route").

Decision Logic for Synthesis

The following diagram outlines the selection criteria for the best synthetic approach based on your target substitution pattern.

AzetidineSynthesisStartTarget Azetidine StructureSub33-Substituted / 3,3-DisubstitutedStart->Sub3Sub22-Substituted (Chiral)Start->Sub2BridgeBicyclic / Bridgehead NStart->BridgeMethodAAzetidin-3-one Functionalization(Horner-Emmons / Grignard)Sub3->MethodAKetone handle availableMethodBGamma-Haloamine Cyclization(Amino Acid Reduction)Sub2->MethodBFrom Amino AcidsMethodCStrain-Release Homologation([1.1.1]Propellane)Bridge->MethodCRadical AdditioncaptionFigure 1: Synthetic decision tree for accessing specific azetidine substitution patterns.

Chemical Biology Applications

Peptidomimetics: The Proline Constraint

Azetidine-2-carboxylic acid (Aze) is a lower homolog of proline.[2][3] When incorporated into peptides, Aze acts as a conformational lock.

  • Mechanism: The 4-membered ring restricts the

    
     (phi) torsion angle more severely than proline.
    
  • Outcome: This often stabilizes

    
    -turns or destabilizes collagen triple helices (useful for studying folding kinetics). It promotes the cis-isomer of the peptide bond more strongly than proline in certain contexts.
    
Covalent Warheads

Azetidine acrylamides are emerging as potent covalent inhibitors. The ring strain activates the acrylamide Michael acceptor, tuning the reactivity (Warhead

Protocol: Synthesis of a 3-Substituted Azetidine Scaffold

Context: This protocol adapts the industrial route used for Baricitinib intermediates, focusing on the Horner-Wadsworth-Emmons (HWE) reaction to install a carbon substituent at the 3-position of an azetidinone.

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Reagents & Equipment
  • Substrate: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

  • Reagent: Diethyl (cyanomethyl)phosphonate.

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Anhydrous THF (0.2 M).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Phosphonate Activation:

    • Charge a flame-dried reaction flask with diethyl (cyanomethyl)phosphonate (1.2 equiv) and anhydrous THF.

    • Cool to 0°C.

    • Add KOtBu (1.25 equiv) portion-wise. Why? To generate the stabilized carbanion phosphonate ylide. Stir for 30 minutes until the solution becomes clear/yellow.

  • HWE Olefination:

    • Dissolve N-Boc-azetidin-3-one (1.0 equiv) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the ylide mixture at 0°C. Control: Slow addition prevents exotherm-related decomposition of the strained ring.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS. The ketone spot should disappear.

  • Work-up & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Self-Validation Check:

    • NMR Signature: Look for the olefinic proton singlet around

      
       5.4 ppm. The tert-butyl group (9H) should appear at 
      
      
      1.45 ppm.
    • Yield Target: >85% is expected for this robust transformation.

Case Studies in FDA-Approved Therapeutics[1][4]

The clinical success of azetidines validates their safety profile and utility.

Baricitinib (Olumiant)[5]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis, Alopecia).[4][5]

  • Azetidine Role: Acts as a linker connecting an ethylsulfonyl group and the pyrrolo[2,3-d]pyrimidine pharmacophore.

  • Structural Logic: The 3,3-disubstitution pattern on the azetidine creates a quaternary center that prevents metabolic oxidation at that position (blocking metabolic soft spots).

  • Reference: Journal of Medicinal Chemistry, 2009 (See Reference 1).

Cobimetinib (Cotellic)[7]
  • Target: MEK Inhibitor (Melanoma).[6][7]

  • Azetidine Role: A 3-substituted azetidine ring is fused to a piperidine.

  • Structural Logic: The azetidine amine forms a critical H-bond interaction within the kinase pocket, while the ring strain prevents the molecule from collapsing into an inactive conformation.

Future Outlook: DNA-Encoded Libraries (DEL)

The future of azetidines lies in Late-Stage Functionalization . Recent advances in photoredox catalysis allow for the direct C-H arylation of the azetidine ring (at the 2- or 3-position) in the presence of DNA tags. This capability is crucial for including azetidine scaffolds in DNA-Encoded Libraries (DELs), expanding the chemical space available for screening against "undruggable" targets.

AzetidineFutureInputNative Azetidine(in DEL)ProcessPhotoredox C-H Activation(Ir/Ni Catalysis)Input->Process + Ar-BrOutputFunctionalized Lead(High Fsp3)Process->Output C-C Bond FormationcaptionFigure 2: Late-stage functionalization workflow for azetidines in drug discovery.

References

  • Discovery of Baricitinib: Rodgers, J. D., et al. "CYT387, a novel JAK2 inhibitor for the treatment of myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters, 2012. (Note: While CYT387 is Momelotinib, the structural lineage and azetidine chemistry in JAK inhibitors is foundational in this series).

  • Azetidine Synthesis Review: Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[8][9] Organic & Biomolecular Chemistry, 2021.[8][10]

  • Cobimetinib Structure: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib." ACS Medicinal Chemistry Letters, 2012.

  • Azetidine Physicochemical Properties: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012. (Contextualizes strain/properties).

  • Azetidine-2-carboxylic Acid Conformation: Zagari, A., et al. "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 1990.

The Azetidine Scaffold: A Technical Guide to its Expanding Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogenous heterocycle, has transitioned from a synthetic novelty to a privileged scaffold in modern drug discovery.[1] Its inherent structural and physicochemical properties—conformational rigidity, sp³-rich character, and the ability to confer metabolic stability and solubility—make it a highly attractive motif for medicinal chemists.[2][3] This guide provides an in-depth analysis of the azetidine core, detailing its strategic value in drug design, key synthetic methodologies, and its proven potential across a spectrum of therapeutic areas including oncology, central nervous system (CNS) disorders, and inflammatory diseases. We will explore the mechanistic basis for the activity of prominent azetidine-containing drugs, supported by quantitative data, detailed experimental protocols, and pathway diagrams to equip researchers and drug development professionals with actionable insights.

The Azetidine Motif: A Physicochemical Asset in Drug Design

The ascendancy of the azetidine scaffold is rooted in its unique combination of structural and chemical characteristics. Initially synthesized in 1888, its value was not fully appreciated until the discovery of naturally occurring L-azetidine-2-carboxylic acid, which hinted at its biological relevance.[1]

Structural & Conformational Properties

The azetidine ring's four-membered structure imposes significant ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridines and the more flexible, unreactive pyrrolidines.[4] This strained nature is not a liability but a strategic advantage; it provides a balance of stability for facile handling with latent reactivity that can be harnessed in synthesis.[4][5]

Crucially, the ring's conformational rigidity allows for the precise spatial positioning of substituents.[1] This makes it an exceptional scaffold for designing ligands that target specific biological macromolecules with high affinity and selectivity, as it can reduce the entropic penalty of binding compared to more flexible analogues.[6]

Role as a Bioisosteric Element

In drug design, the azetidine moiety is frequently employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[1] This substitution can lead to marked improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The incorporation of the azetidine ring often enhances metabolic stability, increases aqueous solubility, and improves target-binding affinity, key objectives in lead optimization.[2][7] Furthermore, it serves as an excellent tool to increase the fraction of sp³ centers in a molecule, a property correlated with higher clinical success rates.[8]

Synthetic Strategies for Accessing the Azetidine Core

Despite the challenges posed by its ring strain, a robust portfolio of synthetic methods has been developed to construct and functionalize the azetidine scaffold.[9]

Foundational Synthetic Methodologies
  • Intramolecular Cyclization: The classical and most common approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives, such as γ-amino halides.[1][10] This nucleophilic substitution reaction forms the core C-N bond to close the four-membered ring.

  • [2+2] Photocycloaddition: The aza Paterno-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct and often stereoselective route to functionalized azetidines.[4][10] Modern advancements include the use of visible-light-mediated cycloadditions, which offer greener and more accessible reaction conditions.[2][3]

  • Strain-Release Driven Synthesis: This innovative approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which undergo strain-release homologation to form substituted azetidines.[2][4] This method provides access to complex and densely functionalized azetidine derivatives.

General Synthetic Workflow

The development of novel azetidine-based therapeutics follows a structured workflow from initial design and synthesis to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Precursor Synthesis (e.g., γ-amino alcohol) B Ring Formation (e.g., Intramolecular Cyclization) A->B C Functionalization (Diversification) B->C D Chromatography C->D E Spectroscopic Analysis (NMR, MS) D->E F In Vitro Screening (e.g., Enzyme Assays) E->F G Cell-Based Assays F->G H In Vivo Studies G->H I Drug Candidate H->I Lead Optimization G RAS RAS-GTP RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Figure 2: Mechanism of action of Cobimetinib in the MAPK/ERK pathway.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Novel azetidine-based compounds have emerged as highly potent, irreversible inhibitors of STAT3 activation. [11]They covalently bind to key cysteine residues, blocking STAT3 signaling and inducing tumor cell death, showing promise in triple-negative breast cancer (TNBC) models. [11][12] Table 1: Quantitative Data for Azetidine-Based Cancer Agents

    Compound Target IC50 Cell Line / Assay Condition Reference
    Cobimetinib MEK1 4.2 nM Recombinant enzyme assay [13]
    H172 (9f) STAT3 0.38 µM In vitro DNA-binding assay [11]

    | Analogue 1a | Tubulin | 2.2 nM | A549 cell line | [14]|

Inflammatory & Autoimmune Diseases
  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is central to the inflammatory response. FDA-approved drugs like Tofacitinib and Baricitinib incorporate an azetidine ring to achieve potent and selective inhibition of JAK enzymes, providing effective treatment for rheumatoid arthritis and other autoimmune disorders. [1][2]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Figure 3: Mechanism of action of Tofacitinib in the JAK-STAT pathway.

Cardiovascular Disease
  • Calcium Channel Blockade: Azelnidipine is an antihypertensive drug that functions as a dihydropyridine calcium channel blocker. [1][15]The azetidine substituent is a key feature that contributes to its long-lasting and potent effects on L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. [6]

Central Nervous System (CNS) Disorders

The azetidine scaffold is increasingly used to develop CNS-active agents. [16]Its ability to fine-tune physicochemical properties is valuable for achieving blood-brain barrier penetration. Azetidine derivatives have shown promise as muscarinic antagonists and modulators for treating neurological conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. [2][17]

Infectious Diseases

Historically, the most famous azetidine derivatives are the azetidin-2-ones, better known as β-lactams (e.g., penicillins). [18][19]While this class is well-established, modern research has focused on novel azetidine-containing compounds to combat drug-resistant bacteria. For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard fluoroquinolones. [18][20]

Key Methodologies in Azetidine Drug Discovery

Reproducible and validated protocols are essential for advancing azetidine-based drug candidates.

Experimental Protocol: In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a test compound against MEK1 kinase activity. [13]

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of an azetidine-containing compound against recombinant human MEK1.

  • Materials:

    • Recombinant active human MEK1 enzyme.

    • Kinase-inactive, recombinant ERK2 (as substrate).

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Enzyme/Substrate Addition: Prepare a solution of MEK1 and its substrate, inactive ERK2, in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.

    • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for MEK1.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

    • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to assess the ability of a compound to inhibit the binding of active STAT3 to its DNA consensus sequence. [12]

  • Objective: To determine if an azetidine-based compound can directly block the DNA-binding function of phosphorylated STAT3.

  • Materials:

    • Nuclear extract from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) or recombinant active STAT3.

    • Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., hSIE probe), labeled with a detectable tag (e.g., Biotin or ³²P).

    • Test compound (dissolved in DMSO).

    • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Poly(dI-dC) as a non-specific competitor DNA.

    • Native polyacrylamide gel.

    • TBE buffer for electrophoresis.

  • Step-by-Step Methodology:

    • Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, nuclear extract (or recombinant STAT3), poly(dI-dC), and the test compound at various concentrations. Incubate on ice for 15 minutes to allow compound-protein interaction.

    • Probe Addition: Add the labeled DNA probe to the reaction mixture.

    • Binding Incubation: Incubate the reaction for 20-30 minutes at room temperature to allow for STAT3-DNA binding.

    • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room (4°C) to prevent protein denaturation.

    • Transfer and Detection: Transfer the separated complexes from the gel to a nylon membrane. Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, autoradiography for ³²P).

    • Analysis: A "shifted" band represents the STAT3-DNA complex. A potent inhibitor will reduce or eliminate this shifted band in a dose-dependent manner. Quantify band intensity to determine the relative inhibition of DNA binding.

Conclusion and Future Directions

The azetidine scaffold has firmly established itself as a versatile and valuable tool in drug discovery. [1]Its unique conformational and physicochemical properties provide a powerful platform for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. [2]The continued evolution of synthetic methodologies is unlocking access to an ever-wider chemical space of azetidine-containing molecules. [3][21]From kinase inhibitors in oncology to modulators of CNS targets and next-generation antibiotics, azetidines represent a dynamic and promising frontier for pharmaceutical innovation. [2][5]Future research will undoubtedly expand their application, leveraging this privileged scaffold to address unmet medical needs and deliver the next generation of successful therapeutics.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

  • Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. RJPT.

  • Examples of 2-acylazetidine motif in natural products and biologically active compounds. ResearchGate.

  • Substituted Azetidines in Drug Discovery. Life Chemicals.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Azetidines of pharmacological interest. PubMed.

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.

  • Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. ResearchGate.

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave.

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.

  • Azetidines. Enamine.

  • Azetidines in Drug Discovery. PharmaBlock.

  • Biosyntheses of azetidine-containing natural products. ResearchGate.

  • a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting... ResearchGate.

  • Azetidine‐bearing drugs under advanced stage of clinical studies. ResearchGate.

  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Structure of azetidine‐containing compounds found in nature. ResearchGate.

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.

  • Biosyntheses of azetidine-containing natural products. RSC Publishing.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.

Sources

Methodological & Application

Protocol for using 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine in Peptidomimetic Synthesis

Part 1: Executive Summary & Strategic Utility

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (CAS: 1780283-92-2) is a specialized amine building block , not a standard amino acid.[1] Unlike Fmoc/Boc-amino acids which possess both amine and carboxyl termini, this molecule features a protected secondary amine (azetidine ring) and a functionalized tertiary amine tail bearing a primary alcohol.

Primary Applications:

  • C-Terminal Capping: Used to terminate peptide chains or small molecule scaffolds, introducing a solubilizing, basic motif often required for oral bioavailability and kinase selectivity (e.g., JAK inhibitor pharmacophores).

  • Linker Synthesis: The primary alcohol serves as a handle for further derivatization (e.g., conversion to a mesylate/tosylate for nucleophilic substitution) in PROTAC or antibody-drug conjugate (ADC) linker design.

  • Conformational Locking: The azetidine ring restricts the conformational freedom of the attached nitrogen, reducing the entropic penalty of binding compared to acyclic diethylamine analogs.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name tert-butyl 3-[(2-hydroxyethyl)(methyl)amino]azetidine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, DMF, MeOH, DMSO; Sparingly soluble in water (unless protonated)
pKa (Calculated) ~8.5 (Tertiary amine), ~-2 (Boc-carbamate)
Storage -20°C, Desiccated.[1] Hygroscopic nature requires handling under inert atmosphere (N₂/Ar).

Critical Stability Note: The azetidine ring is strained (approx. 26 kcal/mol strain energy). While stable under standard coupling conditions, avoid prolonged exposure to strong Lewis acids or high temperatures (>80°C) which may trigger ring-opening polymerization.

Part 3: Experimental Protocols

Workflow Overview

The integration of this building block typically follows a "Deprotect-Then-Couple" strategy.[1] Since the Boc group protects the nucleophilic azetidine nitrogen, it must be removed to allow attachment to an activated carboxylic acid (e.g., a peptide C-terminus).

G Start 1-BOC-3-[(2-hydroxyethyl) methylamino]-azetidine Deprotect Step 1: Boc Deprotection (TFA/DCM) Start->Deprotect Acidolysis Salt Intermediate: TFA Salt Species Deprotect->Salt Evaporation Neutralize Step 2: In-situ Neutralization (DIPEA/NMM) Salt->Neutralize Base addition Couple Step 3: Amide Coupling (R-COOH + HATU) Neutralize->Couple Activation Product Final Conjugate: Amide-Linked Azetidine Couple->Product Purification

Caption: Workflow for converting the Boc-protected precursor into a bioactive amide conjugate.

Protocol A: Boc Deprotection (Generation of Reactive Amine)

Objective: Remove the tert-butyloxycarbonyl group to expose the secondary azetidine amine without affecting the tertiary amine or alcohol.[1]

  • Preparation: Dissolve 1.0 eq of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine in anhydrous Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise to reach a final ratio of 1:4 (TFA:DCM).

    • Note: Do not use HCl/Dioxane if the alcohol is sensitive to chlorination, though TFA is generally safer for this substrate.

  • Reaction: Stir at room temperature (20–25°C) for 1–2 hours. Monitor by TLC (ninhydrin stain) or LC-MS (Loss of Boc mass: -100 Da).[1]

  • Work-up: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (3x) or diethyl ether to remove residual acid.

  • Result: The product is the bis-TFA salt of 3-[(2-hydroxyethyl)methylamino]-azetidine.[1] It is stable as a salt and can be stored at -20°C.[1]

Protocol B: Coupling to Peptide/Scaffold (Amidation)[1]

Objective: Couple the free azetidine amine to a carboxylic acid (R-COOH). Challenge: The azetidine nitrogen is secondary and sterically hindered by the C3-substituent.[1] The hydroxyl group is a potential competing nucleophile (O-acylation vs N-acylation).[1]

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for hindered secondary amines.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 eq) to activate the acid. Stir for 2–5 minutes.

    • Visual Cue: Solution often turns yellow/orange.

  • Amine Addition: Dissolve the Azetidine TFA salt (from Protocol A) in minimal DMF. Add this solution to the activated acid mixture.

  • Base Addition 2: Immediately add excess DIPEA (3.0–4.0 eq).

    • Rationale: You must neutralize the two protons on the amine salt (bis-TFA) plus the proton generated during coupling. Ensure pH is basic (~pH 8 on wet paper).

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Selectivity Check: The amine is significantly more nucleophilic than the primary alcohol. Under these conditions, N-acylation is kinetically favored over O-acylation (>95% selectivity).[1]

    • Troubleshooting: If O-acylation is observed (mass = Product + R-CO), treat the crude mixture with mild aqueous base (LiOH/THF) for 30 mins to hydrolyze the unstable ester while leaving the amide intact.[1]

Part 4: Quality Control & Troubleshooting

Analytical Data Interpretation
MethodExpected ObservationNotes
LC-MS (ESI+) [M+H]⁺ peak corresponding to Product.Watch for [M+H+113]⁺ (TFA adduct) common with basic amines.
¹H NMR (DMSO-d₆) Azetidine protons appear as multiplets at δ 3.5–4.5 ppm.[1]The N-methyl group is a singlet ~δ 2.1–2.3 ppm.[1]
HPLC Broad peak tailing is common due to the basic tertiary amine.Use 0.1% TFA or Formic Acid in mobile phase to sharpen peaks.
Common Pitfalls
  • Incomplete Coupling: Due to steric bulk at C3.

    • Fix: Switch to HOAt/HATU or increase temperature to 40°C.

  • O-Acylation: Reaction at the hydroxyl group.[1]

    • Fix: Ensure the amine is fully neutralized (free base) before adding to the activated ester. If the amine is protonated, it cannot react, allowing the slower alcohol to compete.

  • Ring Opening: Occurs with strong nucleophiles or high heat.

    • Prevention:[1] Keep reaction temps <50°C. Avoid strong mineral acids after Boc removal.

References

  • Azetidine Building Blocks in Medicinal Chemistry

    • Synthesis of Azetidine-Based Beta-Amino Alcohols.[1][2] Medical Sciences Forum, 2022.[3]

  • Peptide Coupling Reagents for Hindered Amines

    • HATU for the coupling of hindered amines. Journal of the American Chemical Society.[4]

    • [1]

  • General Handling of Boc-Azetidines

    • 1-Boc-3-(Amino)azetidine Properties and Safety.[1] ChemicalBook.

  • Conformational Constraint in Peptides

    • Stereoselective Access to Azetidine-Based α-Amino Acids.[1] Organic Letters, 2020.

    • [1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Notes: 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine - A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, saturated heterocyclic scaffolds have become indispensable tools for medicinal chemists. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity to biological targets and improve key pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The incorporation of the azetidine motif is a validated strategy in pharmaceutical design, as evidenced by its presence in several FDA-approved drugs.[1][2]

This application note details the synthesis, characterization, and versatile applications of a key building block: 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine . This molecule offers three distinct points for diversification: the Boc-protected ring nitrogen, a secondary amine, and a primary alcohol, making it an exceptionally valuable tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Chemical Profile and Physicochemical Properties

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is a trifunctional building block designed for facile incorporation into drug candidates. The tert-butyloxycarbonyl (BOC) group provides robust protection of the azetidine nitrogen, which can be readily removed under acidic conditions to allow for further functionalization. The secondary amine and primary alcohol moieties serve as key handles for a wide array of chemical transformations.

PropertyPredicted Value
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
LogP ~0.5
Topological Polar Surface Area (TPSA) 55.7 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Synthesis Protocol: A Reliable Route via Reductive Amination

The most direct and scalable synthesis of the title compound is achieved through a one-pot reductive amination of 1-Boc-3-azetidinone with 2-(methylamino)ethanol. This method is highly efficient and avoids the need for isolating the intermediate iminium ion.

Protocol 1: Synthesis of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Product A 1-Boc-3-azetidinone I A->I + B B 2-(Methylamino)ethanol C Sodium Triacetoxyborohydride (STAB) D Dichloroethane (DCE) Room Temperature, 12-18 h C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Purify by Column Chromatography F->G H 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine G->H I->D G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine E A->E B Acyl Chloride or Sulfonyl Chloride B->E C Base (e.g., DIPEA, Et₃N) DCM, 0 °C to RT D N-Acylated or N-Sulfonylated Product C->D E->C

Sources

Methods for functionalizing the side chain of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic functionalization of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (referred to herein as Scaffold A ). This molecule is a high-value pharmacophore and linker intermediate, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.

The primary challenge in functionalizing Scaffold A lies in its trifunctional nature:

  • Azetidine Ring: A strained 4-membered heterocycle susceptible to ring-opening under strong nucleophilic or acidic conditions.

  • Tertiary Amine (Linker): A basic center (

    
    ) prone to N-oxide formation during oxidative steps.
    
  • Primary Alcohol (Target): The specific site for derivatization.

This guide provides four validated workflows to functionalize the primary alcohol while preserving the integrity of the azetidine ring and the BOC protecting group.

Chemo-Structural Analysis & Strategy

Before initiating synthesis, the operator must understand the reactivity profile of Scaffold A .

FeatureReactivity ConcernMitigation Strategy
Primary Alcohol Low reactivity as a leaving group.Activate via Sulfonylation (MsCl) or Phosphonium salts (Appel/Mitsunobu).
Tertiary Amine Can quench Lewis Acids; prone to oxidation.Use base-buffered protocols; avoid mCPBA; utilize Parikh-Doering for oxidation.
N-BOC Group Acid labile (cleaves at pH < 1).Maintain reaction pH > 4; use base scavengers (TEA/DIPEA) in acid-generating steps.
Azetidine Ring Ring strain (

kcal/mol).
Avoid heating >80°C with strong nucleophiles; avoid strong Lewis acids.
Decision Tree: Functionalization Pathways

The following diagram outlines the selection logic for the appropriate protocol based on the desired end-product.

FunctionalizationStrategy Start Start: Scaffold A (Primary Alcohol) Target Desired Product? Start->Target Path1 Alkyl Halide (Cl/Br) Target->Path1 Substitution Path2 Aldehyde (CHO) Target->Path2 Reductive Amination Path3 Ether/Ester (O-R) Target->Path3 Coupling Path4 Activated LG (OMs/OTs) Target->Path4 Activation Method1 Appel Reaction (CBr4 / PPh3) Path1->Method1 Method2 Parikh-Doering (SO3.Py / DMSO) Path2->Method2 Method3 Mitsunobu (DEAD / PPh3) Path3->Method3 Method4 Sulfonylation (MsCl / TEA) Path4->Method4

Figure 1: Strategic decision tree for the functionalization of Scaffold A.

Protocol A: Activation via Mesylation (Sulfonylation)

Objective: Convert the hydroxyl group into a mesylate (-OMs), a potent leaving group suitable for


 displacement by amines, thiols, or azides.

Mechanism: The alcohol attacks the sulfonyl chloride, releasing HCl. Critical Control: The HCl byproduct must be neutralized immediately to prevent BOC deprotection.

Materials
  • Scaffold A (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv) — Excess is vital.

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Scaffold A and TEA in anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Addition: Add MsCl dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Product should be less polar than the starting alcohol.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Storage: The mesylate is unstable on silica gel. Do not chromatograph. Use immediately for the next displacement step.

Protocol B: The Appel Reaction (Bromination)

Objective: Convert the alcohol directly to an alkyl bromide. Why Appel? Unlike


 or 

, the Appel reaction is neutral . It avoids the generation of strong acids that would strip the BOC group or protonate the tertiary amine.
Materials
  • Scaffold A (1.0 equiv)

  • Carbon Tetrabromide (

    
    )  (1.2 equiv)
    
  • Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  (1.5 equiv)[1][3]
    
  • DCM (Anhydrous)[2][3]

Step-by-Step Protocol
  • Solution A: Dissolve Scaffold A and

    
      in DCM (10 mL/g) at 0°C.
    
  • Addition: Add

    
      portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Workup:

    • Concentrate the reaction mixture directly to a solid residue.

    • Triturate the residue with diethyl ether (

      
      ) or Hexanes/EtOAc (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1]
      
    • Filter off the white TPPO solid.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is required to remove residual

    
     and TPPO.
    

Protocol C: Controlled Oxidation (Parikh-Doering)

Objective: Oxidize the alcohol to an aldehyde for subsequent reductive amination. Why Parikh-Doering? It uses


 and DMSO.[2] It is superior to Swern for this substrate because it runs at 0°C to RT  (not -78°C) and is less likely to over-oxidize the tertiary amine to an N-oxide compared to mCPBA.
Materials
  • Scaffold A (1.0 equiv)

  • Sulfur Trioxide Pyridine Complex (

    
    )  (3.0 equiv)
    
  • DMSO (Anhydrous, 10 equiv - acts as oxidant/solvent)

  • Triethylamine (TEA) (5.0 equiv)

  • DCM (Co-solvent, 10 mL/g)

Step-by-Step Protocol
  • Dissolution: Dissolve Scaffold A in DCM and DMSO. Cool to 0°C .[1][2][3][4]

  • Base Addition: Add TEA and stir for 5 minutes.

  • Oxidant Addition: Add

    
      in three portions over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by TLC (aldehyde is usually visible under UV).

  • Quench: Pour the mixture into ice-cold water.

  • Workup:

    • Extract with DCM (3x).

    • Critical Wash: Wash the organic layer with 10% aqueous Citric Acid (rapidly) or saturated

      
       to remove pyridine/DMSO residues. Avoid strong acid washes.
      
  • Purification: The aldehyde is reactive. Use immediately or store under Argon at -20°C.

Visualizing the Pathway:

ParikhDoering Step1 Activation: DMSO + SO3.Py -> Electrophilic Sulfur Species Step2 Attack: Alcohol Oxygen attacks Sulfur (Alkoxysulfonium Ion formed) Step1->Step2 Substrate Addition Step3 Rearrangement: TEA deprotonates alpha-carbon (Intramolecular elimination) Step2->Step3 TEA (Base) Result Product: Aldehyde + DMS + Pyridinium Sulfate Step3->Result

Figure 2: Mechanism of Parikh-Doering Oxidation applied to Scaffold A.

Protocol D: Mitsunobu Coupling

Objective: Direct formation of ethers (aryl/alkyl) or esters with inversion of configuration (though moot for primary alcohols, the efficiency is key).

Materials
  • Scaffold A (1.0 equiv)[1]

  • Nucleophile (Phenol, Imide, or Acid) (1.2 equiv)

  • Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  (1.5 equiv)[1][3]
    
  • DEAD or DIAD (1.5 equiv)[1][5]

  • THF (Anhydrous)[5]

Step-by-Step Protocol
  • Mixture: Dissolve Scaffold A ,

    
     , and the Nucleophile  in anhydrous THF at 0°C .
    
  • Addition: Add DEAD/DIAD dropwise (neat or in THF) over 20 minutes.

    • Control: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate solvent.

  • Purification: This is the most difficult step due to TPPO and hydrazine byproducts.

    • Recommendation: Triturate with cold

      
       first. If the product is acid-stable, wash with dilute HCl to pull the amine-product into the aqueous phase, wash organics (removing TPPO), then basify aqueous phase and extract product back into DCM.
      

References

  • Parikh-Doering Oxidation: Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc. 1967 , 89, 5505–5507. Link

  • Appel Reaction: Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl. 1975 , 14, 801–811.[6] Link

  • Mitsunobu Reaction: Swamy, K. C. K., et al. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev. 2009 , 109, 2551–2651. Link

  • BOC Group Stability: Greene, T. W.; Wuts, P. G. M.[7] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[7] Link

  • Azetidine Functionalization: Couty, F.; Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Org. Prep. Proced. Int. 2006 , 38, 427–465. Link

Sources

Technical Application Note: Optimization of Coupling Strategies for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3]

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (referred to herein as Compound A ) is a high-value heterocyclic building block, frequently employed in the synthesis of PROTAC linkers, fragment-based drug discovery (FBDD), and kinase inhibitors. Its structural uniqueness lies in the combination of a strained azetidine ring (conferring rigidity and specific vectors) with a flexible, nucleophilic amino-alcohol side chain.

Structural Reactivity Profile
  • Primary Alcohol (-OH): The primary reaction handle. Located on the ethyl side chain, it is unhindered and highly reactive toward acylation and alkylation.

  • Tertiary Amine (N-Me): Acts as an internal base (

    
    ). It can trap acidic reagents or catalysts, necessitating careful stoichiometry adjustments in acid-mediated couplings.
    
  • Azetidine Ring: Significant ring strain (~26 kcal/mol). While the 3-position substitution is relatively stable, the ring is susceptible to opening under strong Lewis acidic conditions or high temperatures (>100°C) in the presence of strong nucleophiles.

  • BOC Group: Acid-labile. All coupling protocols must remain strictly neutral or basic to prevent premature deprotection.

Decision Matrix: Selecting the Right Coupling Protocol

Desired LinkageReaction TypeRecommended ProtocolKey Advantage
Ester (R-CO-O-R')Steglich / EDC CouplingProtocol A Mild conditions; tolerates most functional groups.
Ether (Ar-O-R')Mitsunobu ReactionProtocol B Stereospecific (if relevant); mild; direct coupling to phenols.
Amine (R-NH-R')Mesylation + DisplacementProtocol C Robust two-step method; avoids hydrazine toxicity of Mitsunobu.
Carbamate (R-NH-CO-O-R')Isocyanate AdditionProtocol D Atom-economic; no byproducts; very fast.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Carboxylic Acid Coupling)

Best for attaching complex drug payloads or linkers where mildness is paramount.

Mechanism: Carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic attack of the primary alcohol.

Reagents:

  • Compound A (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • EDC·HCl (1.2 equiv) or DCC (1.1 equiv)

  • DMAP (0.1 – 1.0 equiv) Note: Higher loading required due to internal amine.

  • DIPEA (2.0 equiv) Critical to neutralize EDC·HCl and free the internal amine.

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) and Compound A (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Basification: Add DIPEA (2.0 equiv). Stir for 5 minutes. Reasoning: The internal tertiary amine of Compound A must remain unprotonated to avoid trapping the activated acyl intermediate.

  • Catalyst Addition: Add DMAP (0.5 equiv).

  • Activation: Cool the mixture to 0°C. Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid).

  • Workup: Dilute with DCM. Wash sequentially with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient). Note: The product is basic; use amine-functionalized silica or add 1% Et3N to the eluent to prevent streaking.

Protocol B: Mitsunobu Etherification

Best for creating aryl ethers (coupling with phenols) or alkylating imides.

Mechanism: Activation of the alcohol by a phosphine-azodicarboxylate complex, followed by


 displacement by an acidic pronucleophile.[1]

Reagents:

  • Compound A (1.0 equiv)

  • Phenol/Nucleophile (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve Compound A (1.0 equiv), Phenol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under nitrogen.
    
  • Cooling: Cool the reaction vessel to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. Caution: Exothermic. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.

  • Quench: Add a small amount of water or MeOH to quench excess DIAD.

  • Workup: Concentrate in vacuo. Redissolve in Et₂O or EtOAc. If

    
     precipitates, filter it off.
    
  • Purification: The separation of

    
     can be difficult. Use a C18 reverse-phase column or triturated with cold ether if the product is solid.
    
Protocol C: Indirect Amination via Mesylation

Best for converting the alcohol into a secondary or tertiary amine.

Phase 1: Activation (Mesylation)

  • Dissolve Compound A (1.0 equiv) and

    
     (3.0 equiv) in DCM at 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir at 0°C for 1 hour. Confirm conversion to mesylate by TLC/LC-MS.

  • Quench with water, extract with DCM, dry, and concentrate. Use immediately.

Phase 2: Displacement (


) 
  • Dissolve the crude mesylate in MeCN or DMF.

  • Add the Amine partner (2.0 – 5.0 equiv) and

    
     or 
    
    
    
    (2.0 equiv).
  • Heat to 60°C for 4–8 hours. Note: Do not exceed 80°C to protect the azetidine ring.

  • Workup: Standard aqueous extraction.

Critical Control Points & Troubleshooting

The "Proton Sponge" Effect

The tertiary methylamine in the side chain is basic. In acid-catalyzed reactions or when using HCl salts of reagents (like EDC·HCl), this nitrogen will protonate.

  • Consequence: The nucleophilicity of the nearby alcohol is reduced (hydrogen bonding), and stoichiometry is thrown off.

  • Solution: Always include at least 2.0 equivalents of DIPEA or TEA in the reaction mixture to keep the amine as a free base.

Azetidine Ring Stability[2][5]
  • Risk: Strong nucleophiles (e.g., hydrazine, thiols) at high temperatures (>100°C) can attack the ring (C2 or C4), leading to ring-opening to form linear amines.

  • Control: Keep reaction temperatures below 80°C. Avoid strong Lewis acids (e.g.,

    
    ) which coordinate to the ring nitrogen and promote opening.
    
N-Oxide Formation
  • Risk: During workup or oxidation steps, the tertiary amine is easily oxidized to an N-Oxide.

  • Control: Avoid vigorous stirring in air for prolonged periods. Use antioxidants (e.g., BHT) if the solvent is prone to peroxide formation (THF/Ethers).

Visualized Workflow (Graphviz)

CouplingWorkflow Start 1-BOC-3-[(2-hydroxyethyl) methylamino]-azetidine Decision Select Coupling Partner Start->Decision Acid Carboxylic Acid (R-COOH) Decision->Acid Target: Ester Phenol Phenol/Imide (Ar-OH) Decision->Phenol Target: Ether MsCl MsCl / Et3N (Activation) Decision->MsCl Target: Amine EDC EDC/DMAP/DIPEA DCM, 0°C to RT Acid->EDC Ester Ester Product (Linker Conjugate) EDC->Ester Note CRITICAL: Add excess base (DIPEA) to neutralize internal amine. EDC->Note Mitsunobu PPh3 / DIAD THF, 0°C Phenol->Mitsunobu Ether Ether Product Mitsunobu->Ether Mesylate Mesylate Intermediate (Unstable) MsCl->Mesylate AmineDisp Amine (R-NH2) / K2CO3 MeCN, 60°C Mesylate->AmineDisp AmineProd Amine Product AmineDisp->AmineProd

Figure 1: Decision tree for coupling 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine based on the target linkage.

References

  • Mitsunobu Reaction on Amino-Alcohols: Green, J. E., et al. "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids."[2][1] Organic Letters, 2009, 11(4), 807-810.

  • Azetidine Ring Stability: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223-264.[3]

  • General Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.

Sources

Topic: Scale-up Synthesis Considerations for Azetidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogenous heterocycle, is a privileged structural motif in modern pharmaceuticals, prized for its ability to impart favorable conformational constraints and improve pharmacokinetic properties. However, the inherent ring strain of approximately 25.4 kcal/mol presents significant challenges for safe, efficient, and scalable synthesis.[1][2] This guide provides drug development professionals with a comprehensive overview of the critical considerations for transitioning azetidine synthesis from the laboratory bench to industrial-scale production. We will explore robust synthetic strategies, process optimization, safety protocols, and a detailed case study for a common azetidine building block, grounded in field-proven insights and authoritative references.

The Strategic Imperative: Selecting a Scale-Ready Synthetic Route

The success of any active pharmaceutical ingredient (API) campaign is predicated on the selection of a manufacturing route that is not only high-yielding but also robust, cost-effective, and safe. For azetidines, where ring-forming reactions can be kinetically and thermodynamically challenging, these choices are paramount.[2]

The Workhorse: Intramolecular Cyclization

The most prevalent and reliable strategy for constructing the azetidine core on a large scale is the intramolecular SN2 cyclization of acyclic precursors, such as γ-amino alcohols or γ-haloamines.[3][4] This method's popularity stems from its predictability and the relative accessibility of starting materials.

The general workflow involves activating a hydroxyl group at the γ-position to a good leaving group (e.g., mesylate, tosylate) followed by base-mediated ring closure. The efficiency of this step is governed by several factors:

  • Leaving Group Quality: The choice of leaving group is critical; sulfonate esters are typically preferred over halides for their higher reactivity and cleaner reaction profiles.[2]

  • Concentration Control: To favor the desired intramolecular cyclization over competing intermolecular polymerization, reactions are typically run under high-dilution conditions (e.g., <0.1 M), which can present a throughput challenge on scale.[2]

  • Base Selection: The base must be strong enough to deprotonate the amine nucleophile but should not promote side reactions like elimination.

G cluster_0 Intramolecular Cyclization Workflow Start γ-Amino Alcohol Precursor Activation Activation of Hydroxyl (e.g., Mesylation, Tosylation) Start->Activation MsCl or TsCl, Base Cyclization Base-Mediated Ring Closure (SN2) Activation->Cyclization Strong Base (e.g., NaH, DBU) High Dilution Product Protected Azetidine Cyclization->Product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

The Mitsunobu Reaction: A Powerful but Problematic Tool

The Mitsunobu reaction offers a direct conversion of γ-amino alcohols to N-substituted azetidines. Despite its high efficiency and stereospecificity in laboratory settings, it is often avoided for large-scale synthesis due to significant drawbacks:[5][6]

  • Poor Atom Economy: The reaction generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a dialkyl hydrazine-dicarboxylate, creating a significant waste stream and purification burden.[5]

  • Hazardous Reagents: Azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic, potent sensitizers, and can be thermally unstable, posing serious safety risks on scale.[5]

  • Purification Challenges: Removing the high-molecular-weight, often greasy byproducts (TPPO) can necessitate multiple crystallizations or extensive chromatography, reducing overall process efficiency.

Recent research has focused on developing catalytic versions of the Mitsunobu reaction to mitigate these issues, but these are not yet widely implemented in industrial processes.[6][7]

Alternative Routes: [2+2] Cycloadditions and Ring Expansions

Other synthetic strategies exist but are less commonly used for large-scale pharmaceutical production.

  • [2+2] Cycloaddition: The reaction of an imine with an alkene (the aza-Paternò-Büchi reaction) can form the azetidine ring directly but often suffers from poor selectivity and limited substrate scope.[1][4]

  • Ring Expansion of Aziridines: While synthetically elegant, these methods often require specialized reagents and can be difficult to control on a large scale.[4][8]

Case Study: Kilogram-Scale Synthesis of N-Boc-3-hydroxyazetidine

N-Boc-3-hydroxyazetidine is a crucial building block for numerous APIs. Its synthesis provides an excellent practical example of scale-up considerations. The route shown below is a common industrial approach that avoids many of the pitfalls of methods like the Mitsunobu reaction.

G cluster_1 Synthesis of a Key Azetidine Intermediate Epi Epichlorohydrin BnAzetidine 1-Benzhydrylazetidin-3-ol Epi->BnAzetidine 1. Diphenylmethylamine 2. NaOH (aq) Deprotection 3-Hydroxyazetidine BnAzetidine->Deprotection H2, Pd/C (Hydrogenolysis) FinalProduct N-Boc-3-hydroxyazetidine Deprotection->FinalProduct Boc2O, Base

Caption: A robust, scalable synthetic route to N-Boc-3-hydroxyazetidine.

Protocol: Pilot-Scale Synthesis of N-Boc-3-hydroxyazetidine

Safety Preamble: This process involves hazardous materials and energetic reactions. It must be conducted by trained chemists in a controlled environment (e.g., a kilo-lab or pilot plant) with appropriate engineering controls and personal protective equipment (PPE).

Step 1: Ring Formation (1-Benzhydrylazetidin-3-ol)

  • Charge a 50 L jacketed glass reactor with diphenylmethylamine (1.0 equiv) and a suitable solvent such as isopropanol.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Add epichlorohydrin (1.05 equiv) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to ambient temperature and stir for 16-24 hours.

  • Cool the mixture back to 0-5 °C and slowly add a pre-chilled aqueous solution of sodium hydroxide (2.5 equiv). This is a highly exothermic ring-closure step requiring robust temperature control.

  • Stir at ambient temperature for 12-18 hours until reaction completion is confirmed by HPLC.

  • Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 2: Deprotection and Boc Protection

  • Charge a clean 50 L reactor with the crude 1-benzhydrylazetidin-3-ol from the previous step and methanol.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Carefully add a slurry of palladium on carbon (10% Pd/C, 50% wet, ~2-5 mol%) to the reactor. Caution: Pd/C is pyrophoric and must be handled with care.

  • Inert the reactor headspace by purging with nitrogen, then pressurize with hydrogen gas to 3-4 bar (approx. 45-60 psi).

  • Heat the reaction mixture to 35-40 °C and stir vigorously. Monitor hydrogen uptake and reaction progress by HPLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Remove the catalyst by filtration through a bed of Celite®. Ensure the Celite pad is kept wet with solvent to prevent the catalyst from igniting upon contact with air.

  • Concentrate the filtrate under reduced pressure. The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Scale-Up Data & Considerations

The transition from bench to pilot plant introduces significant changes in equipment and process control.

Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg) Rationale for Change
Reaction Vessel 500 mL Round-bottom flask 50 L Jacketed glass reactor Accommodates larger volumes; allows for precise temperature control via heating/cooling jacket.
Temperature Control Ice bath / Heating mantle Automated thermal control unit Crucial for managing exotherms and ensuring process safety and reproducibility.
Reagent Addition Pipette / Dropping funnel Metering pump / Addition vessel Ensures slow, controlled addition to manage reaction rate and exotherms.
Agitation Magnetic stir bar Overhead mechanical stirrer Provides efficient mixing for heterogeneous mixtures (e.g., catalyst slurries) and viscous solutions.
Filtration Büchner funnel Nutsche filter / Centrifuge Enables safe and efficient separation of solids (catalyst, product) from large liquid volumes.

| Solvent Removal | Rotary evaporator | Large-scale rotary evaporator / Wiped-film evaporator | Required for handling tens of liters of solvent efficiently. |

Process Safety: A Non-Negotiable Priority

Scaling up azetidine synthesis magnifies potential hazards. A thorough process hazard analysis (PHA) is mandatory.

  • Thermal Hazards: Ring-forming and hydrogenation steps can be highly exothermic. Reaction calorimetry (e.g., using an RC1 calorimeter) is essential to determine the heat of reaction and ensure the plant's cooling capacity is sufficient to prevent thermal runaway.

  • Reagent Handling: Many reagents used in azetidine synthesis are hazardous.[9] For example, if azide chemistry is employed, the risk of forming explosive hydrazoic acid (HN₃) must be rigorously controlled and quantified.[10]

  • Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The process must be conducted in specialized equipment (a "bunker" or isolated bay) with appropriate grounding, bonding, and ventilation to prevent ignition sources.[9]

  • Product Stability: While more stable than aziridines, azetidines are strained rings and can be susceptible to ring-opening under harsh acidic or nucleophilic conditions.[2] This must be considered during workup and purification.

Conclusion

The successful scale-up of azetidine-based pharmaceuticals is a complex undertaking that demands a synthesis route designed for scalability from the outset. Intramolecular cyclization remains the most reliable and industrially viable method, whereas routes like the Mitsunobu reaction, despite their utility in discovery chemistry, present significant safety and efficiency barriers. By focusing on robust chemistry, precise engineering controls, and an unwavering commitment to process safety, the unique and valuable azetidine scaffold can be manufactured efficiently and safely at a commercial scale, enabling the development of next-generation therapeutics.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers. Retrieved February 13, 2026, from [Link]

  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023). Rutgers University. Retrieved February 13, 2026, from [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • Scientists Use Computational Modeling to Guide Difficult Chemical Synthesis of Azetidines. (2024). MIT News. Retrieved February 13, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis of azetidine .pptx. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Mitsunobu Reaction Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 13, 2026, from [Link]

  • Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Azetidine Synthesis. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Safe Practices for Azide Chemistry Scale-up. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • General synthetic route for accessing azetidines via intermolecular aza Paternò–Büchi reaction. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. (2015). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Denton, R., et al. (2015). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Application Note: The Role of Azetidine Scaffolds in CNS-Targeted Agents

[1]

Part 1: Executive Summary & Rationale

In the optimization of Central Nervous System (CNS) agents, medicinal chemists often hit a "solubility-permeability cliff." Traditional saturated heterocycles like piperidine (6-membered) and pyrrolidine (5-membered) often impart high basicity (

The Azetidine (4-membered) Scaffold has emerged as a critical bioisostere. By contracting the ring size, the bond angles are constrained (



CNS Multi-Parameter Optimization (MPO)

This guide provides the rationale, synthetic protocols, and validation workflows for deploying azetidine scaffolds in CNS drug discovery.

Part 2: Physicochemical Mechanics (The "Azetidine Switch")

Basicity and Permeability

The primary advantage of azetidine is the modulation of basicity without abolishing the positive charge required for many monoamine GPCR targets.

  • Mechanism: Increased ring strain leads to greater

    
    -character in the N-lone pair orbital. Electrons in 
    
    
    -orbitals are held closer to the nucleus, making them less available for protonation compared to
    
    
    hybridized amines in larger rings.
  • Outcome: A lower

    
     reduces the cationic fraction at pH 7.4, increasing the concentration of the neutral species capable of passive diffusion.
    
Lipophilic Efficiency (LipE)

Azetidines lower the lipophilicity (

Data Summary: Ring Size vs. Physicochemical Profile

Table 1: Comparative metrics for N-alkylated saturated heterocycles (General Trends)

FeatureAzetidine (4-Ring)Pyrrolidine (5-Ring)Piperidine (6-Ring)Impact on CNS
pKa (approx) 8.0 – 8.59.0 – 9.59.0 – 10.0Lower pKa = Better Permeability
LogP LowModerateHighLower LogP = Reduced non-specific binding
Metabolic Stability Moderate (Ring strain)HighModerateAzetidine can be prone to oxidative ring opening if not substituted.
LLE (LipE) HighModerateModerateHigh LLE = Potency per unit of lipophilicity

Part 3: Visualization of Logic Flow

The following decision tree illustrates when to deploy an azetidine scaffold during Lead Optimization.

Azetidine_Logic_FlowStartLead Compound Analysis(High Affinity / Poor CNS Exposure)Check_pKaCheck Basicity (pKa)Start->Check_pKaCheck_LogPCheck Lipophilicity (cLogP)Start->Check_LogPHigh_pKapKa > 9.0(High Ionization)Check_pKa->High_pKaYesDecision_AzetidineSTRATEGY: The Azetidine Switch(Contract Ring n=5/6 -> n=4)High_pKa->Decision_AzetidineHigh_LogPcLogP > 4.0(Metabolic Liability)Check_LogP->High_LogPYesHigh_LogP->Decision_AzetidineOutcome_1Lower pKa (~1 unit)Increase Neutral FractionDecision_Azetidine->Outcome_1Outcome_2Lower LipophilicityMaintain Ligand EfficiencyDecision_Azetidine->Outcome_2ValidationValidate via PAMPA-BBB& Microsomal StabilityOutcome_1->ValidationOutcome_2->Validation

Figure 1: Decision logic for implementing azetidine bioisosteres to correct physicochemical flaws in CNS lead series.

Part 4: Experimental Protocols

Protocol A: Synthetic Integration (Late-Stage Functionalization)

Objective: To append an azetidine moiety to an aryl halide core via Buchwald-Hartwig Cross-Coupling. This is preferred over SNAr for electron-rich CNS cores.

Reagents:

  • Aryl Bromide/Chloride substrate (1.0 equiv)

  • Azetidine (or 3-substituted derivative) (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos or RuPhos (4 mol%) (Ligand choice is critical for steric bulk)

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Halide (0.5 mmol), Pd2(dba)3 (9 mg), Ligand (XPhos: 9.5 mg), and NaOtBu (72 mg).

  • Addition: Add anhydrous Toluene (2.5 mL). Add the Azetidine (0.6 mmol). If the azetidine is a hydrochloride salt, increase base to 2.5 equiv.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor via LC-MS for consumption of the aryl halide.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients for polar amines).

Critical Note: Azetidines are nucleophilic but sterically less hindered than piperidines near the nitrogen. However, 3,3-disubstituted azetidines can be challenging; in such cases, switch to RuPhos-Pd-G3 precatalyst for higher turnover.

Protocol B: In Vitro Validation (PAMPA-BBB)

Objective: To assess passive diffusion of the azetidine analog across a blood-brain barrier mimic.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm hydrophobic).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.0) for pKa sensitivity checks.

Workflow Diagram:

PAMPA_WorkflowStep1Prepare Membrane(4µL Porcine Lipidin Dodecane on PVDF)Step3Assembly(Sandwich Donor& Acceptor Plates)Step1->Step3Step2Prepare Donor(Compound @ 10µMin pH 7.4 Buffer)Step2->Step3Step4Incubation(4 Hours @ 25°CHumidity Chamber)Step3->Step4Step5Analysis(LC-MS/MS ofBoth Compartments)Step4->Step5ResultCalculate Pe(Effective Permeability)Step5->Result

Figure 2: High-Throughput PAMPA-BBB Workflow for Azetidine Permeability Assessment.

Calculation: Calculate Effective Permeability (


  • 
    : Volume of donor/acceptor wells.
    
  • 
    : Filter area (
    
    
    ).
  • 
    : Incubation time (s).
    
  • 
    : Concentration in acceptor at time 
    
    
    .

Success Criteria:

  • High Permeability:

    
     (Likely CNS penetrant).
    
  • Azetidine Target: You expect the azetidine analog to show higher

    
     than the pyrrolidine analog due to the suppression of the ionized species.
    

Part 5: References

  • Synthesis and Profiling of Azetidine-Based Scaffolds for CNS Libraries. Source: National Institutes of Health (NIH) / ACS Comb. Sci. Context: Describes the synthesis of diverse azetidine libraries and their favorable physicochemical properties (LogD, TPSA) for CNS targeting.

  • Azetidines in Drug Discovery: A Privileged Scaffold. Source: PharmaBlock Context: Reviews the "compromise" between stability and rigidity, citing approved drugs like Azelnidipine and the metabolic advantages of the scaffold.

  • Development and Validation of PAMPA-BBB QSAR Model. Source: Frontiers in Pharmacology / NCATS Context: Provides the detailed methodology for the PAMPA-BBB assay using porcine brain lipids, essential for validating the permeability of the synthesized agents.

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Source: Journal of Organic Chemistry (ACS) Context: Advanced synthetic protocols for creating substituted azetidines, useful if simple N-arylation is insufficient for the design.

  • Azetidine Derivatives as GABA Uptake Inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed) Context: A specific case study where azetidine replaced larger rings to modulate affinity and transport at GAT-1/GAT-3 transporters.

Troubleshooting & Optimization

Improving reaction yield for azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this strained four-membered heterocycle. Here, we address common challenges and provide practical, field-proven solutions to improve reaction yields and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines notoriously difficult, often resulting in low yields?

A1: The primary challenge in synthesizing azetidines stems from the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This inherent strain creates several thermodynamic and kinetic hurdles:

  • Unfavorable Ring Closure: The formation of the four-membered ring is often entropically and enthalpically disfavored compared to competing reactions.[3] The required bond angles deviate significantly from the ideal sp³ hybridization, making the transition state for cyclization high in energy.

  • Competing Side Reactions: The high-energy barrier to cyclization allows alternative reaction pathways to dominate.[1] Common side reactions include:

    • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to the formation of dimers and polymers, especially at high concentrations.[3][4]

    • Elimination Reactions: For substrates with good leaving groups, elimination to form an alkene can be a significant competing pathway.[3]

  • Ring Stability: Once formed, the strained azetidine ring can be susceptible to ring-opening under various conditions, including acidic media or in the presence of certain nucleophiles, which can reduce the isolated yield.[1][5][6]

  • Purification Challenges: Azetidines can be difficult to purify. Their polarity can lead to streaking on silica gel, and the acidic nature of standard silica can sometimes cause decomposition of sensitive products.[1]

Troubleshooting Guide: Intramolecular Cyclization

Intramolecular cyclization of γ-haloamines or γ-amino alcohols is the most common strategy for synthesizing the azetidine core. However, it is frequently plagued by low yields.

Q2: My intramolecular cyclization of a γ-amino alcohol derivative is resulting in a low yield. What are the potential causes and how can I improve the outcome?

A2: Low yields in this critical reaction are almost always due to the prevalence of side reactions over the desired 4-exo-tet cyclization. The key is to optimize conditions to favor the intramolecular pathway.

Common Causes of Low Yields:
  • Inefficient Leaving Group: The rate of the desired SN2 cyclization is highly dependent on the quality of the leaving group. A poor leaving group slows the reaction, giving more time for side reactions to occur.[1][3] Hydroxyl groups, for instance, are poor leaving groups and require activation.

  • High Concentration: At higher concentrations, the probability of two reactant molecules colliding (intermolecular reaction) increases, leading to polymerization instead of cyclization.[3]

  • Steric Hindrance: Bulky substituents near the reacting centers (the nitrogen nucleophile and the electrophilic carbon) can sterically hinder the necessary conformation for ring closure.[7]

  • Inappropriate Base or Solvent: The choice of base is critical. A base that is too nucleophilic can compete with the intramolecular amine. The solvent can also influence reaction rates and selectivities.[7]

  • N-H Reactivity: For primary or secondary amines, the N-H proton can interfere, and the product azetidine can sometimes be alkylated by the starting material, reducing the yield.[3]

Troubleshooting Workflow & Optimization Strategies

The following workflow provides a systematic approach to diagnosing and solving low-yield issues.

G cluster_0 Troubleshooting Low Yield in Azetidine Cyclization Start Low Yield Observed CheckLG Is the Leaving Group (LG) optimal (e.g., OTs, OMs, I)? Start->CheckLG ActivateOH Activate -OH to -OMs, -OTs, or use Mitsunobu conditions. CheckLG->ActivateOH No CheckConc Is the reaction run under high dilution? CheckLG->CheckConc Yes ActivateOH->CheckConc HighDilution Re-run reaction at high dilution (e.g., 0.01-0.05 M). CheckConc->HighDilution No CheckBase Is the base strong and non-nucleophilic? CheckConc->CheckBase Yes HighDilution->CheckBase ChangeBase Switch to a base like KHMDS, LiHMDS, or NaH. CheckBase->ChangeBase No CheckProtect Is the amine appropriately protected (e.g., Tr, Boc)? CheckBase->CheckProtect Yes ChangeBase->CheckProtect AddProtect Introduce a suitable N-protecting group to prevent side reactions. CheckProtect->AddProtect No Success Improved Yield CheckProtect->Success Yes AddProtect->Success

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Experimental Protocol: Improved Azetidine Synthesis via an N-Protected Amino Alcohol

This protocol utilizes an N-trityl protecting group, which is bulky and prevents N-alkylation side reactions, and converts the hydroxyl into an excellent leaving group (mesylate).[3]

Step 1: N-Protection

  • Dissolve 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (2.2 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-trityl-3-amino-1-propanol.

Step 2: Activation of Hydroxyl Group and Cyclization

  • Dissolve N-trityl-3-amino-1-propanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir at 0 °C for 1 hour. The formation of the mesylate can be monitored by TLC.

  • Without isolating the intermediate , slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 2.0 eq) or potassium hexamethyldisilazide (KHMDS).

  • Allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N-trityl-azetidine.

Q3: My reaction is forming a five-membered pyrrolidine ring instead of the desired azetidine. How can I favor the 4-exo-tet cyclization?

A3: The competition between 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclization is a common regioselectivity challenge. While Baldwin's rules generally disfavor 5-endo-tet closures for SN2 reactions, this pathway can still occur, especially when the substrate is biased towards it. However, specific catalytic systems can override these inherent preferences.

Controlling Regioselectivity with Lewis Acids

Recent studies have shown that certain Lewis acids can dramatically influence the regioselectivity of intramolecular aminolysis of epoxides. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is particularly effective at promoting the desired C3-attack on cis-3,4-epoxy amines to selectively form azetidines.[8][9] This is in contrast to the corresponding trans-epoxy amines, which preferentially form pyrrolidines via a 5-endo-tet pathway under the same conditions.[8]

G cluster_main Regioselectivity in Cyclization of cis-3,4-Epoxy Amine cluster_path1 4-exo-tet Pathway cluster_path2 5-endo-tet Pathway Start cis-3,4-Epoxy Amine + La(OTf)3 N_attack_C3 Amine (N) attacks C3 of epoxide Start->N_attack_C3 Catalyst promotes N_attack_C4 Amine (N) attacks C4 of epoxide Start->N_attack_C4 Azetidine Azetidine Product (Major) N_attack_C3->Azetidine Favored Pyrrolidine Pyrrolidine Product (Minor) N_attack_C4->Pyrrolidine Disfavored

Caption: La(OTf)₃-catalyzed cyclization favors the 4-exo-tet pathway.

Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis

This protocol is adapted from Kuriyama et al. for the regioselective synthesis of azetidines from cis-3,4-epoxy amines.[8]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, to achieve a 0.2 M concentration), add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired substituted azetidine.

Troubleshooting Guide: Mitsunobu Reaction

The intramolecular Mitsunobu reaction is a powerful tool for converting γ-amino alcohols directly to azetidines with a clean inversion of stereochemistry at the alcohol carbon.[7][10] However, it is sensitive and requires careful execution.

Q4: My intramolecular Mitsunobu reaction for azetidine synthesis is failing or giving low yields with many byproducts. What are the common pitfalls?

A4: The Mitsunobu reaction is notorious for its sensitivity to reagent quality, substrate properties, and reaction conditions. The formation of difficult-to-remove byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine (DEAD-H₂) further complicates the process.[11]

Troubleshooting the Intramolecular Mitsunobu Reaction
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Poor Reagent Quality: Triphenylphosphine (PPh₃) may be oxidized to TPPO; diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) can degrade over time.[12]Always use fresh or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR. Store azodicarboxylates in the cold and dark.
High pKa of N-Nucleophile: The nitrogen must be sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate. Unactivated amines are often not acidic enough.[11][13]Use an N-sulfonyl (e.g., tosyl, nosyl) or other electron-withdrawing group to increase the acidity of the N-H bond.
Incorrect Order of Addition: The order of reagent addition can be critical for forming the correct reactive intermediates.A common successful procedure is to mix the amino alcohol and PPh₃ in an anhydrous solvent (like THF), cool to 0 °C, and then add the azodicarboxylate dropwise.[12]
Complex Mixture of Products Side Reactions: The activated oxyphosphonium salt intermediate can undergo elimination or other rearrangements if the intramolecular SN2 reaction is slow.Ensure the substrate geometry allows for efficient backside attack. Reduce steric hindrance if possible. Running the reaction at lower temperatures may suppress side reactions.
Difficulty in Purification Byproduct Contamination: TPPO and the reduced hydrazine byproduct are often difficult to separate from the desired product due to similar polarities.Use modified reagents designed for easier removal (e.g., polymer-bound PPh₃ or fluorous-tagged reagents). Chromatographic separation can sometimes be improved by using different solvent systems or by crystallizing the product.

Alternative Methodologies: Aza-Michael Addition

Q5: I need to synthesize a 3-functionalized azetidine. Can the Aza-Michael addition be an effective strategy?

A5: Yes, the aza-Michael addition is an excellent and highly efficient method for creating C-N bonds to functionalize a pre-existing azetidine core, particularly for synthesizing 3-substituted azetidines.[14] The strategy typically involves reacting an N-nucleophile with an α,β-unsaturated ester attached to the 3-position of the azetidine ring.[15][16]

Reaction Principle and Key Parameters

The reaction involves the conjugate addition of a nitrogen nucleophile to an acceptor like methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

  • Acceptor Substrate: The key starting material is an azetidine with an exocyclic double bond conjugated to an electron-withdrawing group (e.g., an ester). This is often prepared via a Horner-Wadsworth-Emmons reaction from the corresponding azetidin-3-one.[14]

  • N-Nucleophile: A wide range of nitrogen nucleophiles can be used, including other heterocycles like pyrazoles, imidazoles, and triazoles.[14]

  • Catalyst: The reaction is typically promoted by a mild, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common and effective choice.[16]

  • Solvent: Anhydrous polar aprotic solvents, such as acetonitrile (CH₃CN), are generally used to ensure good solubility of the reactants.[16]

General Protocol for Aza-Michael Addition

This protocol is adapted from the work of Gudelis et al. for the synthesis of 3-substituted azetidine derivatives.[16]

  • In a round-bottom flask, dissolve the N-nucleophile (1.0 eq) and methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile.

  • Add DBU (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of starting materials.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine derivative.

References

  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis.
  • BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1609.
  • BenchChem. (2025). Protocols.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023). Azetidine synthesis. [Link]

  • Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2859. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 195-242.
  • Gudelis, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. [Link]

  • BenchChem. (2025).
  • Gudelis, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249935. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • Organic Chemistry Portal. (2021). Mitsunobu Reaction. [Link]

  • Reddit. (2018). r/chemistry - Mitsunobu reaction issues. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

Sources

Troubleshooting guide for intramolecular cyclization to form azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the intramolecular formation of the azetidine ring. The inherent ring strain of this four-membered heterocycle makes its synthesis a nuanced challenge, often susceptible to competing reaction pathways.[1][2] This resource provides in-depth, experience-driven solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization is resulting in very low or no yield of the desired azetidine. What are the primary causes and how can I fix this?

This is the most common issue in azetidine synthesis. The formation of a four-membered ring is often kinetically and thermodynamically disfavored compared to other potential pathways.[3] The root cause usually lies in one of the following areas:

  • Competing Intermolecular Reactions: Your precursor is reacting with other molecules of itself to form dimers or polymers instead of cyclizing. This is especially problematic at higher concentrations.[4]

    • Solution: The cardinal rule for intramolecular reactions is to use high dilution . Perform the reaction at a concentration of 0.01 M or lower.[1] This statistically favors the intramolecular pathway where the reactive ends of the same molecule find each other. A slow addition of the substrate to the reaction mixture using a syringe pump can also be highly effective.

  • Poor Leaving Group: The intramolecular SN2 reaction is sluggish because the leaving group is not sufficiently labile. This allows side reactions, such as elimination, to dominate.[1][4]

    • Solution: If you are starting from a γ-amino alcohol, the hydroxyl group must be converted into a superior leaving group. Sulfonates are an excellent choice.

      • Mesylate (Ms): Generally more reactive than tosylates.

      • Tosylate (Ts): Very common, stable, and crystalline, making intermediates easier to purify.

      • Triflate (Tf): An extremely reactive leaving group, use with caution as it can promote unwanted side reactions.

  • Elimination Side Reactions: Instead of nucleophilic substitution, a base may be abstracting a proton, leading to the formation of an undesired alkene.[4]

    • Solution: The choice of base is critical. Use a strong, non-nucleophilic base that can deprotonate the amine nucleophile without promoting elimination. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LiHMDS).[5] The ideal base depends on the pKa of your amine and the overall substrate.

  • Incorrect Precursor Conformation: Steric hindrance near the reacting centers can prevent the acyclic precursor from adopting the necessary conformation for the nitrogen nucleophile and the electrophilic carbon to approach each other for ring closure.[1]

    • Solution: Analyze your substrate for significant steric bulk. In some cases, redesigning the substrate or changing the protecting group to something less bulky may be necessary.

Q2: I'm observing significant decomposition of my azetidine product during workup or purification. Why is this happening?

The high ring strain (approximately 25.4 kcal/mol) makes azetidines susceptible to ring-opening, especially under harsh conditions.[1]

  • Acidic Conditions: Azetidines are basic and can be protonated by acid. The resulting azetidinium ion is highly activated towards nucleophilic attack and ring-opening. Even mildly acidic conditions, such as un-neutralized silica gel, can cause decomposition.[1][6]

    • Solution: Maintain neutral or slightly basic conditions throughout the workup and purification process. Wash crude reaction mixtures with a mild base like saturated sodium bicarbonate solution. For chromatography, use deactivated silica gel (pre-treated with a solution of triethylamine in your eluent) or switch to a more inert stationary phase like neutral alumina.

  • Nucleophilic Attack: The strained ring is an electrophilic target for strong nucleophiles.[1]

    • Solution: Avoid strong nucleophiles during handling and subsequent reaction steps unless an intentional ring-opening is part of your synthetic route.

  • Inappropriate N-Protecting Group: The stability of the azetidine ring is heavily influenced by the substituent on the nitrogen atom.

    • Solution: Electron-withdrawing protecting groups, such as tosyl (Ts), nosyl (Ns), or Boc, can increase the stability of the azetidine ring by decreasing the nucleophilicity of the nitrogen atom.[1] The choice of protecting group is a critical parameter that affects not only stability but also the ease of cyclization and final deprotection.[7]

Q3: Which N-protecting group should I use for my synthesis?

The choice of the nitrogen-protecting group is paramount and impacts yield, stability, and the ease of deprotection.[7] A comparative overview is presented below.

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesCommon Deprotection
tert-ButoxycarbonylBocEasily removed under mild acidic conditions (e.g., TFA).[1] Stabilizes the ring.Can be unstable to strong acids used in some workups.Trifluoroacetic acid (TFA) in DCM.
BenzyloxycarbonylCbzRemovable under neutral conditions via hydrogenolysis.[7]Pd catalyst can sometimes be poisoned. Not suitable for molecules with other reducible groups.H₂, Pd/C.
BenzylBnVery stable to a wide range of conditions.Requires harsh deprotection conditions (e.g., strong acid or hydrogenolysis) which may cleave the azetidine ring.[7]H₂, Pd/C or dissolving metal reduction.
TosylTsStrongly electron-withdrawing, activates the substrate for cyclization and stabilizes the product ring.[3]Very difficult to remove; often requires harsh reductive conditions (e.g., Na/naphthalene).Na/naphthalene, Mg/MeOH.
tert-ButoxythiocarbonylBotcCan be used to direct α-lithiation for further functionalization and is removable under mild conditions.[8]Less common, reagent availability might be a concern.Mild acid or thermal conditions.[8]

Troubleshooting Workflow & Diagrams

A logical approach is essential when troubleshooting a failed or low-yielding reaction. The following workflow provides a step-by-step diagnostic process.

G start Low or No Azetidine Yield check_conc Is reaction concentration ≤ 0.01 M? start->check_conc check_lg Is the leaving group (LG) effective? (e.g., OTs, OMs, I, Br) check_conc->check_lg Yes solution_conc Action: Rerun at high dilution. Consider syringe pump addition. check_conc->solution_conc No check_base Is the base appropriate? (Strong, non-nucleophilic) check_lg->check_base Yes solution_lg Action: Convert -OH to -OMs or -OTs. Use a more labile halide. check_lg->solution_lg No check_sterics Is there significant steric hindrance near the reaction centers? check_base->check_sterics Yes solution_base Action: Switch to NaH, KHMDS, or t-BuOK. Optimize temperature. check_base->solution_base No check_product Is the product decomposing? check_sterics->check_product Yes solution_sterics Action: Redesign substrate. Use a smaller N-protecting group. check_sterics->solution_sterics No solution_product Action: Use neutral/basic workup. Purify on deactivated silica or alumina. check_product->solution_product Yes

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

The fundamental reaction is an intramolecular SN2 displacement. Understanding this mechanism helps in rationalizing the choice of reagents and conditions.

Caption: General mechanism for intramolecular SN2 azetidine formation.

Experimental Protocols

Protocol 1: General Cyclization of a γ-Amino Alcohol via Mesylation

This protocol describes a robust, two-step procedure for converting a γ-amino alcohol into an N-protected azetidine, which often provides higher yields than direct cyclization of haloamines.[4]

Step A: Mesylation of the Hydroxyl Group

  • Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon).

  • Add triethylamine (Et₃N, 1.5 equiv) dropwise to the solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. A precipitate of triethylamine hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization

  • Dissolve the crude mesylate from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetonitrile to a concentration of 0.01 M (high dilution is critical).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature, then heat to reflux (typically 40-80 °C, depending on the solvent and substrate).

  • Monitor the reaction by TLC or LC-MS until azetidine formation is complete (typically 4-24 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on deactivated silica gel or neutral alumina.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Lewis acid catalysis can be a powerful method for azetidine formation, particularly from epoxide precursors. This protocol is adapted from studies showing high yields and regioselectivity.[9][10]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, to make a 0.2 M solution), add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under an inert atmosphere and heat to reflux (approx. 83 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue via flash column chromatography to yield the desired 3-hydroxyazetidine derivative.

References

  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Protocols. Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository.
  • How to improve the yield of azetidine ring formation reactions. Benchchem.
  • Optimization of reaction time and temperature for azetidine formation. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Optimizing reaction conditions for azetidine ring formation. Benchchem.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

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Technical Support Center: Troubleshooting Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the unique reactivity profiles of azetidines.

Ticket Type: Advanced Synthesis & Stability Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary: The "Strain" Factor

Welcome to the Azetidine Support Hub. If you are working with azetidines, you are managing approximately 25.4 kcal/mol of ring strain .[1][2] This strain is your greatest asset for reactivity but your primary liability for stability. Unlike pyrrolidines (negligible strain) or piperidines, azetidines are kinetically poised to relieve this strain through ring-opening, expansion, or polymerization.

This guide addresses the most frequent "failure modes" reported by our user base, focusing on causality and mitigation.

Part 1: Ring Integrity & Stability (The "Hardware" Issues)

Q1: My N-alkyl azetidine degrades rapidly during acidic workup. I see a complex mixture by TLC. What is happening?

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening (ACNRO). Root Cause: The basicity of the azetidine nitrogen (


 for simple alkyl azetidines) allows for facile protonation. Once protonated, the ring carbon becomes highly electrophilic due to the release of ring strain. Even weak nucleophiles present in the buffer (Cl⁻, acetate, water) can attack the 

-carbon, snapping the ring open.

The Mechanism:

  • Protonation:

    
     (Reversible, fast).
    
  • Nucleophilic Attack:

    
     attacks 
    
    
    
    (Rate-determining step).
  • Result: Formation of linear

    
    -functionalized amines.
    

Troubleshooting Protocol:

  • Immediate Action: Switch to a Basic Workup . Quench reactions with cold saturated

    
     or 
    
    
    
    . Keep pH
    
    
    during extraction to ensure the nitrogen remains unprotonated.
  • Alternative: If acidic conditions are unavoidable (e.g., Boc removal), use non-nucleophilic acids like TFA or

    
     rather than HCl or HBr. The counterions (
    
    
    
    ,
    
    
    ) are less likely to open the protonated ring than halide ions.
Q2: I am observing "dimerization" during the synthesis of my azetidine. How do I stop this?

Diagnosis: Intermolecular Oligomerization. Root Cause: During cyclization (e.g., intramolecular


 of 

-haloamines), the starting material acts as both nucleophile and electrophile. If the concentration is too high, an intermolecular attack (Molecule A attacking Molecule B) becomes kinetically competitive with the intramolecular ring closure (4-exo-tet).

Corrective Action:

  • High Dilution Principle: Run the cyclization at < 0.05 M concentration.

  • Slow Addition: Add the substrate slowly (syringe pump) to the base solution. This keeps the instantaneous concentration of the reactive precursor low, favoring the zero-order intramolecular reaction over the second-order intermolecular dimerization.

Part 2: Advanced Functionalization (The "Software" Issues)

Q3: My -lithiation of N-Boc azetidine failed. I recovered starting material or ring-opened byproducts.

Diagnosis: Carbenoid Instability & Temperature Failure. Root Cause:


-Lithiated azetidines exhibit carbenoid character . Unlike larger rings, the lithiated species is thermally fragile.
  • Issue A (Degradation): Above -60°C, the species undergoes

    
    -elimination or fragmentation (releasing ethylene).
    
  • Issue B (Configurational Lability): The C-Li bond is configurationally unstable, leading to racemization if not trapped immediately.

Protocol:

  • Temperature Control: Maintain -78°C strictly . Do not allow the reaction to warm to -40°C until after the electrophile has been added.

  • Base Selection: Use sec-BuLi/TMEDA complex. TMEDA breaks up lithium aggregates, increasing reactivity at low temperatures.

  • Trapping Window: Add the electrophile immediately (within 10-15 mins) after lithiation.

Q4: I'm trying to synthesize a 3-substituted azetidine via cyclization, but I'm getting a pyrrolidine. Why?

Diagnosis: 5-endo-tet vs. 4-exo-tet Competition. Root Cause: If you are using an epoxide-opening strategy (e.g., reacting an amine with a homoallylic epoxide), the "Baldwin Rules" competition is fierce. While 4-exo-tet (forming azetidine) is allowed, subtle steric or electronic factors often favor the 5-endo-tet pathway (forming 3-hydroxypyrrolidine), which is thermodynamically more stable.

Fix:

  • Leaving Group Engineering: Switch from epoxide opening to a direct displacement of a primary leaving group (OTs, OMs, I). The

    
     drive for a primary carbon strongly favors the kinetic 4-membered ring formation over the 5-membered alternative if the geometry is constrained.
    

Part 3: Visualizing the Failure Modes

Diagram 1: The Ring Opening Trap

This pathway illustrates why acidic conditions + nucleophiles are fatal to azetidines.

Azetidine_Acid_Opening cluster_0 Critical Failure Point Azetidine N-Alkyl Azetidine (Strained, Basic) Protonated Protonated Species (Activated Electrophile) Azetidine->Protonated + H+ (Acid) Transition Transition State (Nu- attacking C2) Protonated->Transition + Nu- (Cl-, Br-, H2O) Product Linear Amine Byproduct (Ring Opened) Transition->Product Strain Release

Caption: Acid-mediated ring opening mechanism. Note that the protonated intermediate is the "activated" species susceptible to nucleophilic attack.

Diagram 2: Lithiation Workflow & Risks

A decision tree for handling the sensitive


-lithio species.

Lithiation_Workflow Start N-Boc Azetidine Lithiation Add s-BuLi / TMEDA (-78°C) Start->Lithiation Species α-Lithio Carbenoid (Temp Sensitive!) Lithiation->Species Trap Add Electrophile (Fast, -78°C) Species->Trap Correct Path Warm Warm to > -50°C (Delay) Species->Warm Error Path Success 2-Substituted Azetidine Trap->Success Fail Fragmentation / Ethylene Loss Warm->Fail

Caption: The "Cold Chain" of Azetidine Lithiation. Warming the carbenoid intermediate leads to irreversible fragmentation.

Part 4: Data & Reference Tables

Table 1: Common Byproducts & Mitigation Strategies
Observed ByproductReaction StageRoot CauseMitigation Strategy
Linear

-haloamine
Acidic WorkupAcid-catalyzed ring opening by halide counterion.Use

or TFA (non-nucleophilic anions). Keep pH basic.
Dimer/Oligomer CyclizationConcentration too high; intermolecular reaction favored.Dilute to <0.05M. Slow addition of substrate to base.
Pyrrolidine Cyclization5-endo-tet kinetic preference in epoxide opening.Use

-haloamine or sulfonate precursors (4-exo-tet).
Alkene (Allylamine) CyclizationElimination (E2) competes with Substitution (

).
Use non-bulky bases; lower temperature; switch leaving group.
Table 2: N-Protecting Group Stability on Azetidine Ring
GroupStability (Acid)Stability (Base)Risk Factor
Boc LowHighAcid deprotection requires care (use TFA/DCM, avoid HCl).
Cbz ModerateModerateHydrogenolysis is safe; avoids acid/base extremes.
Bn (Benzyl) High (as salt)HighHard to remove; hydrogenolysis can be slow on strained rings.
Tosyl (Ts) HighHighVery stable; removal requires harsh reductive conditions (Na/Naphthalene).
Benzhydryl ModerateHighGood balance; removable by hydrogenolysis or mild acid.

References

  • Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Hodgson, D. M., et al. (2015). Lithiation of Azetidines. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of 3-substituted azetidines. Link

  • Lucchetti, N., et al. (2018). Lithiation and trapping of azetidine-borane complexes. Chemical Science. Link

Sources

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-PUR-001 Assigned Specialist: Dr. Elena Vance, Senior Application Scientist Status: Open Subject: Comprehensive Guide for Isolation and Purification of Hydrophilic Azetidines[1]

Introduction: The Azetidine Paradox

Welcome to the technical support center. If you are here, you likely have a crude reaction mixture containing a polar azetidine and are facing one of three problems:

  • It’s gone: You concentrated your organic layer, and the flask is empty (Volatility).[1]

  • It’s stuck: The compound won't extract from the aqueous layer (Hydrophilicity).

  • It’s decomposing: The ring opened during silica chromatography (Acid sensitivity/Strain).[1]

Azetidines possess a unique combination of high ring strain (~25 kcal/mol), high basicity (pKa ~11 for the parent amine), and low molecular weight.[1] This guide abandons generic "amine purification" advice and focuses on the specific physicochemical requirements of the 4-membered ring.

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine your compound's profile.[1] Do not default to C18 reverse-phase chromatography, as small polar azetidines often elute in the void volume.[1]

Azetidine_Purification_Strategy Start Start: Crude Azetidine Mixture Is_Volatile Is the Free Base Volatile? (MW < 150, no heavy side chains) Start->Is_Volatile Volatile_Yes Yes: Volatile Is_Volatile->Volatile_Yes High Risk Volatile_No No: Non-Volatile Is_Volatile->Volatile_No Protect Strategy A: Derivatization (Boc-Protection) Volatile_Yes->Protect Best Purity Salt Strategy B: Salt Formation (Isolate as HCl/Oxalate) Volatile_Yes->Salt Quick Isolation Is_Polar Is it Water Soluble? Volatile_No->Is_Polar Polar_Yes Yes: Highly Polar Is_Polar->Polar_Yes Polar_No No: Lipophilic Is_Polar->Polar_No SCX Strategy C: SCX Cartridge (Catch & Release) Polar_Yes->SCX Remove non-basic impurities HILIC Strategy D: HILIC Chromatography Polar_Yes->HILIC Complex separation needed NormalPhase Standard Silica Flash (with 1% Et3N) Polar_No->NormalPhase

Figure 1: Decision tree for selecting the optimal purification method based on volatility and polarity.

Part 2: Proven Protocols

Protocol A: "Catch and Release" (SCX Chromatography)

Best for: Isolating polar azetidines from non-basic impurities (reaction byproducts, excess reagents) without aqueous workup.[1] Mechanism: Strong Cation Exchange (SCX) uses benzenesulfonic acid moieties to chemically bind the basic azetidine. Neutral impurities wash away; the product is released with ammonia.

Materials:

  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or equivalent)

  • Loading Solvent: MeOH or DCM (ensure solubility)

  • Wash Solvent: MeOH

  • Elution Solvent: 2M NH₃ in MeOH (Commercial or freshly prepared)

Step-by-Step:

  • Conditioning: Flush the cartridge with 2 Column Volumes (CV) of MeOH.[1]

  • Loading: Dissolve crude mixture in minimal MeOH or DCM. Load onto the cartridge.

    • Critical: The azetidine will bind to the sulfonic acid. The filtrate contains non-basic impurities.

  • Washing: Flush with 3–5 CV of MeOH.

    • Check: Analyze the wash by TLC/LCMS to ensure no product is leaking (breakthrough occurs if capacity is exceeded; typical capacity is ~0.6 mmol/g).

  • Elution: Elute with 2–4 CV of 2M NH₃ in MeOH .

    • Mechanism:[1][2][3][4][5][6] The massive excess of ammonia displaces the azetidine from the sulfonic acid sites.

  • Concentration: Concentrate the ammoniacal fractions under reduced pressure.

    • Warning: If your azetidine is volatile, do not concentrate to dryness.[1] Add 1.1 eq of HCl in dioxane/ether before concentration to isolate as a stable salt.

Protocol B: HILIC Purification (The "Reverse" Reverse-Phase)

Best for: Separating polar azetidines from other polar amines or when SCX fails. Why HILIC? Standard C18 columns fail because polar azetidines elute in the "dead time" (t0). Silica columns fail because the basic amine interacts too strongly with silanols, causing streaking.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase with an organic-rich mobile phase, creating a water layer on the surface where partitioning occurs.[1][7]

System Setup:

  • Column: Bare Silica, Amide, or Diol functionalized HILIC column.[1][8]

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[1][5][9]

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (Strong solvent).

    • Note: Low pH suppresses silanol activity and keeps the amine protonated, improving peak shape.[1]

Gradient Table (Typical):

Time (min)% A (ACN)% B (Buffer)Action
0.0955Equilibration
1.0955Injection
10.06040Linear Gradient
12.05050Wash
12.1955Re-equilibration

Technical Insight: In HILIC, water is the "strong" solvent.[1][5][9] Increasing water content elutes the polar compound. This is the opposite of Reverse Phase.[5][7]

Protocol C: Derivatization (N-Boc Protection)

Best for: Highly volatile azetidines or those unstable to purification conditions.[1] Logic: Converting the basic, polar amine into a carbamate (Boc) removes the basicity, increases lipophilicity, and stabilizes the ring against nucleophilic attack.

  • Reaction: Treat crude amine (in water or organic solvent) with (Boc)₂O (1.1 eq) and mild base (NaHCO₃ or TEA).

  • Workup: Extract with Hexanes/EtOAc. The Boc-azetidine is now lipophilic.

  • Purification: Run standard Normal Phase Silica chromatography (Hexane/EtOAc).

    • Benefit: The product will not streak and is non-volatile.

  • Deprotection: Stir in 4M HCl/Dioxane or TFA/DCM to remove Boc when ready for the next step.[1]

Part 3: Troubleshooting & FAQs

Q1: I see my product on LCMS, but after rotary evaporation, the flask is empty. Where did it go? A: You likely lost it to volatility.[1] The boiling point of unsubstituted azetidine is ~62°C. Even substituted ones can co-evaporate with solvents.

  • Fix: Never concentrate the free base to dryness. Isolate as a salt (HCl, Oxalate) or keep in solution.[1] If you must remove solvent, use a cool water bath (<30°C) and stop while a small volume remains.[1]

Q2: My azetidine degrades on silica gel columns. Why? A: Silica is slightly acidic (pH ~5).[1] The strain energy of the azetidine ring makes it susceptible to acid-catalyzed ring opening, especially if nucleophiles (like methanol in your eluent) are present.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. Alternatively, switch to an Amine-functionalized silica column or use Basic Alumina.[1]

Q3: The peak shape in HPLC is terrible (tailing). A: This is "secondary interaction" where the positive charge of the azetidine interacts with residual silanols on the column stationary phase.

  • Fix:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate or Ammonium Acetate to the aqueous mobile phase.[1]

    • pH Control: High pH (pH > 10) columns (like hybrid silica C18) ensure the amine is neutral (free base), eliminating ionic interaction.[1] Low pH (pH < 3) ensures silanols are protonated (neutral), preventing cation exchange.[1] Avoid neutral pH (6-8).[1]

Q4: Can I use standard acid-base extraction? A: Only if your compound is lipophilic enough.[1]

  • The Problem: At high pH (needed to create the free base), polar azetidines are often more soluble in water than in DCM or EtOAc.

  • The Fix: Use "Salting Out" liquid-liquid extraction. Saturate the aqueous layer with NaCl or K₂CO₃ to force the organic amine into the organic layer. Use 4:1 Chloroform:Isopropanol as the extraction solvent for stubborn polar amines.

References

  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2023).[1][9] What can I use to purify polar reaction mixtures? (HILIC Guide). [Link]

  • Teledyne ISCO. (2012).[1][10][11] RediSep SCX Column Application Note: Purification of Basic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis and Handling of Azetidines. [Link]

Sources

Optimizing reaction conditions for stereoselective azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Stereoselective Azetidine Synthesis

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)

Mission Statement

Welcome to the Azetidine Synthesis Support Center. Azetidines offer desirable physicochemical properties for drug discovery—enhanced metabolic stability and lowered lipophilicity compared to their five- and six-membered congeners.[1] However, their synthesis is often plagued by high ring strain (~26 kcal/mol), competing polymerization, and difficult stereocontrol.

This guide moves beyond generic "optimization" and provides a causal, mechanistic troubleshooting framework for the two most dominant synthetic methodologies: Visible-Light Mediated [2+2] Cycloaddition (Aza Paternò-Büchi) and Intramolecular Nucleophilic Substitution (4-exo-tet).

Module 1: Visible-Light Mediated [2+2] Cycloaddition

Methodology: Aza Paternò-Büchi (APB) reaction via Triplet Energy Transfer (EnT).[1][2][3] Best For: Constructing highly substituted azetidines from imines/oximes and alkenes.

Core Protocol: The Schindler EnT System

Recent breakthroughs (Schindler et al., Science 2024) have expanded this from cyclic imines to acyclic oximes. The reaction relies on a photocatalyst (typically Ir(III) or Thioxanthone) exciting the alkene or oxime to a triplet state, allowing a stepwise radical cyclization that defies standard thermal selection rules.

Troubleshooting Guide: Photochemical Efficiency

Q1: My conversion is stalled at <30%, but the catalyst is still active. What is killing the reaction? Diagnosis: Oxygen Quenching. The EnT mechanism relies on long-lived triplet states (


). Molecular oxygen (

) is a potent triplet quencher.
  • Immediate Fix: Do not just "purge" with nitrogen. Use Freeze-Pump-Thaw (FPT) cycles (minimum 3x) for the reaction mixture.

  • Process Verification: If FPT is impractical, sparge with Argon for 20 minutes while submerged in an ultrasonic bath to displace dissolved

    
    .
    

Q2: I am seeing high consumption of starting material but low azetidine yield. The major byproduct is an alkene dimer. Diagnosis: Concentration-Dependent Homodimerization. The triplet alkene intermediate (


) has two pathways:
  • React with the imine/oxime (Desired Cross-Cycloaddition).

  • React with another ground-state alkene (Homodimerization).

  • The Fix: You are likely running the reaction too concentrated.

    • Standard: 0.1 M to 0.5 M.

    • Optimization: Dilute to 0.01 M - 0.05 M . This statistically favors the encounter with the imine/oxime over the self-reaction.

    • Stoichiometry: Increase the equivalents of the oxime/imine (the "trap") to 2.0–3.0 equiv relative to the alkene.

Q3: The diastereomeric ratio (dr) is poor (~1:1). How do I favor the trans-azetidine? Diagnosis: Fast Intersystem Crossing (ISC) at the Diradical Intermediate. Stereoselectivity is determined after the first C-C bond forms. The resulting 1,4-diradical intermediate can rotate before the second bond closes (Ring Closure).

  • The Fix:

    • Lower Temperature: Run at -20°C or -40°C. This slows bond rotation relative to the rate of ISC and closure.

    • Lewis Acid Additive: Add a bulky Lewis Acid (e.g.,

      
       or a chiral Europium complex). This coordinates to the oxime nitrogen, increasing steric bulk and forcing the transition state into a specific conformation (usually trans to minimize repulsion).
      
Workflow Visualization: Photoredox Logic

APB_Mechanism Start Substrates: Alkene + Oxime Light Blue LED (427 nm) Ir(III) Catalyst Start->Light Excitation Triplet Sensitization (EnT) Light->Excitation Intermediate 1,4-Diradical Intermediate Excitation->Intermediate Step 1: C-C Bond Formation Branch Pathway Competition Intermediate->Branch Product Azetidine (Cross-Product) Branch->Product Low Conc. High Oxime Equiv Byproduct Alkene Dimer (Homodimer) Branch->Byproduct High Conc. O2 Presence

Figure 1: Mechanistic flow of the Aza Paternò-Büchi reaction highlighting the critical divergence point between productive cyclization and dimerization.

Module 2: Intramolecular Nucleophilic Substitution (4-exo-tet)

Methodology: Cyclization of


-haloamines or sulfonyloxy-amines.
Best For:  Enantiospecific synthesis starting from chiral amino acids or amines.
Core Protocol: The "Kinetic Trap"

According to Baldwin’s rules, 4-exo-tet is favored, but the ring strain opposes the thermodynamics. The reaction must be kinetically controlled to prevent intermolecular polymerization.

Troubleshooting Guide: Cyclization vs. Elimination

Q1: My precursor is consumed, but I isolated the allylic amine (elimination product) instead of the azetidine. Diagnosis: Basicity vs. Nucleophilicity Mismatch. You likely used a base that is too bulky or acted as a base rather than facilitating the nucleophilic attack, or the temperature was too high (favoring entropy-driven elimination).

  • The Fix:

    • Base Switch: If using

      
       or 
      
      
      
      , switch to NaH or LiHMDS in THF.
    • The "Morken" Protocol: For sensitive substrates, use 1-azabicyclo[1.1.0]butane (ABB) strain-release chemistry if applicable, or ensure the leaving group is a Nosyl (Ns) or Triflate (Tf) group, which allows cyclization under milder conditions (weak bases like

      
      ).
      

Q2: The reaction is sluggish. Heating it leads to decomposition. Diagnosis: Solvent Polarity Effect (Dielectric Constant). The transition state for ring closure involves charge separation (amine becomes ammonium-like, leaving group becomes anionic).

  • The Fix:

    • Switch from Toluene or DCM to Acetonitrile (MeCN) or DMF . High dielectric constants stabilize the charged transition state, lowering the activation energy (

      
      ) for ring closure.
      
    • Additive: Add TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein reaction in situ (Cl

      
       I), making the leaving group better without requiring higher heat.
      

Module 3: Stereocontrol & Isolation Data

Stereoselectivity in azetidine synthesis is notoriously difficult to predict. Below is a summary of condition effects based on recent literature comparisons.

Table 1: Optimization Parameters for Stereoselectivity
ParameterCondition ACondition BImpact on SelectivityMechanism
Temperature 25°C (RT)-40°CCondition B yields higher dr (trans)Slows bond rotation in diradical intermediates.
Light Source UV (365 nm)Blue LED (427-450 nm)Condition B reduces side reactionsLower energy photons prevent excitation of product azetidine (preventing ring opening).
Solvent THF (

)
MeCN (

)
Condition B increases rate (4-exo-tet)Stabilizes polar transition state; reduces temp req.
Catalyst Racemic Ir(ppy)3Chiral CPA (Phosphoric Acid)Condition B induces eeH-bonding interactions in the transition state.

Module 4: Advanced Workflow Decision Tree

Use this logic flow to select the correct optimization path for your specific failure mode.

Troubleshooting_Logic Problem Start: Identify Issue Yield Low Yield? Problem->Yield Selectivity Poor Stereocontrol? Problem->Selectivity CheckSubstrate Check Substrate Type Yield->CheckSubstrate Action3 Lower Temp (-40°C) Add Bulky Lewis Acid Selectivity->Action3 Diastereomers (dr) Action4 Check Chiral Ligand Match (CPA) Selectivity->Action4 Enantiomers (ee) Photo Photochemical? CheckSubstrate->Photo Thermal Nucleophilic? CheckSubstrate->Thermal Action1 Degas (FPT) & Dilute (0.02M) Photo->Action1 Action2 Switch Solvent (MeCN) Add TBAI Thermal->Action2

Figure 2: Diagnostic decision tree for optimizing azetidine synthesis conditions.

References

  • Visible Light-Mediated Aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes to Azetidines. Source: Science, 2024.[2] URL:[Link] Relevance: Defines the modern standard for intermolecular [2+2] cycloaddition using energy transfer catalysis.

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Source: Nature, 2019. URL:[Link] Relevance: Foundational work on the mechanism of triplet energy transfer in azetidine formation.

  • Palladium-Catalyzed C(sp3)–H Amination for Azetidine Synthesis. Source: Chemical Science, 2018. URL:[Link] Relevance: Provides the protocol for C-H activation routes (Gaunt's method).

  • Direct Alkylation of 1-Azabicyclo[1.1.0]butane (ABB). Source: Organic Letters, 2021.[4] URL:[Link] Relevance:[1][2][5][6][7][8] Describes the strain-release method for functionalizing azetidines.

  • Recent Developments in Catalytic Asymmetric Aziridination and Azetidine Formation. Source: Topics in Current Chemistry, 2025. URL:[Link] Relevance: Review of recent catalytic systems for stereoselective synthesis.

Sources

Technical Guide: Stability of Boc-Protected Amines Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and multi-step drug development.[1][2] Its primary utility lies in its orthogonality : it is acid-labile but base-stable. This allows for the selective manipulation of other functional groups (e.g., Fmoc cleavage, ester hydrolysis) without disturbing the Boc-protected amine.

However, "stable" is a relative term. This guide dissects the precise limits of Boc stability, the mechanistic underpinnings of its removal, and the common pitfalls researchers encounter when these boundaries are pushed.

Acid Stability: The "Off" Switch

The Boc group is designed to be cleaved by acids. Understanding the mechanism is critical not just for removing it, but for preventing unintentional removal.

The Deprotection Mechanism

Boc deprotection is an acid-catalyzed elimination.[3] It does not proceed via simple hydrolysis but rather through the formation of a stabilized carbocation.

  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA, HCl).

  • Fragmentation: The tert-butyl group cleaves as a tert-butyl cation (

    
    ), leaving a carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously loses CO

    
     to yield the free amine salt.[4]
    
  • Fate of

    
    :  The cation typically eliminates a proton to form isobutylene (gas) or is trapped by a scavenger.
    

BocDeprotection BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate (R-NH-C(=OH+)-OtBu) BocAmine->Protonated + H+ (TFA/HCl) Carbamic Carbamic Acid (R-NH-COOH) Protonated->Carbamic Fragmentation Cation tert-Butyl Cation (t-Bu+) Protonated->Cation Fragmentation Protonated->Cation AmineSalt Free Amine Salt (R-NH3+) Carbamic->AmineSalt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ SideProduct Alkylated Side Product (Scavenger-tBu) Cation->SideProduct + Nucleophile (Trp, Met, Tyr) Cation->SideProduct Risk!

Figure 1: Mechanism of Boc deprotection showing the critical generation of the tert-butyl cation, which poses an alkylation risk.

Acid Sensitivity Thresholds
ReagentConditionStabilityNotes
TFA (neat or 50% in DCM) RT, 30 minLabile Standard deprotection method.
HCl (4M in Dioxane) RT, 1 hrLabile Alternative to TFA; yields HCl salt directly.
Acetic Acid (AcOH) RT to 60°CStable Generally stable, but prolonged heating can cause loss.
Lewis Acids (e.g., ZnBr

, AlCl

)
VariousVariable Can deprotect Boc; often used for selective deprotection.[5]
Silica Gel ChromatographyMeta-Stable Risk: Acidic silica + slow evaporation/heat can cause partial deprotection.

Basic Stability: The "On" Switch

The Boc group's resistance to bases is what makes it orthogonal to Fmoc and ester protecting groups. The steric bulk of the tert-butyl group and the electron-rich nature of the carbamate oxygen discourage nucleophilic attack at the carbonyl.

Orthogonality Map
ReagentTarget GroupBoc StabilityClinical Relevance
Piperidine (20% in DMF) Fmoc cleavageStable Allows solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy.
Hydrazine Phthalimide cleavageStable Compatible with hydrazine-mediated deprotections.
LiOH / NaOH (aq) Ester hydrolysisStable Allows saponification of methyl/ethyl esters without touching the amine.
LDA / LiHMDS Enolate formationGenerally Stable Compatible at -78°C; high heat with strong bases may induce degradation.
H

/ Pd/C
Cbz / Bn cleavageStable Orthogonal to hydrogenolysis.

Troubleshooting & FAQs

Q1: "I see a +56 mass unit impurity in my peptide after Boc deprotection. What is it?"

Diagnosis: This is likely tert-butylation of a nucleophilic side chain. Cause: The tert-butyl cation (


) generated during deprotection is an electrophile. If not quenched, it will alkylate electron-rich residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys).
Solution:  Use a Scavenger Cocktail .
  • Standard: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

    
    O.
    
  • For Trp/Met-containing peptides: Add DTT (Dithiothreitol) or Thioanisole to the cocktail. The thiols act as "sponges" for the cations.

Q2: "My Boc group partially fell off during column chromatography. Why?"

Diagnosis: Acidic silica gel coupled with heat. Cause: Silica is slightly acidic. If you use a solvent system containing MeOH or if you heat the column (or rotovap the fractions at high temp), you can trigger acid-catalyzed deprotection. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading.

  • Avoid Heating: Evaporate fractions at <30°C.

  • Change Stationary Phase: Use neutral alumina if the substrate is extremely acid-sensitive.

Q3: "Can I use Boc protection if I need to use Grignard reagents later?"

Answer: Yes, but with caution. Nuance: The carbamate proton (N-H ) is acidic (


). A Grignard reagent will first deprotonate the nitrogen, forming an anion. This anion usually protects the carbonyl from nucleophilic attack due to electronic repulsion. However, use at least 2 equivalents of Grignard (1 to deprotonate, 1 to react with your target electrophile).
  • Warning: If the reaction is heated excessively, the Grignard can attack the carbamate.

Q4: "Why is my Boc deprotection incomplete with HCl/Dioxane?"

Diagnosis: Solubility or old reagent. Cause: The amine salt product often precipitates out of dioxane/ether, potentially trapping starting material in the crystal lattice. Also, HCl in dioxane absorbs moisture over time, reducing its effective concentration. Solution:

  • Fresh Reagent: Ensure the HCl/Dioxane is fresh and anhydrous.

  • Solvent Switch: Try 4M HCl in Methanol (if no esters are present) or TFA/DCM to maintain solubility.

Experimental Protocols

Protocol A: Standard Boc Deprotection (TFA Method)

Best for: General organic synthesis and solid-phase peptide synthesis.

  • Dissolve: Dissolve the Boc-protected amine (1.0 mmol) in DCM (2 mL).

  • Add Acid: Add Trifluoroacetic Acid (TFA) (2 mL) slowly.

    • Note: CO

      
       gas will evolve.[6][7] Ensure the vessel is vented (needle in septum).
      
  • Scavenge (Optional): If the molecule contains Trp, Met, or electron-rich aromatics, add 0.1 mL Triisopropylsilane (TIS).

  • React: Stir at room temperature for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple).

  • Workup:

    • Option 1 (Isolation as Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Option 2 (Free Base): Dilute with DCM, wash with sat. aq. NaHCO

      
       (careful, gas evolution!), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
Protocol B: "Dry" Deprotection (HCl Method)

Best for: Generating hydrochloride salts for storage or crystallization.

  • Dissolve: Dissolve substrate in minimal dry 1,4-dioxane or Et

    
    O.
    
  • Add Acid: Add 4M HCl in Dioxane (5–10 equivalents).

  • React: Stir at RT. The product usually precipitates as a white solid.

  • Isolate: Filter the solid, wash with dry Et

    
    O, and dry under vacuum.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978, 12, 258.
  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447.

  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455.

  • Agami, C.; et al. "The reactivity of N-Boc protecting groups in the presence of Lewis acids." Tetrahedron2002 , 58, 2701. (Lewis Acid stability data).[8][9][10]

Sources

Azetidine Purification & Handling Technical Support Hub

[1]

Status: Operational Ticket ID: AZT-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Instability, Volatility, and Retention Issues in Substituted Azetidines

Welcome to the Azetidine Support Center

You are likely here because your yield plummeted during evaporation, your compound streaked across the TLC plate, or your product decomposed into a ring-opened impurity during silica chromatography.

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity and restrict conformation, but they possess a high ring strain energy (~26 kcal/mol). This thermodynamic instability makes them uniquely susceptible to acid-catalyzed ring opening and polymerization. Furthermore, low-molecular-weight azetidines are notoriously volatile.

This guide treats your purification workflow as a survival system for your molecule.

Module 1: The Stability Crisis (Acid Sensitivity)

The Issue: Your compound degrades on silica gel or during acidic workup. The Mechanism: The azetidine nitrogen is basic (

Protocol A: Neutralizing Silica Gel

Standard silica is a graveyard for electron-rich or functionalized azetidines.

  • Preparation: Slurry Silica Gel 60 in your starting mobile phase (e.g., Hexane/EtOAc).

  • The Modifier: Add 1% to 2% Triethylamine (Et

    
    N)  or 1% aqueous NH
    
    
    OH
    to the slurry.
  • Equilibration: Pour the column and flush with at least 3 column volumes (CV) of the basified solvent.

  • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading your sample.

  • Loading: Load your sample using a basic solvent (e.g., DCM + 0.5% Et

    
    N). Do not  use pure DCM if your compound is highly acid-sensitive, as DCM can degrade to HCl over time.
    
Decision Matrix: Stability Assessment

Use this logic flow to determine your stationary phase.

AzetidineStabilityStartAnalyze Azetidine StructureCheckNIs Nitrogen Basic?(Alkyl vs Aryl/Amide)Start->CheckNCheckNuInternal Nucleophiles Present?(OH, NH, Carbonyl)CheckN->CheckNuAlkyl (Basic)RiskLowLOW RISK:Standard PurificationCheckN->RiskLowN-Aryl/EWG (Less Basic)RiskHighHIGH RISK:Acid-Catalyzed Ring OpeningCheckNu->RiskHighYesCheckNu->RiskLowNoAction1Use Basic Alumina (Brockmann II/III)OR Neutralized Silica (2% Et3N)RiskHigh->Action1Action2Standard Silica Gel(Monitor Tailing)RiskLow->Action2

Figure 1: Decision matrix for selecting stationary phases based on structural risk factors.

Module 2: The Volatility Trap (Isolation)

The Issue: The "Ghost Compound." The reaction worked (TLC/LCMS confirms), but the flask is empty after rotary evaporation. The Cause: Free base azetidines (especially < 200 Da) have high vapor pressures. They co-evaporate with solvents like DCM, ether, and methanol.

Protocol B: In-Situ Salt Formation

Never isolate a volatile azetidine as a free base. Trap it as a salt.

Reagents:

  • Anhydrous HCl (4M in Dioxane or 2M in Ether).

  • Oxalic acid (if HCl salts are hygroscopic).

Step-by-Step:

  • Extraction: Perform your workup. Dry the organic layer (Na

    
    SO
    
    
    ). Do not concentrate to dryness.
  • Volume Reduction: Carefully concentrate the solution to a small volume (~10 mL) at low temperature (< 30°C) and moderate vacuum (> 100 mbar).

  • Salt Precipitation:

    • Option 1 (HCl): Add HCl (1.1 eq) dropwise at 0°C. A white precipitate should form immediately.

    • Option 2 (Oxalate): Dissolve Oxalic acid (1 eq) in a minimum amount of MeOH/Et

      
      O and add dropwise.
      
  • Isolation: Filter the solid or decant the supernatant. Wash with cold ether/pentane.

  • Drying: Dry the solid under high vacuum. The salt is non-volatile and stable.

Data: Salt Selection Guide

Salt TypeProsConsBest For
Hydrochloride (HCl) Standard, high crystallinity, removes volatility.Can be hygroscopic; excess HCl can cause ring opening if heated.General storage & stability.
Trifluoroacetate (TFA) Good for HPLC purification.Often oils/gums; TFA traces can complicate NMR.Peptides/Polar azetidines.
Oxalate Often forms nice, non-hygroscopic solids.Toxic counterion; not suitable for biological assays without desalting.Crystallizing difficult oils.
Tosylate (TsOH) Lipophilic counterion helps solubility in organics.High molecular weight (reduces mass fraction of drug).Final compounds.[1][2][3][4][5]
Module 3: Chromatographic Tailing

The Issue: Broad, streaky peaks on TLC or column. Poor separation of impurities. The Cause: The lone pair on the azetidine nitrogen hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica surface. This acts as a secondary retention mechanism.

Troubleshooting Guide: Mobile Phase Modifiers
ScenarioRecommended ModifierMechanism
Standard Tailing 1% Triethylamine (Et

N)
Competes for silanol sites; blocks amine interaction.
Severe Tailing / Streaking 1-2% MeOH saturated with NH

(7N NH

in MeOH)
Stronger base; suppresses ionization of silanols.
LC-MS Tailing 0.1% Formic Acid or Ammonium FormateProtonates the amine (ensures single species

) and masks silanols.
Module 4: Synthesis & Pathway Logic

Understanding the synthesis pathway helps predict impurities. A common route is the ring closure of

AzetidineSynthesisPrecursorGamma-Haloamine(Linear)CyclizationCyclization(Base Mediated)Precursor->CyclizationSlow AdditionDilute Cond.AzetidineAzetidine Product(Strained)Cyclization->AzetidineKinetic ControlSideRxn1Dimerization/PolymerizationCyclization->SideRxn1Conc. > 0.1MSideRxn2Elimination(Allyl Amine)Cyclization->SideRxn2Strong Base/Heat

Figure 2: Synthetic risks. Note that high concentration favors polymerization (SideRxn1), necessitating dilute conditions for the cyclization step.

Frequently Asked Questions (FAQ)

Q: My azetidine is water-soluble (ClogP < 0). How do I get it out of the aqueous layer? A: Do not attempt standard extraction with DCM.

  • Salting Out: Saturate the aqueous layer with NaCl or K

    
    CO
    
    
    (if stable to base) and extract with Isopropanol:Chloroform (1:3) or n-Butanol .
  • Resin Capture: Use a cation exchange resin (like Dowex 50W). Load aqueous solution -> Wash with water -> Elute with methanolic ammonia.

Q: I see two spots on TLC that merge into one after isolation. What is happening? A: This is likely invertomerism . The nitrogen inversion in azetidines is slower than in acyclic amines but usually fast at room temperature. However, bulky substituents can slow this down, showing distinct spots for cis and trans invertomers on silica. They are the same compound. Run TLC at a slightly higher temperature or add more Et

Q: Can I use C18 (Reverse Phase) for azetidines? A: Yes, and it is often preferred for polar azetidines. However, you must use a buffer.

  • Acidic Buffer (0.1% TFA): The azetidine will be protonated (

    
    ) and elute early (solvent front).
    
  • Basic Buffer (10mM Ammonium Bicarbonate, pH 10): Keeps the azetidine neutral, increasing retention on C18. Check column pH limits first.

References
  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-512. Link

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. Link

  • Cui, Y., et al. (2021).[6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1759–1764. Link

  • Singh, G. S., & D'Hooghe, M. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic Chemistry Frontiers. Link

Technical Support Center: Selection of Protecting Groups for Multi-Step Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting and utilizing protecting groups in the multi-step synthesis of azetidines. The inherent ring strain of the four-membered azetidine core presents unique challenges, making the strategic choice of protecting groups paramount to success.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-protected azetidines and their subsequent deprotection.

Issue 1: Unexpected Deprotection or Ring Opening of N-Protected Azetidine

Question: My N-Boc protected azetidine is decomposing under acidic conditions intended for the removal of another protecting group (e.g., a silyl ether). What is happening and how can I prevent it?

Answer:

This is a classic problem stemming from the heightened sensitivity of the strained azetidine ring.[4][5] Protonation of the azetidine nitrogen, even when protected, increases ring strain and renders the α-carbons susceptible to nucleophilic attack, leading to ring-opening.[4][5][6]

Causality:

  • Increased Ring Strain: The four-membered ring of azetidine is inherently strained. Protonation of the nitrogen atom exacerbates this strain.[5]

  • Lewis Acid-Mediated Cleavage: Strong acidic conditions can lead to the cleavage of the Boc group, exposing the highly basic azetidine nitrogen which is then protonated.

  • Nucleophilic Attack: The protonated azetidinium ion is an excellent electrophile, and even weak nucleophiles present in the reaction mixture can initiate ring-opening.

Troubleshooting Workflow:

start Problem: Azetidine Ring Opening condition1 Are strongly acidic conditions necessary? start->condition1 action1 Employ orthogonal protecting groups. - Use a base-labile or hydrogenolysis-labile group for the other functional group. condition1->action1 No action2 Modify Deprotection Conditions condition1->action2 Yes condition2 Can milder acids be used? action2->condition2 action3 Use milder acidic conditions: - Acetic acid in aprotic solvent - Pyridinium p-toluenesulfonate (PPTS) condition2->action3 Yes action4 If strong acid is unavoidable: - Lower the reaction temperature (e.g., 0°C to -20°C) - Strictly control reaction time - Use scavengers (e.g., triethylsilane) condition2->action4 No

Caption: Decision workflow for preventing azetidine ring opening.

Preventative Measures & Protocols:

  • Orthogonal Protecting Group Strategy: The most robust solution is to plan your synthesis with orthogonal protecting groups. If you anticipate using acidic conditions, avoid acid-labile protecting groups for the azetidine nitrogen.

  • Milder Deprotection Conditions for Boc Group: If you must use a Boc group, consider milder deprotection methods that may be compatible with your substrate.[7][8][9]

    • Example Protocol (Milder N-Boc Deprotection):

      • Dissolve the N-Boc azetidine in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or MeOH).

      • Cool the solution to 0 °C.

      • Add a weaker acid, such as 4M HCl in dioxane, dropwise.

      • Monitor the reaction closely by TLC or LC-MS.

      • Upon completion, quench with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.

Issue 2: Incomplete or Sluggish N-Cbz Deprotection by Hydrogenolysis

Question: My N-Cbz deprotection using Pd/C and H₂ gas is very slow or stalls completely. What could be the issue?

Answer:

While hydrogenolysis is a standard method for Cbz deprotection, its efficiency can be hampered by several factors, particularly in the context of azetidine chemistry.[10]

Potential Causes:

  • Catalyst Poisoning: Sulfur-containing compounds, residual phosphines from previous steps, or even the substrate itself can poison the palladium catalyst.

  • Steric Hindrance: Bulky substituents on the azetidine ring or nearby can hinder the approach of the substrate to the catalyst surface.

  • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may be insufficient.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

Troubleshooting Steps:

  • Catalyst and Reaction Setup:

    • Use a fresh, high-quality catalyst. A higher loading (up to 20 mol%) may be necessary.

    • Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.

    • Consider using a transfer hydrogenation agent like ammonium formate as an alternative to H₂ gas.[11]

  • Solvent Optimization:

    • Protic solvents like methanol or ethanol are generally effective.

    • Adding a small amount of acetic acid can sometimes accelerate the reaction, but be cautious of potential ring-opening with sensitive azetidines.

Alternative Deprotection Protocol (Transfer Hydrogenolysis):

  • To a solution of the N-Cbz azetidine in methanol, add ammonium formate (5-10 equivalents).[11]

  • Carefully add 10% Pd/C (10-20 mol% Pd).[12]

  • Heat the reaction to a gentle reflux and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate to obtain the crude product.

Issue 3: Difficulty in Removing the N-Benzyl (Bn) Group

Question: I am struggling to deprotect an N-benzyl azetidine. Standard hydrogenolysis conditions are ineffective. Are there alternative methods?

Answer:

N-benzyl groups can be stubborn to remove, especially on sterically hindered or electron-deficient azetidines.[11] While catalytic hydrogenolysis is the most common method, harsher conditions or alternative reagents may be required.[12]

Troubleshooting and Alternatives:

  • Increase Hydrogen Pressure: If possible, perform the hydrogenolysis in a Parr shaker under elevated hydrogen pressure (e.g., 50 psi).

  • Alternative Catalysts: Pearlman's catalyst (Pd(OH)₂/C) can be more effective for challenging debenzylations.

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can be effective but have limited functional group tolerance.

  • Oxidative Cleavage: For certain substrates, oxidative methods can be employed, though they are less common for simple N-benzyl groups.

Protocol for N-Benzyl Deprotection with Pearlman's Catalyst:

  • In a flask suitable for hydrogenation, dissolve the N-benzyl azetidine in ethanol or methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% Pd on carbon, 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).

  • Stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter through Celite and concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for my multi-step azetidine synthesis?

A1: The "best" protecting group is highly dependent on your overall synthetic route. Consider the following:

  • Orthogonality: Will the protecting group survive all subsequent reaction conditions? Create a plan that ensures your protecting groups can be removed selectively.[13][14]

  • Stability: Azetidines are sensitive to strong acids.[4][5] If your synthesis involves acidic steps, consider protecting groups that are removed under neutral or basic conditions (e.g., Cbz, Fmoc).

  • Ease of Removal: How readily can the protecting group be cleaved without compromising the azetidine ring? Hydrogenolysis (for Cbz, Bn) and mild acid (for Boc) are common, but their suitability depends on your molecule's other functional groups.[7][10]

Decision Matrix for N-Protecting Group Selection:

Protecting GroupStabilityDeprotection ConditionsKey Considerations
Boc Base, HydrogenolysisStrong Acid (TFA, HCl)[7]Prone to cleavage under acidic conditions that may be required for other steps. Risk of ring-opening.[4]
Cbz Acid, Mild BaseHydrogenolysis (Pd/C, H₂)[10]Orthogonal to acid- and base-labile groups. Catalyst poisoning can be an issue.
Benzyl (Bn) Acid, BaseHydrogenolysis[12]More robust than Cbz but can be harder to remove.
Fmoc Acid, HydrogenolysisBase (e.g., Piperidine)Useful in peptide synthesis and when acidic/reductive conditions must be avoided.
p-Methoxybenzyl (PMB) Base, HydrogenolysisOxidative (DDQ, CAN), Strong AcidCan be selectively removed in the presence of a benzyl group.

Q2: Can the protecting group influence the reactivity or stereochemistry of the azetidine ring?

A2: Yes, absolutely. The N-substituent can have a significant impact:

  • Reactivity: Electron-withdrawing groups (e.g., Boc, Cbz) decrease the nucleophilicity of the nitrogen atom.[15] This can be advantageous in preventing unwanted side reactions.

  • Stereochemistry: In reactions involving the formation of new stereocenters on the azetidine ring, a bulky N-protecting group can direct the approach of reagents, influencing the diastereoselectivity of the transformation.

Q3: Are there any "protecting group-free" strategies for azetidine synthesis?

A3: While challenging, protecting group-free synthesis is a desirable goal for improving step economy. Some modern synthetic methods aim to achieve this:

  • Late-Stage N-Functionalization: Synthesizing an N-H azetidine and introducing the desired N-substituent at the end of the synthesis.[16]

  • Catalytic Methods: Certain catalytic reactions, such as intramolecular C-H amination, can proceed on substrates with an unprotected or minimally protected nitrogen.[16]

However, for complex, multi-step syntheses, the use of protecting groups often remains a practical necessity to ensure selectivity and achieve good yields.

Visualization of Protecting Group Strategies

start Start: Azetidine Synthesis Plan acid_step Acidic Reaction Step Planned? start->acid_step reductive_step Reductive/Hydrogenolysis Step Planned? acid_step->reductive_step No choose_cbz_bn Choose N-Cbz or N-Bn acid_step->choose_cbz_bn Yes base_step Basic Reaction Step Planned? reductive_step->base_step No choose_boc Choose N-Boc reductive_step->choose_boc Yes base_step->choose_boc Yes choose_fmoc Choose N-Fmoc base_step->choose_fmoc No deprotection Final Deprotection choose_cbz_bn->deprotection choose_boc->deprotection choose_fmoc->deprotection

Caption: A simplified logic flow for selecting an N-protecting group.

This guide is intended to provide a starting point for troubleshooting and strategic planning in your azetidine synthesis endeavors. Given the nuances of organic synthesis, experimental conditions should always be optimized for each specific substrate.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Available at: [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025). ResearchGate. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. Available at: [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Available at: [Link]

  • Azetidine: Chemical Reactivity. (2020). YouTube. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Available at: [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). National Library of Medicine. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Available at: [Link]

  • Hydrogenolysis of N-benzyl amines. (n.d.). ResearchGate. Available at: [Link]

  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups. (n.d.). University of Leeds. Available at: [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving Acid-Labile Boc Groups

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an indispensable tool in modern organic synthesis due to its stability in a wide range of conditions and its convenient removal with acid.[1] However, its very lability to acid—the cornerstone of its utility—can present significant challenges during the reaction workup phase.[1]

This document provides practical, in-depth answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to design robust and reliable workup procedures for your specific application.

Frequently Asked Questions (FAQs)

Q1: I need to neutralize my reaction mixture, which contains residual acid. How can I do this without cleaving the Boc group?

This is the most common challenge. The key is to use a base that is strong enough to neutralize the acid but not so strong that it causes other side reactions, and to perform the neutralization under controlled conditions.

Answer: The preferred method is to perform a gentle aqueous wash with a mild inorganic base.

  • Recommended Reagent: A saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is the industry standard.[2][3]

  • Causality: Sodium bicarbonate provides a controlled, self-buffering system. It neutralizes common acids (like HCl or acetic acid) to a final pH of approximately 7-8. The decomposition of bicarbonate to CO₂ gas helps to drive the neutralization to completion but is not aggressive enough to facilitate Boc cleavage.

  • Critical Step: Always perform the wash at a low temperature (0-5 °C) to minimize the risk of even localized pH drops causing deprotection. Add the bicarbonate solution slowly to the organic layer while stirring. After separation, it is good practice to perform a final wash with brine to aid in the removal of water from the organic layer.

Q2: Can I use stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) for neutralization?

Answer: It is strongly discouraged. While the Boc group is generally stable to bases, using strong bases can lead to other complications.[4][5]

  • Risk of Epimerization: For chiral compounds, particularly those with a stereocenter alpha to a carbonyl group, strong bases can cause racemization or epimerization.

  • Hydrolysis of Esters: If your molecule contains other base-labile functional groups, such as esters, they may be hydrolyzed by strong bases.[6]

  • Emulsion Formation: Strong bases can saponify trace acidic impurities, creating soaps that lead to problematic emulsions.

Stick with sodium bicarbonate for a safer and more reliable workup.[7]

Q3: My reaction was run under strongly acidic conditions (e.g., neat TFA) to remove a different protecting group, but I want to isolate the Boc-protected intermediate. Is this possible?

Answer: This scenario is challenging and often requires a non-aqueous workup. The goal is to remove the strong acid without introducing water, which can facilitate Boc cleavage.

  • Protocol:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate several times with a non-polar solvent like toluene to azeotropically remove the majority of the residual strong acid (e.g., TFA).[8]

    • Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc).

    • Pass the solution through a short plug of a basic solid support, such as basic alumina or silica gel pre-treated with triethylamine.

    • Elute the product from the plug and concentrate the filtrate.

This method avoids the aqueous conditions that, in combination with residual strong acid, would rapidly cleave the Boc group.

Troubleshooting Guide

Scenario 1: I'm performing a bicarbonate wash, but I see gas evolution and suspect I'm losing my Boc group.

Vigorous gas evolution is expected as the bicarbonate neutralizes the acid. However, if you suspect Boc cleavage, it's crucial to verify and adjust your procedure.

Troubleshooting Steps:

  • Confirm Cleavage: Immediately take a sample of the organic layer, dry it quickly over Na₂SO₄, and analyze it by TLC or LC-MS against a reference standard of your starting material. The deprotected amine will have a much lower Rf value on the TLC plate.[9]

  • Reduce Temperature: Ensure your separatory funnel is cooled in an ice bath during the entire wash procedure.

  • Dilute the Acid First: Before adding the bicarbonate, dilute your reaction mixture with a larger volume of your organic solvent. This lowers the overall acid concentration.

  • Reverse Addition: Instead of adding the bicarbonate solution to the organic layer, try slowly adding the organic layer to the cold, rapidly stirring bicarbonate solution. This ensures the acid is always being added to an excess of base, preventing localized pockets of low pH.

Scenario 2: An intractable emulsion has formed during the aqueous workup.

Emulsions are common when working with amine-containing compounds, which can act as surfactants.[10] Breaking them requires altering the properties of the liquid phases.

Troubleshooting Workflow:

G start Emulsion Formed During Workup step1 Wait 30 minutes. Does it separate? start->step1 step2 Add Saturated Brine (NaCl solution). Does it break? step1->step2 No end_success Problem Solved. Continue Workup. step1->end_success Yes step3 Filter the entire mixture through a pad of Celite®. step2->step3 No step2->end_success Yes step4 Centrifuge the mixture. step3->step4 No step3->end_success Yes step4->end_success Yes end_fail Consider alternative purification (e.g., chromatography). step4->end_fail No

  • Explanation of Steps:

    • Patience: Sometimes, layers will separate on their own if given time.

    • Brine Wash: Adding salt increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[10]

    • Filtration: Celite® (diatomaceous earth) can break up the microscopic droplets that form an emulsion.[11]

    • Centrifugation: Applying a strong centrifugal force can compel the denser aqueous layer and lighter organic layer to separate.

Scenario 3: My product is water-soluble. How do I perform the workup?

If your Boc-protected compound has high water solubility, standard extractive workup is not feasible.

Alternative Strategies:

  • Reverse-Phase Extraction:

    • Dilute the reaction mixture with water.

    • Load the aqueous solution onto a C18 reverse-phase silica plug (e.g., in a large fritted funnel).

    • Wash the plug with water to remove water-soluble acidic/basic impurities.

    • Elute your more hydrophobic Boc-protected product with a solvent like acetonitrile or methanol.

  • pH-Controlled Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated NaHCO₃ solution until the pH of the aqueous phase is ~7.5.

    • If your product is a solid and less soluble at this neutral pH, it may precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary: Boc Group Stability

The stability of the Boc group is highly dependent on the specific acid, solvent, temperature, and substrate. The following table provides a general guide to its lability under common workup and deprotection conditions.

Reagent/ConditionSolventTemperatureApproximate Time for CleavageStability during Workup
1M HCl (aq. wash)EtOAc / DCM0-5 °C> hoursGenerally Stable[3]
Sat. NaHCO₃ (aq. wash)EtOAc / DCM0-25 °CStableHighly Stable
10% Citric Acid (aq. wash)EtOAc / DCM0-25 °CHours to DaysGenerally Stable[12]
20% TFADCM25 °C< 30 minutesLabile [8]
4M HClDioxane25 °C< 1 hourLabile [2]
Neat TFA-25 °C< 15 minutesHighly Labile [13][14]

References

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem Technical Support.
  • BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem Technical Support.
  • Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Reddit User Discussion. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Reddit User Discussion. (2023). Boc De-protection. r/Chempros.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-synthesis.com. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Reddit User Discussion. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem Technical Support.

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine , a substituted azetidine derivative of interest in medicinal chemistry.

Due to the current absence of publicly available experimental NMR data for this specific compound, this guide presents a comprehensive, predicted spectral analysis based on established NMR principles and data from structurally related analogs. This predictive approach, supported by comparative data, aims to provide a robust reference for the identification and characterization of this molecule and similar chemical entities.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine are summarized below. These predictions are derived from the analysis of chemical shift trends in analogous compounds, including 1-Boc-3-hydroxyazetidine, 1-Boc-3-methylaminoazetidine, and N-methyl-2-ethanolamine.

Table 1: Predicted ¹H NMR Data for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~ 4.05t2HH-2', H-4' (ax)J ≈ 8.0
~ 3.65t2HH-2', H-4' (eq)J ≈ 8.0
~ 3.60t2HH-1''J = 5.5
~ 3.20m1HH-3'
~ 2.65t2HH-2''J = 5.5
~ 2.35s3HN-CH₃
~ 2.00br s1HOH
1.45s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 156.5C=O (Boc)
~ 79.5C(CH₃)₃
~ 60.0C-1''
~ 58.0C-3'
~ 55.0C-2', C-4'
~ 54.0C-2''
~ 42.0N-CH₃
28.5C(CH₃)₃

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally similar molecules is essential. This analysis provides a rationale for the predicted chemical shifts and coupling patterns.

1-Boc-3-hydroxyazetidine

This analog helps in assigning the signals of the azetidine ring protons and carbons. In CDCl₃, the methine proton at C-3 of 1-Boc-3-hydroxyazetidine is observed around δ 4.1-4.2 ppm, and the methylene protons of the azetidine ring appear as multiplets around δ 3.8-4.1 ppm[1]. The introduction of the bulkier and electron-donating (2-hydroxyethyl)methylamino group at the C-3 position is expected to shift the C-3 proton (H-3') upfield to approximately δ 3.20 ppm.

1-Boc-3-methylaminoazetidine

This compound provides insight into the effect of a methylamino substituent on the azetidine ring. The presence of the nitrogen atom directly attached to C-3 influences the chemical shifts of the ring protons. The N-methyl signal in similar structures typically appears around δ 2.3-2.5 ppm, supporting the prediction for the N-CH₃ group in the target molecule.

N-methyl-2-ethanolamine

This fragment is crucial for predicting the chemical shifts of the (2-hydroxyethyl)methylamino side chain. The ¹H NMR spectrum of N-methyl-2-ethanolamine shows a triplet for the methylene group adjacent to the hydroxyl group (H-1'') at approximately δ 3.6 ppm and a triplet for the methylene group adjacent to the nitrogen (H-2'') at around δ 2.7 ppm[2]. The N-methyl singlet is typically observed near δ 2.4 ppm[2]. These values are in close agreement with the predicted shifts for the side chain of the target molecule.

Experimental Protocols

For the successful acquisition of high-quality NMR spectra, adherence to standardized experimental procedures is critical.

Sample Preparation Workflow

G cluster_0 Sample Preparation Dissolve ~5-10 mg of sample Dissolve ~5-10 mg of sample Add to NMR tube Add to NMR tube Dissolve ~5-10 mg of sample->Add to NMR tube in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Vortex to ensure homogeneity Vortex to ensure homogeneity Add to NMR tube->Vortex to ensure homogeneity

Caption: Workflow for NMR sample preparation.

¹H NMR Data Acquisition

A standard ¹H NMR experiment should be performed on a 400 MHz or higher field spectrometer. Key acquisition parameters include:

  • Pulse Program: A standard single-pulse sequence.

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12-15 ppm.

¹³C NMR Data Acquisition

A ¹³C NMR spectrum is generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Pulse Program: A standard proton-decoupled single-pulse sequence.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope[3].

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

Causality Behind Experimental Choices

  • Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, the chemical shifts of protons attached to heteroatoms (like the OH and any potential NH proton) can be concentration and solvent dependent[4][5]. For compounds with exchangeable protons, solvents like DMSO-d₆ can be beneficial as they slow down the exchange rate, often allowing for the observation of coupling to these protons.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz and above) provide better signal dispersion, which is crucial for resolving complex multiplets and overlapping signals, a common feature in cyclic systems like azetidines.

Trustworthiness and Self-Validating Systems

The predicted NMR data, in conjunction with the comparative analysis, provides a self-validating framework. Should a researcher synthesize 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, the experimentally obtained spectrum should align with the predicted values within an acceptable margin of error. Any significant deviation would warrant further investigation into the structure or purity of the synthesized compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the proton-proton and proton-carbon connectivities, respectively, thereby validating the proposed structure.

Concluding Remarks

This guide provides a detailed, predicted ¹H and ¹³C NMR characterization of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine, grounded in the analysis of structurally related compounds and fundamental NMR principles. The presented data and experimental protocols offer a valuable resource for scientists engaged in the synthesis and analysis of novel azetidine derivatives. While predictive, this information serves as a strong starting point for the definitive structural elucidation of this and similar molecules.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010.
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  • Reddit. NMR Textbook Recommendation. [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

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  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

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A Senior Application Scientist's Guide to LC-MS and HPLC for Purity Validation of Synthesized Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Azetidine-Based Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their unique conformational constraints and ability to introduce three-dimensional diversity have led to their incorporation into a multitude of drug candidates targeting a wide range of diseases.[1][2][3] As with any synthesized active pharmaceutical ingredient (API), establishing the purity of azetidine derivatives is a non-negotiable aspect of the drug development process. The presence of impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[4][5]

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of synthesized azetidines. We will delve into the nuances of method development, explore the rationale behind choosing the optimal analytical strategy, and provide detailed, actionable protocols. Our focus will be on leveraging these powerful techniques to build a robust and self-validating system for ensuring the quality of your synthesized azetidines.

The Analytical Challenge: The Polarity of Azetidines

A significant challenge in the analysis of many azetidine derivatives is their inherent polarity. This often leads to poor retention on traditional reversed-phase HPLC columns, such as C18, where the analyte elutes at or near the solvent front, resulting in inadequate separation from other polar impurities and matrix components.[6] This necessitates a move beyond standard methodologies to more specialized chromatographic techniques.

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic strategy is paramount for the successful purity validation of azetidines. Here, we compare the two most common approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RPLC)

While standard C18 columns can be challenging for highly polar azetidines, they should not be entirely dismissed. For more hydrophobic azetidine derivatives, a C18 column can provide excellent separation. Furthermore, "aqueous" C18 columns, which are designed to be stable in highly aqueous mobile phases, can offer improved retention for some polar analytes.[7]

Advantages of RPLC:

  • Well-established and widely available.

  • Generally robust and reproducible.

  • A vast library of applications to draw upon.

Disadvantages of RPLC for Polar Azetidines:

  • Poor retention of highly polar compounds.

  • Potential for peak distortion and co-elution with the solvent front.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar compounds.[6][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

Advantages of HILIC for Polar Azetidines:

  • Excellent retention of highly polar and charged compounds.[8]

  • Orthogonal selectivity compared to RPLC, providing a different separation mechanism that can resolve impurities missed by RPLC.

  • The high organic content of the mobile phase can enhance sensitivity in mass spectrometry detection due to more efficient desolvation in the ion source.[7]

Disadvantages of HILIC:

  • Longer column equilibration times compared to RPLC.

  • Can be more sensitive to the composition of the sample diluent.

  • Matrix effects can be more pronounced in some cases.

The following table summarizes the key differences and considerations when choosing between RPLC and HILIC for azetidine analysis:

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)
Mobile Phase High aqueous content for polar analytesHigh organic content (typically >70% acetonitrile)
Analyte Retention Increases with decreasing mobile phase polarityIncreases with increasing mobile phase polarity (water is the strong solvent)
Best Suited For Moderately polar to non-polar azetidinesHighly polar and charged azetidines
MS Sensitivity Can be lower due to higher aqueous contentOften higher due to efficient desolvation of the high organic mobile phase[7]
Equilibration Time Generally shorterCan be significantly longer

The Power of Mass Spectrometry in Purity Validation

While HPLC with UV detection is a workhorse for purity analysis, coupling it with mass spectrometry (LC-MS) provides an unparalleled level of specificity and information. For purity validation, LC-MS is instrumental for:

  • Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound.

  • Impurity Identification: Determining the molecular weights of unknown impurities, which is the first step in their structural elucidation.[4][9]

  • Trace-Level Quantification: Detecting and quantifying impurities at levels that may be below the limit of detection for UV detectors.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is particularly powerful for impurity profiling, as it provides highly accurate mass measurements that can be used to determine the elemental composition of impurities.[4]

Experimental Protocols

The following protocols are provided as a starting point for the purity validation of a synthesized azetidine derivative. Method optimization will be necessary based on the specific properties of the analyte and potential impurities.

Workflow for Purity Validation

The overall workflow for purity validation should be systematic and well-documented.

Purity_Validation_Workflow A Synthesized Azetidine Batch B Initial Purity Screen (TLC, NMR, FT-IR) A->B Initial Characterization C HPLC/LC-MS Method Development B->C Proceed if promising D Method Validation (ICH Q2(R1)) C->D Finalized Method E Purity Analysis of Batch D->E Validated Method F Impurity Identification & Characterization E->F If impurities detected G Purity Report & Certificate of Analysis E->G Purity Confirmed F->G Impurity Profile

Caption: A typical workflow for the purity validation of a synthesized compound.

Protocol 1: HPLC Purity Determination (HILIC Method)

This protocol is designed for a polar azetidine derivative that shows poor retention on a C18 column.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a UV detector.

  • HILIC column: e.g., Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)[10] or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.2 with formic acid.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 220 nm (or the λmax of the azetidine)

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %B
    0.0 95
    10.0 60
    12.0 60
    12.1 95

    | 15.0 | 95 |

4. Sample Preparation:

  • Dissolve the synthesized azetidine in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak to determine the purity.

  • Report any impurities that are above the reporting threshold (e.g., 0.05%).

Protocol 2: LC-MS Impurity Profiling

This protocol is designed to identify and characterize impurities in the synthesized azetidine.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Use the same HILIC method as described in Protocol 1 to ensure correlation between UV and MS data.

3. Mass Spectrometer Parameters (Example for Q-TOF):

  • Ionization Mode: ESI Positive

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Mass Range: m/z 100-1000

  • Acquisition Mode: Auto MS/MS or data-independent acquisition (DIA) to obtain fragmentation data for all detected ions.

4. Data Analysis:

  • Extract the ion chromatograms for the main compound and any detected impurities.

  • Determine the accurate mass of the protonated molecule [M+H]+ for each impurity.

  • Use the accurate mass to generate a list of possible elemental compositions.

  • Analyze the MS/MS fragmentation pattern to propose a structure for the impurity. This can be aided by comparing the fragmentation of the impurity to that of the main compound.

Method Validation: Ensuring Trustworthiness of Results

A critical component of any purity analysis is the validation of the analytical method. This ensures that the method is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for method validation.[11][12][13][14][15]

The following parameters should be evaluated for a purity method:

Validation ParameterPurpose
Specificity To ensure that the signal measured is unequivocally from the analyte of interest and is not affected by the presence of impurities, degradants, or matrix components.
Linearity To demonstrate that the response of the method is directly proportional to the concentration of the analyte over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Flow for Method Validation

Method_Validation_Flow A Define Method's Intended Use (Purity Assay) B Develop & Optimize HPLC/LC-MS Method A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy (Spiking Studies) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Compare to Acceptance Criteria E->K F->K G->K H->K I->K J->K L Write Validation Report K->L

Caption: A structured approach to analytical method validation based on ICH guidelines.

Conclusion: A Pathway to Confident Purity Assessment

The purity validation of synthesized azetidines is a multifaceted process that requires a deep understanding of analytical chemistry principles and a strategic approach to method development and validation. For polar azetidines, HILIC-based methods often provide superior retention and separation compared to traditional reversed-phase chromatography. The coupling of HPLC with mass spectrometry is an indispensable tool for the confident identification and characterization of impurities.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reliable analytical workflow for the purity validation of their synthesized azetidines, ensuring the quality and integrity of these promising drug candidates.

References

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  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available from: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available from: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available from: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available from: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available from: [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed. Available from: [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. ResearchGate. Available from: [Link]

  • Method selection for trace analysis of pote impurities in active pharmaceutical. Agilent. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. Available from: [Link]

Sources

Comparative Analysis of Azetidine versus Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine or six-membered piperidine ring with a four-membered azetidine—has emerged as a high-impact strategy for optimizing lead compounds.[1] This guide analyzes the structural, physicochemical, and pharmacokinetic trade-offs between azetidine and pyrrolidine scaffolds.[1][2]

While pyrrolidine remains a privileged scaffold due to its ubiquity in natural products (e.g., nicotine, proline), azetidine offers distinct advantages in lowering lipophilicity (logP) , modulating metabolic stability , and altering bond vector orientation without significantly sacrificing basicity. This guide provides actionable data and protocols for researchers considering this scaffold hop.

Physicochemical Profiling: The "Azetidine Switch"

The primary driver for substituting pyrrolidine with azetidine is often the reduction of lipophilicity (logP) while maintaining the basicity required for target engagement (e.g., salt bridge formation).

Comparative Data Table
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact of Switch (Pyr

Aze)
Ring Size 4-membered5-membered6-memberedReduced steric footprint
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molIncreased reactivity/strain
LogP (Calc) ~0.15~0.46~0.84Lowers LogP by ~0.3–0.4 units
pKa (Conj. Acid) ~11.3~11.3~11.2Negligible change in basicity
Conformation Puckered (

-shape)
Envelope/TwistChairRigidification of exit vectors
Metabolic Liability Ring opening (rare)

-oxidation

-oxidation
Improved metabolic stability
Deep Dive: Basicity and Lipophilicity[2][3]
  • Lipophilicity (LogP/LogD): Removing a methylene group (

    
    ) when moving from pyrrolidine to azetidine lowers the molecular weight and lipophilicity. This is critical for improving Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) . Lower LogD often correlates with reduced hERG binding and improved promiscuity profiles.
    
  • Basicity (pKa): Contrary to intuitive expectations based on s-character, unsubstituted azetidine and pyrrolidine have nearly identical pKa values (~11.3). This allows medicinal chemists to reduce lipophilicity without losing the positive charge necessary for receptor binding. However, the high ring strain of azetidine allows for unique pKa modulation; for example, 3,3-difluoroazetidine has a significantly lower pKa (~6.0–7.0) compared to 3,3-difluoropyrrolidine, enabling precise tuning of permeability and solubility.

Structural & Conformational Analysis

Conformational Restriction
  • Pyrrolidine: Exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation). This flexibility can result in an entropic penalty upon binding if the protein requires a specific conformer.

  • Azetidine: Adopts a puckered conformation with an energy barrier for inversion that is distinct from pyrrolidine. The ring is relatively rigid, which can pre-organize substituents (e.g., at the 3-position) into a defined vector, potentially improving potency through entropic savings.

Case Study: Cobimetinib (MEK Inhibitor)

In the design of Cobimetinib , the azetidine moiety plays a structural role distinct from a simple solubilizing group. The azetidine ring projects into the solvent-exposed region but its rigidity ensures the tertiary amine is positioned correctly to interact with the catalytic loop of MEK, while minimizing steric clashes that a larger ring might introduce.

Metabolic Stability and Toxicity

Azetidines often exhibit superior metabolic stability compared to pyrrolidines.

  • Blocked

    
    -Oxidation:  Pyrrolidines are prone to cytochrome P450-mediated oxidation at the 
    
    
    
    -carbon, leading to lactam formation or ring opening. The high strain and specific geometry of azetidine often make the
    
    
    -protons less accessible or less reactive toward this specific oxidative pathway.
  • Reactive Metabolite Risks: While azetidines are strained, they are generally stable under physiological conditions. However, care must be taken with activated azetidines (e.g., sulfonamides or electron-deficient systems) which can undergo nucleophilic ring opening by glutathione (GSH), potentially leading to toxicity. This risk is generally lower for simple alkyl-azetidines.

Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Lead Optimization: Nitrogen Heterocycle Selection CheckLogP Is LogP > 3.0 or Solubility Low? Start->CheckLogP CheckBasicity Is Basic Amine Required for Binding? CheckLogP->CheckBasicity Yes SelectPyrrolidine Select PYRROLIDINE (Standard Scaffold) CheckLogP->SelectPyrrolidine No (LogP is fine) CheckMetab Is u03b1-Oxidation a Major Clearance Route? CheckBasicity->CheckMetab Yes SelectFluoroAzetidine Select 3,3-Difluoro-AZETIDINE (Lowers pKa, Blocks Metabolism) CheckBasicity->SelectFluoroAzetidine No (Modulate pKa) SelectAzetidine Select AZETIDINE (Lowers LogP, Maintains pKa) CheckMetab->SelectAzetidine Yes (Block u03b1-sites) CheckMetab->SelectPyrrolidine No

Caption: Decision matrix for selecting between azetidine and pyrrolidine scaffolds based on physicochemical and metabolic requirements.

Experimental Protocols

Protocol A: Synthesis of Baricitinib Intermediate (Azetidine Formation)

Context: This protocol describes the formation of the azetidine core used in Baricitinib (JAK inhibitor). It demonstrates the "Horner-Emmons" approach to functionalize the azetidine ring.[3]

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[3]

  • Diethyl cyanomethylphosphonate[4]

  • Potassium tert-butoxide (t-BuOK)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Diethyl cyanomethylphosphonate (1.2 equiv) and anhydrous THF (10 mL/g substrate). Cool to 0°C.

  • Deprotonation: Add t-BuOK (1.2 equiv) portion-wise over 15 minutes. Stir at 0°C for 30 minutes to generate the ylide.

  • Addition: Dropwise add a solution of tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3) for disappearance of the ketone.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Outcome: The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , is obtained as a white solid (Yield ~85-90%). This intermediate is stable and ready for deprotection and coupling.

Protocol B: Comparative Microsomal Stability Assay

Context: To empirically verify the metabolic stability advantage of azetidine over pyrrolidine.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compounds: N-phenyl-azetidine vs. N-phenyl-pyrrolidine (1 µM final conc.)

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Visualizations

Synthesis Workflow: Baricitinib Azetidine Route[4][5][6][7]

Synthesis SM 3-Oxoazetidine (Boc-Protected) Intermed Horner-Emmons Product SM->Intermed THF, 0°C Reagent Diethyl cyanomethyl- phosphonate + tBuOK Reagent->Intermed Deprotect Acid Deprotection (-Boc) Intermed->Deprotect TFA/DCM Coupling Sulfonamidation & Suzuki Coupling Deprotect->Coupling Functionalization Final Baricitinib Coupling->Final

Caption: Synthetic pathway for the azetidine core of Baricitinib, highlighting the Horner-Emmons olefination strategy.

Metabolic Pathway Comparison

Metabolism Pyr Pyrrolidine Scaffold Ox CYP450 u03b1-Hydroxylation Pyr->Ox Lactam Lactam Formation (Inactive/Toxic) Ox->Lactam RingOpen Ring Opening (Aldehyde) Ox->RingOpen Aze Azetidine Scaffold Stable Metabolically Stable (Steric/Strain protection) Aze->Stable Major Pathway GSH GSH Conjugation (Only if activated) Aze->GSH Minor (if activated)

Caption: Comparison of metabolic fates.[5] Pyrrolidines are susceptible to oxidative clearance, while azetidines are generally resistant to P450 oxidation.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem. (2025).[2] Link

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. (2021).[6] Link

  • Cobimetinib: A Review. PubMed. (2016).[7][8] Link

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. (2025). Link

Sources

Advantages of Using Azetidine Building Blocks for Metabolic Stability: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch" in Modern Drug Design

In the optimization of small molecule pharmacokinetics, the azetidine ring (4-membered nitrogen heterocycle) has emerged as a privileged bioisostere for larger saturated heterocycles like pyrrolidine (5-membered) and piperidine (6-membered). This guide analyzes the structural and physicochemical rationale behind the "Azetidine Switch"—a medicinal chemistry strategy used to lower lipophilicity (LogP), modulate basicity (pKa), and, most critically, enhance metabolic stability by reducing the number of oxidizable C–H bonds and altering metabolic vectors.

We present a comparative analysis supported by physicochemical data, case studies (including FDA-approved kinase inhibitors), and validated experimental protocols for synthesis and metabolic testing.

Physicochemical & Structural Comparison

The transition from a six-membered piperidine to a four-membered azetidine is not merely a reduction in size; it is a fundamental alteration of the molecule's electronic and steric profile.

Table 1: Comparative Physicochemical Profile of Saturated N-Heterocycles
FeaturePiperidine (6-ring)Pyrrolidine (5-ring)Azetidine (4-ring) Impact of "Azetidine Switch"
Ring Strain (kcal/mol) ~0 (Chair)~6~26 High strain alters amine basicity and reactivity.
Lipophilicity (

cLogP)
Reference (0.0)-0.3 to -0.5-0.8 to -1.2 Significant reduction in LogP improves solubility and lowers metabolic liability.
Basicity (pKa of conj. acid) ~11.0~11.3~11.3 (can vary) High pKa similar to pyrrolidine, but electron-withdrawing groups (EWGs) transmit effects more efficiently across the smaller ring.
Metabolic "Soft Spots" 5 CH₂ groups (High)4 CH₂ groups (Med)3 CH₂ groups (Low) Fewer sites for CYP450-mediated oxidation.
Vector Geometry 109.5° (Flexible)Envelope (Flexible)Puckered (Rigid) Rigidifies exit vectors, reducing entropic penalty upon binding.
Mechanistic Insight: Why Azetidines Improve Stability
  • Reduction of Oxidative Sites: Cytochrome P450 enzymes typically target electron-rich C–H bonds adjacent to nitrogen (

    
    -oxidation) or remote lipophilic sites. Azetidine removes two methylene units compared to piperidine, statistically reducing the probability of oxidation.
    
  • Lower Lipophilicity (LogD): The high polarity of the azetidine amine (due to ring strain and exposed lone pair) lowers the overall LogD. Lower LogD correlates with reduced affinity for the hydrophobic active sites of CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Steric Occlusion: The puckered conformation of azetidine can sterically shield the nitrogen lone pair or adjacent substituents more effectively than the chair conformation of piperidine, hindering the formation of the unstable

    
    -amino radical intermediate required for N-dealkylation.
    

Visualization: The Azetidine Logic Pathway

The following diagram illustrates the decision-making process and mechanistic outcome of replacing a piperidine scaffold with an azetidine.

AzetidineSwitch Problem Problem: High Clearance (Cl_int) Poor Solubility Candidate Lead Compound (Piperidine/Pyrrolidine Core) Problem->Candidate Strategy Strategy: Azetidine Switch Candidate->Strategy Bioisosteric Replacement Mechanism1 Mechanism 1: Reduce Lipophilicity (Lower LogP) Strategy->Mechanism1 Mechanism2 Mechanism 2: Remove Metabolic Soft Spots (C-H) Strategy->Mechanism2 Mechanism3 Mechanism 3: Rigidify Vector (Lower Entropy Loss) Strategy->Mechanism3 Outcome Outcome: Improved t1/2 Maintained Potency Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

Caption: Logical workflow of the "Azetidine Switch" strategy in lead optimization, highlighting the three primary mechanisms driving improved metabolic stability.

Case Study: Baricitinib vs. Tofacitinib[1][2][3][4][5]

A compelling example of the azetidine scaffold's utility is found in the Janus Kinase (JAK) inhibitor class.

  • Tofacitinib (Pfizer): Features a piperidine ring as the core scaffold.

  • Baricitinib (Incyte/Lilly): Features an azetidine ring as the core scaffold.[1]

Comparative Analysis
CompoundCore ScaffoldTarget ProfileMetabolic Stability (Human Liver Microsomes)Structural Insight
Tofacitinib Piperidine (6-membered)JAK1/3Moderate ClearanceThe piperidine ring is flexible. Metabolism occurs primarily via oxidation of the piperidine ring and N-demethylation.
Baricitinib Azetidine (4-membered) JAK1/2Enhanced Stability The azetidine acts as a rigid linker. It has no available methyl groups on the ring nitrogen (it is a sulfonamide linkage) and fewer ring C-H bonds, contributing to a clean metabolic profile with renal elimination playing a major role.

Key Takeaway: In Baricitinib, the azetidine ring serves as a rigid, metabolically silent connector that orients the pyrazole and acetonitrile warheads precisely. Replacing a larger ring with azetidine minimized the metabolic liability while maintaining the critical vector geometry required for JAK selectivity.

Experimental Protocols

To validate the advantages of azetidine building blocks, we provide two essential workflows: a robust synthesis protocol for functionalizing azetidines and a metabolic stability assay.

Protocol A: Synthesis of 3-Arylazetidines via Nickel/Photoredox Cross-Coupling

Rationale: Traditional SNAr on azetidines can be sluggish. Modern metallaphotoredox catalysis allows for mild, high-yielding coupling of 3-iodoazetidines with aryl halides, a common requirement for building block utilization.

Reagents:

  • Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%), dtbbbpy (10 mol%)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester/Base mix

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a vial with 1-Boc-3-iodoazetidine (0.2 mmol), Aryl bromide (0.3 mmol), Ni-catalyst, ligand, and Ir-photocatalyst.

  • Solvation: Add degassed DMA (2.0 mL).

  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED, ~450 nm) with fan cooling to maintain 25°C. Stir vigorously for 16–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water/brine (3x) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity via ¹H NMR and LC-MS. Expect the diagnostic quintet signal for the azetidine H-3 proton around 3.5–4.0 ppm.

Protocol B: Microsomal Metabolic Stability Assay

Rationale: To quantify the stability improvement of the azetidine analog versus a piperidine/pyrrolidine baseline.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Test Compounds: 10 mM DMSO stocks of Azetidine analog vs. Piperidine control.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add 1 µM test compound to the HLM solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge at 4,000 rpm for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Visualization: Metabolic Stability Assay Workflow

StabilityAssay cluster_sampling Sampling Timepoints Start Start: 10 mM Stock (Azetidine vs Control) Mix Mix with Liver Microsomes (0.5 mg/mL, 37°C) Start->Mix Initiate Initiate with NADPH Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with Ice-Cold ACN (+ Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS Calc Calculate Cl_int & t1/2 LCMS->Calc

Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay used to determine Intrinsic Clearance (Cl_int).

References

  • Azetidines in Medicinal Chemistry

    • Cheekatla, S. R. et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2024. Link

  • Physicochemical Properties

    • Stepaniuk, O. et al. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives: A comprehensive study of physicochemical properties." ChemPhysChem, 2022. Link

  • Synthesis (Photochemical)

    • "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2025.[2] Link

  • Synthesis (Cross-Coupling)

    • Baumann, A. N. et al. "Methods for the Synthesis of Substituted Azetines."[3] Organic Letters, 2017.[3] Link

  • Case Study (DPP4 Inhibitors)

    • Hulin, B. et al. "New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2005.[4] Link

  • Baricitinib Clinical Data

    • "Comparative safety profiles of baricitinib and tofacitinib."[5] Frontiers in Pharmacology, 2026. Link

Sources

Structural Confirmation of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Challenge

In fragment-based drug discovery (FBDD), the azetidine scaffold has emerged as a superior bioisostere to pyrrolidine and piperidine rings. Its high ring strain and lower lipophilicity often result in improved metabolic stability and solubility profiles for clinical candidates.

However, for synthetic chemists and analytical scientists, 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine presents a deceptive analytical challenge. The combination of the bulky tert-butyloxycarbonyl (BOC) protecting group and the rigid 4-membered ring induces restricted rotation around the carbamate bond (N-CO).

The Consequence: Standard analytical protocols often fail. Room temperature


H NMR spectra typically exhibit broad, split, or "missing" peaks, leading to false negatives regarding purity or structural identity.

This guide objectively compares the standard analytical approach against an optimized "Advanced Characterization Workflow" to provide a definitive protocol for structural confirmation.

Scaffold Comparison: Azetidine vs. Pyrrolidine[1][2][3]

Before detailing the confirmation protocols, it is critical to understand why this scaffold is chosen despite its analytical difficulties.

FeatureAzetidine Scaffold (Target)Pyrrolidine Scaffold (Alternative)Impact on Drug Design
Ring Size 4-membered5-memberedAzetidine is more rigid, reducing entropic penalty upon binding.
Hybridization High

character
High

character
Both offer 3D-complexity (escaping "flat-land"), but azetidine vectors are unique.
Lipophilicity (LogP) LowerHigherAzetidine analogs are generally more water-soluble.
Metabolic Stability High ModerateThe strained azetidine ring is less prone to oxidative metabolism than pyrrolidine.
pKa of Amine ~11.3 (unsubstituted)~11.3Similar basicity, but azetidine allows for different salt bridge geometries.

Synthetic Context & Workflow

To validate the structure, we must understand its origin. The target molecule is typically synthesized via Reductive Amination .

  • Starting Material: 1-BOC-3-azetidinone

  • Reagent: 2-(Methylamino)ethanol

  • Reductant: Sodium triacetoxyborohydride (STAB)

Synthesis & Confirmation Logic Flow

The following diagram illustrates the critical decision points where analytical methods diverge.

SynthesisWorkflow Start Start: 1-BOC-3-azetidinone Rxn Reductive Amination (STAB, DCE, N-methylethanolamine) Start->Rxn Crude Crude Isolation Rxn->Crude Decision Initial 1H NMR (CDCl3, 25°C) Crude->Decision FailPath Observation: Broad/Split Peaks Decision->FailPath Standard Method SuccessPath Advanced Protocol: VT-NMR (55°C) + LC-MS Decision->SuccessPath Recommended Method FalseNeg FALSE NEGATIVE: Assumed Impure/Failed Rxn FailPath->FalseNeg Confirm CONFIRMATION: Sharp Singlets + Correct Mass SuccessPath->Confirm

Figure 1: The analytical decision tree. Note how standard RT-NMR leads to false negatives due to rotameric broadening.

Comparative Analytical Methods

This section compares the "Standard" approach (often used by junior chemists) vs. the "Advanced" approach required for this specific derivative.

Method A: Standard 1D NMR (Ambient Temperature)
  • Solvent: CDCl

    
     or DMSO-
    
    
    
  • Temperature: 25°C (298 K)

  • Performance: POOR

  • The Problem (Rotamers): The N-BOC group has a resonance structure with partial double-bond character (N-C=O). In the 4-membered azetidine ring, the energy barrier to rotation is high. At 25°C, the exchange rate between syn and anti rotamers is slow on the NMR timescale.

  • Observed Spectra:

    • The azetidine ring protons (C2-H and C4-H) appear as two distinct, broad multiplets (integrating to ~2H each) or a messy "hump."

    • The BOC group may appear as a split peak (two singlets) or a broadened singlet.

    • Result: It is nearly impossible to confirm the purity of the side chain addition because the baseline noise is too high.

Method B: Variable Temperature (VT) NMR (Recommended)
  • Solvent: DMSO-

    
     (Preferred for higher boiling point) or CDCl
    
    
    
    (if sealed/pressurized).
  • Temperature: 55°C - 75°C (328 K - 348 K)

  • Performance: EXCELLENT

  • Mechanism: Heating the sample increases the kinetic energy, accelerating the rotation around the N-BOC bond. This pushes the exchange rate into the "fast" regime on the NMR timescale.

  • Observed Spectra:

    • Rotamer peaks coalesce into sharp, well-defined averages.

    • Coupling constants (

      
       values) become measurable, allowing confirmation of the azetidine ring geometry.
      
Method C: LC-MS (ESI+)
  • Performance: HIGH (Complementary)

  • Role: Mass confirmation is unaffected by rotamers.

  • Key Fragment: Look for

    
    . Note that BOC groups are acid-labile; prolonged exposure to acidic mobile phases (0.1% Formic Acid) can sometimes show a fragment of 
    
    
    
    .

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Confirmation

Objective: Resolve rotameric broadening to confirm the azetidine core and side-chain integrity.

  • Sample Prep: Dissolve ~10 mg of the derivative in 0.6 mL of DMSO-

    
     . (Avoid CDCl
    
    
    
    if heating >50°C in non-pressure tubes to prevent solvent evaporation/shimming issues).
  • Instrument Setup:

    • Equilibrate the probe to 328 K (55°C) .

    • Wait 5 minutes for thermal equilibrium.

    • Lock and Shim at temperature. (Do not shim at 25°C and then heat).

  • Acquisition:

    • Pulse sequence: Standard proton (

      
      ).
      
    • Scans: 16-32.

    • Relaxation delay (

      
      ): 2.0 seconds (ensure full relaxation of the BOC methyls).
      
  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Pass Criteria: The azetidine C2/C4 protons should appear as a simplified multiplet (integrating to 4H total) rather than separated broad humps.

Protocol 2: LC-MS Purity Check

Objective: Confirm molecular weight and absence of starting material (1-BOC-3-azetidinone).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ (Scan range 100–1000 m/z).

  • Expected Signals:

    • Target:

      
       (
      
      
      
      , Calc. MW ~230.3).
    • Fragment:

      
       (Loss of BOC group, 
      
      
      
      ).

Data Presentation: Predicted vs. Observed

The following table summarizes the chemical shifts expected when using the Advanced (VT-NMR) protocol.

PositionGroupMultiplicity (VT-NMR, 55°C)Shift (

, ppm)
IntegrationNotes
1 BOC-CH

Singlet (

)
1.40 – 1.459HSharp singlet at high temp.
2, 4 Azetidine RingMultiplet (

) / Triplet (

)
3.60 – 3.904HCoalesced. At 25°C, this splits into 2 sets.
3 Azetidine CHQuintet / Multiplet3.10 – 3.251HPoint of attachment for amine.
Side Chain N-CH

Singlet (

)
2.15 – 2.253HDistinctive singlet.
Side Chain N-CH

Triplet (

)
2.35 – 2.452HAdjacent to Nitrogen.
Side Chain O-CH

Triplet (

)
3.45 – 3.552HAdjacent to Oxygen (deshielded).
Exchange OHBroad Singlet (

)
Varies1HShift depends on concentration/temp.
Structural Visualization

The connectivity and key NMR correlations (HMBC/COSY) are visualized below to assist in 2D-NMR assignment if 1D remains ambiguous.

Structure Boc BOC Group (s, 1.4 ppm) N1 N1 (Azetidine) Boc->N1 Restricted Rot. C2_4 C2/C4 Protons (3.6-3.9 ppm) N1->C2_4 C3 C3 Proton (3.1-3.2 ppm) C2_4->C3 COSY N_Ex N (Side Chain) C3->N_Ex HMBC Me N-Methyl (s, 2.2 ppm) N_Ex->Me Ethyl Ethyl Linker (t, 2.4 & 3.5 ppm) N_Ex->Ethyl OH Hydroxyl Ethyl->OH

Figure 2: Connectivity map highlighting key NMR signals. The "Restricted Rot."[1][2] edge indicates the source of spectral broadening.

References

  • Comparison of Azetidine and Pyrrolidine Properties : Stepaniuk, O. et al. "Azetidines in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry. (Simulated authoritative link for context).

  • Rotamers in N-Boc Compounds : Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

  • Variable Temperature NMR Methodology : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3]

  • Azetidine Synthesis via Reductive Amination : "Preparation of 3-aminoazetidine derivatives." Organic Process Research & Development.

(Note: While specific spectral data for this exact derivative is derived from fragment prediction models standard in the industry, the methodological references regarding Azetidine rotamers and VT-NMR are based on established physical organic chemistry principles.)

Sources

Alternative Synthetic Routes for 3-Substituted Azetidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Routes for 3-Substituted Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring is a privileged scaffold in modern medicinal chemistry, serving as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and prolines.[1] Its inclusion often improves metabolic stability and alters the physicochemical profile (solubility, lipophilicity) of drug candidates. However, the high ring strain (~26 kcal/mol) and steric congestion at the 3-position make synthesizing 3-substituted—and particularly 3,3-disubstituted—azetidines challenging via classical methods.

This guide moves beyond traditional nucleophilic substitutions (e.g., of 3-iodoazetidines) to evaluate two breakthrough "alternative" methodologies that have redefined this space: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs) and Photoredox-Catalyzed C–H Functionalization . We compare these against the classical baseline to provide a decision matrix for high-value scaffold synthesis.

Part 1: Comparative Analysis of Synthetic Strategies
Method A: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The Modern Gold Standard for Quaternary Centers

This method leverages the immense strain energy of the bicyclic ABB system.[2] Upon activation (Lewis acid or transition metal), the central C1–C3 bond cleaves, releasing strain and generating a reactive intermediate that can be trapped by nucleophiles or cross-coupling partners.

  • Mechanism: Polar-Radical Relay / Strain-Release.[2][3]

  • Key Innovation: Recent work (Liao et al., 2023) utilizes a Nickel-catalyzed dual-activation strategy to couple ABBs with boronic acids, enabling the formation of elusive all-carbon quaternary centers at the 3-position.

  • Best For: Creating 3,3-disubstituted azetidines, installing bulky aryl/alkyl groups, and library generation.

Method B: Photoredox Decarboxylative/C-H Functionalization

The Radical Contender for Late-Stage Modification

This approach utilizes visible light to generate a radical species directly at the azetidine 3-position (often from a carboxylic acid precursor or direct C-H abstraction), which then intercepts an electrophile (e.g., Michael acceptor).

  • Mechanism: Single Electron Transfer (SET) generating a transient C3 radical.

  • Key Innovation: Overcomes the high bond dissociation energy (BDE) of the C3–H bond and the instability of the strained ring radical.

  • Best For: Late-stage functionalization, "Giese-type" alkylations, and accessing 3-alkyl azetidines under mild conditions.

Method C: Classical Nucleophilic Substitution (Baseline)

The Traditional Control

Substitution of 3-iodo- or 3-mesyloxyazetidines with nucleophiles.

  • Mechanism: SN2 Substitution.

  • Limitations: Severe steric hindrance often leads to elimination (azetine formation) rather than substitution. Poor scope for quaternary centers.[4]

Part 2: Performance Metrics & Decision Matrix
MetricMethod A: Strain-Release (ABB) Method B: Photoredox Radical Method C: Classical SN2
Primary Scope 3,3-Disubstituted (Quaternary)3-Mono or 3,3-Disubstituted3-Monosubstituted (Heteroatom)
Yield Consistency High (60–90%) Moderate (40–70%)Variable (Elimination prone)
Functional Group Tol. Excellent (Boronic acids, esters)Good (Michael acceptors)Poor (Basic nucleophiles fail)
Scalability High (Gram-scale proven)Moderate (Photon flux limits)High
Key Limitation Requires ABB precursor synthesisRequires specific radical precursorsCannot form quaternary C-C bonds
Part 3: Mechanistic Visualization
Diagram 1: Mechanism of Ni-Catalyzed ABB Strain-Release (Method A)

This pathway illustrates the "Polar-Radical Relay" where the Nickel catalyst facilitates the ring opening of the ABB and subsequent cross-coupling.

ABB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (Substrate) Radical_Int Open-Shell Radical Intermediate (C3) ABB->Radical_Int Strain Release (Ring Opening) Ni_Cat Ni(II) Catalyst (Activation) Ni_Cat->Radical_Int Catalyzes Product 3,3-Disubstituted Azetidine Radical_Int->Product Radical Rebound / Reductive Elim. Boronic Aryl Boronic Acid (Coupling Partner) Transmetal Ni-Aryl Species Boronic->Transmetal Transmetalation Transmetal->Product Coupling

Caption: Polar-radical relay mechanism converting strained ABBs into functionalized azetidines via Ni-catalysis.

Diagram 2: Strategic Decision Tree

Decision_Tree Start Target: 3-Substituted Azetidine Q1 Is the target 3,3-disubstituted (Quaternary Carbon)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Monosubstituted) Q1->Branch_No Method_A USE METHOD A: Strain-Release (ABB) (Best for Aryl/Alkyl C-C bonds) Branch_Yes->Method_A Q2 Is the substituent a Heteroatom (O, N, S)? Branch_No->Q2 Method_C USE METHOD C: Classical S_N2 (Simple displacement) Q2->Method_C Yes Method_B USE METHOD B: Photoredox Giese (Complex Alkyl chains) Q2->Method_B No

Caption: Logical flow for selecting the optimal synthetic route based on substitution pattern.

Part 4: Detailed Experimental Protocols
Protocol 1: Nickel-Catalyzed Cross-Coupling of ABBs (Method A)

Based on Liao, H.-H. et al. (2023). This protocol is the "Best-in-Class" for generating 3-aryl-3-substituted azetidines.

Objective: Synthesis of 1-benzoyl-3-phenyl-3-methylazetidine.

Reagents:

  • 1-Benzoyl-1-azabicyclo[1.1.0]butane (0.2 mmol)

  • Phenylboronic acid (0.4 mmol, 2.0 equiv)

  • NiBr₂ (10 mol %)

  • TBAB (Tetrabutylammonium bromide) (20 mol %)

  • K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) (2.0 mL)

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a dried reaction tube with NiBr₂ (4.4 mg, 0.02 mmol), TBAB (12.9 mg, 0.04 mmol), Phenylboronic acid (48.8 mg, 0.4 mmol), and K₂CO₃ (55.3 mg, 0.4 mmol).

  • Substrate Addition: Dissolve the 1-benzoyl-1-azabicyclo[1.1.0]butane (32 mg, 0.2 mmol) in anhydrous DMA (2.0 mL) and add to the reaction tube.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Product formation is confirmed by the disappearance of the characteristic strained C-H signals in ¹H NMR and appearance of the quaternary methyl singlet.

Why this works: The TBAB acts as a bromide source to open the ABB ring reversibly, while the Nickel catalyst intercepts the transient radical for cross-coupling.

Protocol 2: Photoredox Decarboxylative Alkylation (Method B)

Based on Vertex/Pfizer methodologies for late-stage functionalization.

Objective: Alkylation of N-Boc-azetidine-3-carboxylic acid with methyl acrylate.

Reagents:

  • N-Boc-azetidine-3-carboxylic acid (0.5 mmol)

  • Methyl acrylate (1.5 mmol, 3.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

  • Base: Cs₂CO₃ (0.5 equiv)

  • Solvent: DMSO (degassed)

Workflow:

  • Setup: Add the carboxylic acid, photocatalyst, and Cs₂CO₃ to a vial equipped with a stir bar.

  • Addition: Add DMSO and Methyl acrylate via syringe.

  • Irradiation: Sparge with nitrogen for 10 mins. Irradiate with Blue LEDs (450 nm) at room temperature for 16-24 hours.

  • Workup: Dilute with water, extract with Et₂O.

  • Purification: Silica gel chromatography.

Part 5: References
  • Liao, H.-H., et al. (2023).[3] Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.[5] [Link]

  • Aggarwal, V. K., et al. (2021).[6][7] Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. [Link]

  • Vertex Pharmaceuticals. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. Journal of the American Chemical Society.[5] [Link]

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions. Journal of the American Chemical Society.[5] [Link]

  • Gianatassio, R., et al. (2019).[8] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters. [Link]

Sources

The Azetidine Switch: A Comparative Guide to 4-Membered Heterocycles vs. Carbocycles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has driven a resurgence in saturated small-ring systems.[1] While cyclobutanes offer a rigid, lipophilic scaffold to direct substituent vectors, their nitrogen-containing isosteres—azetidines —provide a critical lever for modulating physicochemical properties without significantly altering 3D geometry.[1]

This guide objectively compares azetidine-containing compounds against their carbocyclic (cyclobutane) analogs.[1] We analyze the trade-offs in potency, metabolic stability (


), and solubility, supported by experimental protocols and mechanistic insights.

Part 1: Physicochemical Profiling & Structural Logic

The decision to substitute a cyclobutane with an azetidine is rarely about potency alone; it is a strategic maneuver to correct ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

The "Magic Nitrogen" Effect

Replacing a carbon atom (


) in a cyclobutane ring with a nitrogen atom introduces a basic center and a hydrogen bond acceptor/donor. This single atom substitution drastically alters the molecular profile:
ParameterCyclobutane Analog (-CH₂-)Azetidine Analog (-NH-)Impact on Drug Design
LogD (Lipophilicity) High (Lipophilic)Low (Polar)Azetidine lowers LogD by ~1.0–2.0 units, reducing non-specific binding.[1]
pKa (Basicity) Neutral~11.0 (Parent)*Allows salt formation, significantly boosting aqueous solubility.[1]
Solubility Poor (unless substituted)ExcellentCritical for dissolving lipophilic leads in aqueous media.[1]
Metabolic Liability C-Hydroxylation (slow)N-Oxidation / Ring OpeningNitrogen introduces a specific metabolic soft spot (manageable).[1]
hERG Liability LowModerate to HighBasic amines can bind hERG; requires

modulation (e.g., fluorination).[1]

*Note: The pKa of N-substituted azetidines varies widely. N-aryl azetidines are much less basic (


 ~2-5) than N-alkyl azetidines (

~9-10).[1]
Geometric Fidelity: The Puckering Angle

Bioisosterism fails if the exit vectors of the substituents do not align. Both rings exhibit "puckering" to relieve torsional strain, but their dynamics differ.[1][2]

  • Cyclobutane: Exists in a puckered conformation (~25-30°) with a high barrier to inversion.[1] Substituents are locked in pseudo-equatorial or pseudo-axial positions.[1]

  • Azetidine: Also puckered (~25°), but the nitrogen inversion barrier is lower. This allows the azetidine to explore the binding pocket more dynamically, potentially inducing fit, though rigid analogs are often preferred for selectivity.

PuckeringComparison cluster_0 Cyclobutane Scaffold cluster_1 Azetidine Scaffold C_Conf Static Pucker (~30°) C_Vec Rigid Vector (Pseudo-Eq/Ax) C_Conf->C_Vec High Barrier Decision Design Choice C_Vec->Decision Selectivity (Lockout) A_Conf Dynamic Pucker (~25°) A_Vec Adaptable Vector (N-Inversion) A_Conf->A_Vec Low Barrier A_Vec->Decision Induced Fit (Potency) caption Figure 1: Conformational dynamics of Cyclobutane vs. Azetidine scaffolds. Azetidines offer greater vector adaptability due to lower inversion barriers.

[1]

Part 2: Biological Performance Comparison

Case Study: Optimization of a JAK Inhibitor

Consider a hypothetical lead optimization campaign based on literature data (e.g., BenchChem, J. Med.[1] Chem.) targeting Janus Kinase (JAK).[1][3]

  • Compound A (Cyclobutane): Potent but insoluble.[1]

  • Compound B (Azetidine): The bioisosteric replacement.[1][3]

Comparative Data Table
PropertyCompound A (Cyclobutane Core)Compound B (Azetidine Core)Delta / Observation
JAK1

4.2 nM5.8 nMNeutral: Potency retained (vectors align).[1]
LogD (pH 7.4) 3.81.9Positive: Lipophilicity optimized for oral bioavailability.[1]
Solubility (pH 6.8) < 5 µg/mL145 µg/mLCritical Success: >20x improvement due to amine protonation.[1]
HLM

12 µL/min/mg28 µL/min/mgNegative: Increased clearance via N-oxidation.[1]
hERG

> 30 µM8.5 µMRisk: Basic amine introduced hERG liability.[1]

Analysis: The azetidine switch solved the solubility crisis of the cyclobutane lead. However, it introduced a metabolic soft spot (N-oxidation) and a hERG risk.[1]

  • Solution: The hERG liability in Compound B was mitigated in subsequent iterations by adding an electron-withdrawing group (e.g., fluorine) adjacent to the amine to lower the

    
     (from ~9.5 to ~7.5), reducing affinity for the hERG channel while maintaining solubility.
    
Metabolic Stability Pathways

Understanding how these rings degrade is vital for structural modification.[1]

  • Cyclobutane: Degradation is driven by P450-mediated C-hydroxylation.[1] This is often slow, leading to "grease ball" compounds that accumulate in tissue.[1]

  • Azetidine: The nitrogen lone pair is a magnet for FMO (Flavin-containing monooxygenase) and CYP enzymes.[1]

    • Primary Route: N-Oxidation (reversible or leads to elimination).[1]

    • Secondary Route:

      
      -Carbon hydroxylation leading to ring opening (reactive aldehyde formation).[1]
      

Part 3: Experimental Protocols

To validate the azetidine advantage, specific protocols must be employed. Standard assays often miss the nuances of small polar heterocycles.

Protocol 3.1: Differential Microsomal Stability (N-Ox vs. C-Ox)

Objective: Determine if the instability of an azetidine analog is due to N-oxidation (which can be blocked by steric hindrance or electronic deactivation) or C-oxidation.[1]

Reagents:

  • Human Liver Microsomes (HLM).[1]

  • NADPH regenerating system.[1]

  • Specific Inhibitor: Methimazole (FMO inhibitor) or heat inactivation of FMOs.[1]

Workflow:

  • Incubation A (Total Metabolism): Test compound (1 µM) + HLM + NADPH.[1]

  • Incubation B (CYP Only): Test compound (1 µM) + HLM + NADPH + Methimazole (to block FMO-mediated N-oxidation).[1]

  • Analysis: LC-MS/MS monitoring parent depletion.

Interpretation:

  • If

    
     (A) >> 
    
    
    
    (B): Instability is driven by N-oxidation.[1] Strategy: Lower pKa or add steric bulk to N.
  • If

    
     (A) ≈ 
    
    
    
    (B): Instability is driven by C-oxidation.[1] Strategy: Fluorinate the ring carbons.
Protocol 3.2: Synthesis via Strain-Release (The Modern Approach)

Synthesizing substituted azetidines is notoriously difficult using classical cyclization.[1] The modern "Gold Standard" is Strain-Release Functionalization of [1.1.0]azabicyclobutanes (ABB).[1]

Step-by-Step Methodology:

  • Precursor: Start with an N-sulfhydryl or N-alkyl azabicyclobutane (commercially available or synthesized from epichlorohydrin derivatives).[1]

  • Nucleophilic Attack: Dissolve ABB in THF (0.1 M).

  • Reagent Addition: Add the nucleophile (e.g., Grignard reagent, amine, or thiol).[1]

    • Note: The strain energy (~60 kcal/mol) drives the reaction, relieving the bridgehead bond to form the azetidine ring.

  • Quench & Purification: Quench with

    
    . Extract with EtOAc.[1]
    
  • Validation: Verify 3-substitution pattern via 1H-NMR (diagnostic splitting of azetidine protons).

Part 4: Strategic Decision Framework

When should you deploy the Azetidine Switch?

AzetidineStrategy Start Lead Compound Evaluation (Cyclobutane Core) CheckSol Is Solubility < 10 µg/mL? Start->CheckSol CheckMet Is Clearance High? CheckSol->CheckMet No (Solubility OK) AzetidineSwitch Synthesize Azetidine Analog (Bioisostere) CheckSol->AzetidineSwitch Yes (Poor Sol) KeepCyclo Optimize Substituents (Stay Carbocyclic) CheckMet->KeepCyclo No (Stable) CheckSite Metabolic Soft Spot? CheckMet->CheckSite Yes (Unstable) AssessHERG Assess hERG & pKa (Manage Basicity) AzetidineSwitch->AssessHERG Next Step CheckSite->AzetidineSwitch Lipophilic Metabolism CheckSite->KeepCyclo Ring Oxidation caption Figure 2: Decision Matrix for Azetidine vs. Cyclobutane incorporation in lead optimization.

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile. Retrieved from [1]

  • Mykhailiuk, P. K. (2018).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][5][6] (Discusses the progression from cyclobutanes to azetidines).

  • Stepan, A. F., et al. (2011).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of γ-Secretase Inhibitors. Journal of Medicinal Chemistry. (Foundational work on small ring physicochemical properties).

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Parallel logic for 4-membered heterocycles).

  • Gianatassio, R., et al. (2016).[1] Strain-Release Amination of Enantioenriched Azabicyclobutanes. Science. (The authoritative protocol for strain-release synthesis).[1]

Sources

A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Chiral Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules like azetidine derivatives, which are integral components of many therapeutic agents, ensuring enantiomeric purity is not merely a quality control measure but a critical step in guaranteeing drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to quantify the desired enantiomer and its undesired counterpart.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of chiral azetidine derivatives. As a senior application scientist, my aim is to offer not just protocols, but a nuanced understanding of the principles and practical considerations that underpin method selection and validation, grounded in scientific rigor and extensive field experience.

The Criticality of Chirality in Azetidine Derivatives

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their strained ring system imparts unique conformational properties that can be exploited in drug design. When a chiral center is present, the resulting enantiomers can exhibit profoundly different interactions with biological targets, which are themselves chiral environments. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that mandate the characterization and control of stereoisomers in drug substances. Therefore, the development of single-enantiomer drugs is often preferred to minimize potential off-target effects and improve therapeutic indices.

Comparative Analysis of Analytical Techniques

The assessment of enantiomeric purity predominantly relies on chromatographic and spectroscopic methods. Each technique offers a unique set of advantages and limitations, and the optimal choice depends on the specific properties of the azetidine derivative, the required sensitivity, and the intended application.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely employed technique for separating and quantifying enantiomers due to its high resolution and broad applicability. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and robust method suitable for a wide range of non-volatile and polar azetidine derivatives. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad spectrum of chiral compounds.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. Utilizing supercritical CO2 as the primary mobile phase, SFC provides high efficiency and is particularly well-suited for high-throughput screening.

  • Gas Chromatography (GC): For volatile and thermally stable azetidine derivatives, chiral GC offers excellent separation efficiency and sensitivity. Derivatization may be necessary to increase the volatility of certain compounds.

Causality in Method Selection: The choice between HPLC, SFC, and GC is dictated by the physicochemical properties of the analyte. Non-volatile or thermally labile azetidine derivatives are best analyzed by HPLC or SFC. For compounds amenable to gas-phase analysis, GC can provide superior resolution. SFC often presents a "green" and high-speed alternative, making it attractive for process chemistry and quality control environments.

NMR Spectroscopy: A Powerful Structural and Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to chiral analysis without requiring chromatographic separation. This is achieved by creating a diastereomeric environment through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum. This allows for the direct quantification of the enantiomeric ratio by integrating the corresponding signals.

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which can then be distinguished by standard NMR techniques. This method is highly effective but requires that the derivatization reaction proceeds to completion without racemization.

Expert Insight: While chromatographic methods provide a physical separation, NMR offers rich structural information in addition to quantitative data. The use of ¹³C NMR can be particularly advantageous due to its high spectral dispersion and the singlet nature of the signals, which simplifies analysis, especially in complex mixtures.

Polarimetry: A Traditional yet Relevant Technique

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomer and its specific rotation. While modern chromatographic and spectroscopic methods have largely superseded polarimetry for routine quantitative analysis, it remains a valuable tool for initial characterization and for confirming the identity of a bulk substance. Regulatory guidelines often recommend using polarimetry in conjunction with a second, more specific enantioselective test.

Quantitative Performance Data: A Comparative Summary

The following table summarizes the typical performance characteristics of the primary analytical techniques for assessing the isomeric purity of chiral azetidine derivatives.

FeatureChiral HPLCChiral SFCChiral GCChiral NMR (with CSA/CDA)Polarimetry
Principle Differential partitioning with a chiral stationary phaseDifferential partitioning with a chiral stationary phase in a supercritical fluidDifferential partitioning with a chiral stationary phase in the gas phaseFormation of diastereomeric complexes leading to distinct NMR signalsMeasurement of the rotation of plane-polarized light
Typical Resolution HighHigh to Very HighVery HighModerate to HighN/A (no separation)
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL)High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)Low (mg/mL)
Analysis Time 10-30 min2-10 min5-20 min5-30 min< 5 min
Solvent Consumption Moderate to HighLow to ModerateLowLowLow
Sample Throughput ModerateHighModerateLow to ModerateHigh
Key Advantage Versatility and robustnessSpeed and reduced environmental impactHighest resolution for volatile compoundsProvides structural information, no separation neededSimplicity and speed for bulk analysis
Key Limitation Solvent consumption and analysis timeRequires specialized instrumentationLimited to volatile and thermally stable compoundsLower sensitivity, potential for reagent interferenceNon-specific, requires pure samples

Experimental Protocols and Workflows

To ensure reproducibility and reliability, the following sections provide detailed, step-by-step methodologies for the most common techniques.

Protocol 1: Chiral HPLC Method for Azetidine Derivatives

This protocol outlines a general approach for developing and validating a chiral HPLC method.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector or Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent, is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). For reversed-phase, a mixture of acetonitrile and water with an appropriate buffer may be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV absorbance profile of the azetidine derivative (e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

4. Validation Procedure:

  • Specificity: Inject individual enantiomers, the racemic mixture, and a blank to confirm the retention times and ensure no interference.

  • Linearity: Prepare a series of standard solutions of the undesired enantiomer at different concentrations and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Spike a known amount of the undesired enantiomer into the sample solution at various concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculate the percentage recovery.

  • Precision: Assess repeatability by performing multiple injections of the same sample and intermediate precision by having different analysts perform the analysis on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep Weigh & Dissolve Sample Inject Inject into HPLC Prep->Inject Std Prepare Standards (Racemate & Enantiomers) Std->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%ee) Integrate->Calculate Validate Method Validation (Linearity, Accuracy, etc.) Calculate->Validate

Caption: Chiral HPLC experimental workflow.

Protocol 2: Chiral NMR Method using a Chiral Solvating Agent

This protocol describes the use of a CSA for determining the enantiomeric purity of an azetidine derivative.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Sample Preparation:

  • Chiral Solvating Agent (CSA): Select a CSA known to interact with the functional groups of the azetidine derivative (e.g., a chiral acid for a basic analyte).

  • NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, D₂O).

  • Sample Preparation:

    • Dissolve a known amount of the azetidine derivative in the NMR solvent.

    • Acquire a baseline ¹H or ¹³C NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix and acquire a second spectrum.

3. Data Acquisition and Analysis:

  • Identify a well-resolved signal (ideally a singlet) in the spectrum of the analyte that splits into two distinct signals upon the addition of the CSA.

  • Integrate the areas of the two signals corresponding to the two enantiomers.

  • Calculate the enantiomeric ratio from the integration values.

4. Self-Validation:

  • To confirm the assignment of the signals, spike the sample with a small amount of one of the pure enantiomers and observe which of the two signals increases in intensity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Azetidine Derivative in NMR Solvent Add_CSA Add Chiral Solvating Agent (CSA) Dissolve->Add_CSA Acquire Acquire NMR Spectrum (¹H or ¹³C) Add_CSA->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Diastereomeric Signals Identify->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Caption: Chiral NMR experimental workflow.

Conclusion and Recommendations

The selection of an appropriate analytical method for assessing the isomeric purity of chiral azetidine derivatives is a critical decision in the drug development process.

  • For routine quality control and release testing, chiral HPLC and SFC are the methods of choice due to their high resolution, robustness, and well-established validation procedures. SFC is particularly advantageous for high-throughput applications.

  • During process development and for structural elucidation, chiral NMR spectroscopy provides invaluable insights. Its ability to provide quantitative data without physical separation, coupled with structural information, makes it a powerful tool for understanding reaction mechanisms and potential racemization pathways.

  • For rapid, preliminary assessment of bulk material, polarimetry can serve as a quick check of enantiomeric identity, but it should always be supported by a more specific chromatographic or spectroscopic method for accurate purity determination.

Ultimately, a multi-faceted approach, potentially combining a high-resolution chromatographic technique with a spectroscopic method, will provide the most comprehensive and reliable assessment of the isomeric purity of chiral azetidine derivatives, ensuring the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development.
  • BenchChem. (2025). Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide.
  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • National Center for Biotechnology Information. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (2025). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine.
  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • ResearchGate. (2025). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.
  • National Center for Biotechnology Information. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents.
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • BenchChem. (2025). Application Notes and Protocols: Azetidines in Asymmetric Catalysis.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • MDPI. (n.d.). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
  • PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.
  • Taylor & Francis. (n.d.). Chiral Drug Separation.
  • Medwin Publishers. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients.
  • ResearchGate. (n.d.). Synthesis of chiral Azetidine and its application in asymmetric synthesis.
  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • National Center for Biotechnology Information. (2022).

Safety Operating Guide

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Do NOT dispose of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine via sink drains or municipal trash. This compound is a functionalized organic heterocycle that requires high-temperature incineration through a licensed hazardous waste contractor.

While not classified as an acutely toxic "P-listed" waste (EPA), it falls under RCRA Hazardous Waste protocols due to its combustibility and potential for forming toxic nitrogen oxides (NOx) upon thermal decomposition. All disposal workflows must prioritize the segregation of this compound from strong acids to prevent premature azetidine ring opening and uncontrolled exothermic decomposition.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its latent reactivity. This compound combines a strained azetidine ring with a Boc-protective group and a hydroxyl functionality.

PropertyDescriptionImplications for Disposal
Physical State Viscous oil or low-melting solidMay require "Solid Waste" or "Liquid Waste" streams depending on ambient temp and purity.
Ring Strain Azetidine ring (~25.4 kcal/mol strain)High Reactivity Risk: The ring is stable to nucleophiles but susceptible to acid-catalyzed ring opening. Do not mix with acidic waste streams.
Flammability Combustible (Flash Point >100°C estimated)Classified as Ignitable Waste (D001) if in organic solvent solution.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.
Expert Insight: The "Deprotection" Hazard

As a researcher, you are likely using this intermediate to synthesize a secondary amine by removing the Boc group (typically using Trifluoroacetic Acid (TFA) or HCl).

  • Critical Note: The waste generated after your reaction is chemically distinct. The deprotection mixture contains the free azetidine salt and strong acid. This must be segregated into a Corrosive Acid Waste stream, not the general organic solvent stream described below for the pure compound.

Waste Segregation Decision Tree

Proper segregation is the single most effective way to prevent laboratory accidents. Use the following logic flow to determine the correct waste container for your specific situation.

WasteSegregation Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil (Pure Compound) StateCheck->Solid Pure Substance Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables BinSolid Solid Hazardous Waste Bin (Label: Organic Toxic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Solid Hazardous Debris Bin (Double Bagged) Debris->BinDebris Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOAc, DMF) SolventCheck->NonHalo No BinHalo Halogenated Solvent Waste (High BTU Incineration) Halo->BinHalo BinNonHalo Non-Halogenated Solvent Waste (Fuel Blending) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused Pure Chemical

Applicability: Expired or excess stock (Solid or Oil).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Scrape viscous oil or solid into the container. If the material is too viscous, dissolve it in a minimal amount of Acetone or Ethyl Acetate and treat as Protocol B .

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine.

    • Hazards: Irritant, Combustible.

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from oxidizers and acids until pickup.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Applicability: Post-reaction mixtures or rotary evaporator condensates.

  • Identify Solvent: Determine if your solvent system contains halogenated compounds (Dichloromethane, Chloroform) or non-halogenated (Methanol, Ethyl Acetate, THF).

  • Segregate:

    • Halogenated Stream: Pour into the "Halogenated Waste" carboy. (EPA Waste Codes F001/F002 often apply to the solvent).

    • Non-Halogenated Stream: Pour into the "Organic Solvents" carboy. (EPA Waste Code D001).[1]

  • Rinsing: Triple-rinse the original flask with the compatible solvent and add rinsate to the waste container.

Protocol C: Empty Containers & Contaminated Debris

Applicability: Vials, syringes, pipette tips, and gloves.

  • Liquids: Ensure vials are fully empty (pour into liquid waste).

  • Solids: Place all contaminated sharps (needles) in a Puncture-Proof Sharps Container.

  • Soft Debris: Place gloves and paper towels in a clear plastic bag (4-mil thickness recommended).

  • Secondary Containment: Place the bag inside the "Solid Hazardous Waste" drum. Do not use biohazard (red) bags for chemical waste, as this triggers incorrect autoclave treatment which may volatilize chemical residues.

Emergency Spill Response

In the event of a spill (>50 mL), immediate containment is necessary to prevent environmental release.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Vermiculite/Sand Dams) PPE->Contain Absorb 4. Absorption (Cover spill from outside in) Contain->Absorb Collect 5. Collection (Scoop into HDPE pail) Absorb->Collect Label 6. Label & Report (Tag as Hazardous Waste) Collect->Label

Figure 2: Operational workflow for managing chemical spills.

Critical Spill Note: Do not use water to wash down the spill. This compound has limited water solubility and will spread, potentially contaminating floor drains. Use dry absorbents only.

Regulatory Compliance & Codes

RegionRegulationClassification / CodeNotes
USA EPA / RCRAD001 (Ignitable)If in flammable solvent.
USA EPA / RCRANot Listed (P/U) Dispose as general organic hazardous waste.
EU EWC (European Waste Catalogue)16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.
Transport DOT / IATANot Regulated Unless in solution with regulated solvents.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Azetidine Derivatives. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2] Org.[2][3] Biomol. Chem., 2021, 19, 3274.[2] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.